molecular formula C19H15Cl B132042 (2-Chlorophenyl)diphenylmethane CAS No. 56153-60-7

(2-Chlorophenyl)diphenylmethane

Cat. No.: B132042
CAS No.: 56153-60-7
M. Wt: 278.8 g/mol
InChI Key: IWUWHGXBCVDMST-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)diphenylmethane, also known as this compound, is a useful research compound. Its molecular formula is C19H15Cl and its molecular weight is 278.8 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUWHGXBCVDMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56153-60-7
Record name (2-Chlorophenyl)diphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056153607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-CHLOROPHENYL)DIPHENYLMETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R037PQP71D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(2-Chlorophenyl)diphenylmethane CAS 56153-60-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethane (CAS 56153-60-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a triarylmethane derivative identified by CAS number 56153-60-7, represents a molecule of significant interest in the pharmaceutical landscape. While not a therapeutic agent itself, its primary relevance stems from its status as a known process impurity in the synthesis of the widely used antifungal drug, Clotrimazole.[1][][3] Furthermore, preliminary studies have indicated that this compound possesses inherent antiproliferative activity, suggesting potential as a scaffold for future drug discovery efforts.[][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, biological context, and analytical characterization, offering field-proven insights for professionals in drug development, quality control, and chemical research.

Nomenclature and Identification

Proper identification is critical in chemical and pharmaceutical sciences. This compound belongs to the triarylmethane class of organic compounds, characterized by a central methane carbon substituted with three aryl groups.[4] The presence of a chlorine atom on one of the phenyl rings at the ortho-position significantly influences its steric and electronic properties.[4]

Systematic Names:

  • IUPAC Name: 1-benzhydryl-2-chlorobenzene[]

  • Synonyms: 1-Chloro-2-(diphenylmethyl)benzene, 1-Benzhydryl-2-chlorobenzene[3][5][6]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its handling, formulation, and analysis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 56153-60-7[1][][5]
Molecular Formula C₁₉H₁₅Cl[1][5]
Molecular Weight 278.78 g/mol [][4][5]
Appearance White to Off-White Solid[1][][4]
Melting Point 73-81°C[]
Boiling Point 376.6 ± 11.0 °C (Predicted)[7]
Density 1.139 ± 0.06 g/cm³ (Predicted)[7]
Storage 2-8°C, Refrigerator[1][4]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol[7]
InChI Key IWUWHGXBCVDMST-UHFFFAOYSA-N[][4]

Synthesis and Manufacturing Context

This compound is not typically synthesized as a target molecule but rather appears as a key intermediate and impurity during the manufacturing of Clotrimazole.[3][4] Its synthesis is intrinsically linked to that of its precursor, (2-Chlorophenyl)diphenylmethanol, which is a crucial starting material for Clotrimazole.

Role as a Clotrimazole Impurity

The most common synthetic route to Clotrimazole involves the reaction of (2-chlorophenyl)diphenylchloromethane with imidazole.[8] The chloromethane intermediate is highly reactive and is generated in situ from (2-Chlorophenyl)diphenylmethanol. This compound can arise as a byproduct during these steps, particularly if reductive conditions or certain impurities are present. Its monitoring is therefore a critical aspect of quality control in Clotrimazole production to ensure the final active pharmaceutical ingredient (API) meets regulatory purity standards.[3]

Precursor (2-Chlorophenyl)diphenylmethanol (Precursor Alcohol) Intermediate (2-chlorophenyl)diphenylchloromethane (Reactive Intermediate) Precursor->Intermediate Chlorination (e.g., SOCl₂) Impurity This compound (Impurity, CAS 56153-60-7) Intermediate->Impurity Side Reaction (Reduction/Decomposition) API Clotrimazole (Final API) Intermediate->API Reaction with Imidazole

Caption: Relationship of this compound to Clotrimazole synthesis.

Synthetic Protocol via Precursor Chlorination

The formation of this compound can be understood through the synthesis of its immediate precursor, (2-chlorophenyl)diphenylchloromethane, from the corresponding alcohol. The subsequent reduction, whether intentional or as an unintended side reaction, would yield the title compound. A typical laboratory-scale procedure for the chlorination step is described below.

Objective: To convert (2-Chlorophenyl)diphenylmethanol to (2-chlorophenyl)diphenylchloromethane, a key step where the title impurity can be formed.

Materials:

  • (2-Chlorophenyl)diphenylmethanol (CAS 66774-02-5)

  • Thionyl chloride (SOCl₂)

  • Toluene (Anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Protocol:

  • Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 100g of (2-Chlorophenyl)diphenylmethanol in 500L of anhydrous toluene.[8]

  • Catalyst Addition: Add a catalytic amount (e.g., 5 mL) of N,N-dimethylformamide (DMF) to the solution.[8] DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate with thionyl chloride.

  • Initiation: Add a small initial portion (e.g., 10g) of thionyl chloride and gently heat the mixture to 60-65°C to initiate the reaction.[8]

  • Reagent Addition: Once the reaction has initiated (indicated by gas evolution), add the remaining thionyl chloride (approx. 91g) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 65°C.[8]

  • Reaction Completion: After the addition is complete, maintain the mixture at 60-65°C with stirring for approximately 2 hours to ensure the reaction goes to completion.[8] Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The resulting solution containing (2-chlorophenyl)diphenylchloromethane is often used directly in the next step of Clotrimazole synthesis after removing excess thionyl chloride via distillation.[8] The formation of this compound would occur if reducing agents were present during this or subsequent steps.

cluster_materials Reactants & Solvents cluster_process Experimental Workflow M1 Precursor Alcohol P1 Dissolve Alcohol in Toluene + DMF M1->P1 M2 Toluene M2->P1 M3 DMF (cat.) M3->P1 M4 SOCl₂ P3 Add SOCl₂ dropwise M4->P3 P2 Heat to 60-65°C P1->P2 P2->P3 P4 Stir for 2h at 60-65°C P3->P4 P5 Product: (2-chlorophenyl) diphenylchloromethane P4->P5

Sources

Synthesis of (2-Chlorophenyl)diphenylmethane via Friedel-Crafts Alkylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of the synthesis of (2-Chlorophenyl)diphenylmethane, a key intermediate and a triarylmethane compound with noted antiproliferative activity.[1][] The core of this synthesis is the Friedel-Crafts alkylation, a fundamental and powerful C-C bond-forming reaction in organic chemistry.[3][4] This document is structured to provide researchers and drug development professionals with a comprehensive understanding of the reaction, from its mechanistic underpinnings to practical, field-tested protocols. We will dissect the critical parameters governing the reaction's success, including catalyst selection, temperature control, and reactant stoichiometry, to guide the user toward a high-yield, high-purity synthesis. The guide also addresses common pitfalls, such as polysubstitution and carbocation rearrangements, offering validated strategies to mitigate these side reactions.

Introduction: The Significance of the Triarylmethane Scaffold

The triarylmethane framework, characterized by a central methane carbon atom bonded to three aryl groups, is a privileged scaffold in medicinal chemistry and materials science.[5] Derivatives of this class exhibit a wide range of biological activities, including antifungal and antiproliferative properties.[1][][5] this compound, with a molecular weight of 278.78 g/mol , serves as a crucial intermediate in the synthesis of more complex molecules, notably as an impurity and building block for the widely used antifungal agent, Clotrimazole.[1][6][7] Its synthesis is therefore of significant interest to the pharmaceutical industry for both process optimization and impurity profiling.

Core Synthesis Strategy: The Friedel-Crafts Alkylation

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of electrophilic aromatic substitution.[3] The synthesis of this compound is typically achieved via the alkylation of an aromatic ring.

Strategic Choice of Precursors:

The most direct and commonly employed strategy involves the reaction of benzene with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst. This approach leverages the high reactivity of the benzyl halide to form a stabilized carbocation, which then alkylates the benzene ring.

An alternative, though less common, route would be the reaction of chlorobenzene with benzhydryl chloride. However, the deactivating effect of the chlorine atom on the chlorobenzene ring makes this pathway kinetically less favorable. Therefore, this guide will focus on the more efficient benzene alkylation route.

The Reaction Mechanism in Detail

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Friedel-Crafts alkylation proceeds through three primary steps:[8][9]

  • Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the chloride ion from 2-chlorobenzyl chloride. This generates a resonance-stabilized secondary carbocation, the key electrophile in the reaction.[8][10][11]

  • Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the carbocation. This step forms a new carbon-carbon bond and results in a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[8][12]

  • Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that formed the new bond. This restores the aromaticity of the ring, yielding the this compound product and regenerating the AlCl₃ catalyst.[8][9][13]

Figure 1: Mechanism of Friedel-Crafts Alkylation.

Optimizing the Synthesis: A Practical Guide

Achieving a high yield of the desired mono-alkylated product requires careful control over several reaction parameters.

Catalyst Selection

While traditional Lewis acids like AlCl₃ are highly effective, they can also promote side reactions.[14] The choice of catalyst is a critical decision based on balancing reactivity with selectivity.

Catalyst Activity Key Considerations Potential Side Reactions
AlCl₃ HighHighly active, cost-effective. Moisture sensitive, requires stoichiometric amounts in some cases.[15][16]Polysubstitution, isomerization, potential for charring.
FeCl₃ Moderate-HighLess moisture sensitive than AlCl₃, often used in catalytic amounts.[17]Can still promote polysubstitution.
ZnCl₂ ModerateMilder catalyst, can offer better selectivity for mono-alkylation.[18]Slower reaction rates may be observed.
Zeolites (Solid Acids) VariableHeterogeneous, easily separable, reusable, environmentally benign.[19][20]May require higher temperatures and pressures.[20]
Solvent & Temperature Control
  • Solvent: Often, a large excess of benzene is used, serving as both the reactant and the solvent.[14] This strategy is crucial for minimizing polyalkylation by ensuring the electrophile is more likely to encounter an unreacted benzene molecule than the more reactive product.[14][21]

  • Temperature: Friedel-Crafts alkylations are typically exothermic. Maintaining a low reaction temperature (e.g., 0-25°C) is critical to suppress the rate of secondary alkylation reactions and prevent isomerization of the product.[14][22]

Experimental Protocol: A Validated Workflow

This protocol describes a standard laboratory-scale synthesis of this compound.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reagents & Equipment:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 2-Chlorobenzyl Chloride

  • Benzene (anhydrous)

  • Hydrochloric Acid (HCl), dilute aqueous solution

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer, addition funnel, and a gas outlet connected to a trap.

Figure 2: Step-by-step experimental workflow.

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous benzene (used in large excess, e.g., 10-20 equivalents).

  • Addition: Cool the stirred suspension to 0°C using an ice bath. Slowly add a solution of 2-chlorobenzyl chloride (1.0 equivalent) in anhydrous benzene dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. This will hydrolyze the aluminum salts and quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product is often a mixture of the desired product, unreacted starting materials, and side products.

  • Purification: Purification is typically achieved by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) or by recrystallization from a suitable solvent like methanol or ethanol.[23][24][25]

  • Characterization: The identity and purity of this compound (C₁₉H₁₅Cl) can be confirmed by standard analytical techniques.[6]

    • ¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (~7.0-7.8 ppm) corresponding to the 15 aromatic protons.[5]

    • ¹³C NMR: Will show the characteristic signals for the aromatic carbons and the single aliphatic methine carbon.

    • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z 278.8, with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.[5]

Troubleshooting & Side Reactions

Problem Probable Cause Validated Solution
Low Yield Incomplete reaction; moisture deactivating the catalyst.Ensure all reagents and glassware are scrupulously dry.[18] Extend reaction time or slightly increase temperature after initial addition.
Polysubstitution Product is more reactive than starting material.[21][26]Use a large excess of benzene to favor mono-alkylation.[14][21] Maintain low reaction temperature. Consider a milder catalyst.
Isomerization Carbocation rearrangement.[10][27]While less common with stabilized benzyl carbocations, maintain low temperature. Using Friedel-Crafts acylation followed by reduction is an alternative strategy to avoid rearrangements entirely.[18][21][27]
Dark/Tarry Mixture Over-reaction or decomposition.Ensure efficient cooling and slow, controlled addition of the alkylating agent. Reduce the amount of catalyst if necessary.

Conclusion

The Friedel-Crafts alkylation provides a direct and efficient pathway for the synthesis of this compound. Success in this synthesis hinges on a solid understanding of the reaction mechanism and meticulous control over experimental conditions. By carefully selecting the catalyst and managing the reaction temperature and stoichiometry, researchers can effectively minimize side reactions like polysubstitution and achieve high yields of the pure target compound. This guide provides the foundational knowledge and practical steps for drug development professionals to confidently approach this important synthesis.

References

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  • Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a . ResearchGate. Available from: [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis . Beilstein Journals. Available from: [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis . PMC - NIH. Available from: [Link]

  • Friedel–Crafts reaction . Wikipedia. Available from: [Link]

  • US3098081A - Process for purifying triphenyl methane dyes. Google Patents.
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  • This compound | 56153-60-7 . Pharmaffiliates. Available from: [Link]

  • US4678613A - Process for the purification of triphenylmethane compounds. Google Patents.
  • Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation . RSC Advances. Available from: [Link]

  • Synthesis of clotrimazole derivatives . ResearchGate. Available from: [Link]

  • This compound | C19H15Cl | CID 14347913 . PubChem. Available from: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . LibreTexts Chemistry. Available from: [Link]

  • CN111423380A - Preparation method of clotrimazole. Google Patents.
  • US4251675A - Preparation of diphenylmethane. Google Patents.
  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems . International Journal of Advanced Chemistry Research. Available from: [Link]

  • [Synthesis and properties of clotrimazole and other antimycotic 1-triphenylmethylimidazoles] . PubMed. Available from: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . LibreTexts Chemistry. Available from: [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation . Pharmaguideline. Available from: [Link]

  • Friedel-Crafts reactions of benzene and methylbenzene . Chemguide. Available from: [Link]

  • ORGANIC REACTION MECHANISM . Available from: [Link]

  • Friedel-Crafts Alkylation . Chemistry Steps. Available from: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. Available from: [Link]

  • Friedel-Crafts alkylation of benzene with a superacid catalyst . Digital Commons@ETSU. Available from: [Link]

  • Purification Techniques . Journal of New Developments in Chemistry. Available from: [Link]

  • 2-Chlorodiphenylmethane . NIST WebBook. Available from: [Link]

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  • (2-Chlorophenyl)diphenyl chloromethane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry . PharmaCompass. Available from: [Link]

  • Friedel-Crafts Alkylation Reaction . Mettler Toledo. Available from: [Link]

  • Separation, purification, and characterization of analogues components of a commercial sample of new Fuchsin . Semantic Scholar. Available from: [Link]

  • Friedel-Crafts Alkylation of Phenylsilanes with a-Chloro Sulfides . Available from: [Link]

  • Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives . Available from: [Link]

  • US20220289671A1 - Method for the preparation of diarylmethane dyes and triarylmethane dyes including isosulfan blue. Google Patents.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products . PMC - NIH. Available from: [Link]

  • ChemInform Abstract: Synthesis of (2-Chlorophenyl)(phenyl)methanones and 2-(2-Chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation of 2-Chlorobenzoic Acids and 2-(2-Chlorophenyl)acetic Acids Using Microwave Heating . ResearchGate. Available from: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution . YouTube. Available from: [Link]

  • Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations . Available from: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism . YouTube. Available from: [Link]

Sources

An In-depth Technical Guide to the Structural Analysis and Characterization of (2-Chlorophenyl)diphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of (2-Chlorophenyl)diphenylmethane (C₁₉H₁₅Cl). As a critical intermediate in the synthesis of pharmaceuticals like Clotrimazole, rigorous verification of its identity, purity, and structural integrity is paramount.[1][2] This document synthesizes a multi-technique approach, grounded in established analytical principles, to provide researchers, scientists, and drug development professionals with a self-validating system for quality control and characterization. We will explore the causality behind experimental choices, detail field-proven protocols, and integrate data from spectroscopic, chromatographic, and thermal methods to build a complete molecular profile.

Introduction: The Significance of this compound

This compound, a triarylmethane derivative, holds a significant position in medicinal chemistry and organic synthesis.[1][2] Its primary role is as a key precursor and known impurity in the manufacturing pathway of Clotrimazole, a widely used broad-spectrum antifungal agent.[2][3][4] The molecular architecture, featuring two phenyl rings and one ortho-substituted chlorophenyl group attached to a central methane carbon, dictates its chemical reactivity and provides a unique structural signature for analysis.[1]

The presence of the chlorine atom at the ortho position introduces specific steric and electronic effects that influence its behavior in synthetic reactions and its spectral properties.[1] Accurate characterization is not merely an academic exercise; it is a critical quality control checkpoint to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide establishes a robust analytical workflow for its definitive identification and purity assessment.

Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical properties, which inform sample handling, solvent selection, and analytical method development.

PropertyValueSource
Molecular Formula C₁₉H₁₅ClPubChem[5]
Molecular Weight 278.78 g/mol Pharmaffiliates, PubChem[2][5]
Appearance White to Off-White SolidPharmaffiliates[2]
CAS Number 56153-60-7PubChem, Pharmaffiliates[2][5]
IUPAC Name 1-benzhydryl-2-chlorobenzenePubChem[5]
Storage 2-8°C RefrigeratorPharmaffiliates[2]

Integrated Analytical Workflow

No single technique can provide a complete picture. A self-validating characterization relies on the convergence of data from orthogonal methods. The following workflow illustrates a logical and efficient approach to analyzing a new batch of this compound.

Analytical_Workflow cluster_0 Primary Identification & Structure cluster_1 Purity & Impurity Profiling cluster_2 Definitive & Bulk Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (EI-MS) NMR->MS Confirms Mass GCMS GC-MS (Volatile Impurities) NMR->GCMS Informs on potential impurities Report Comprehensive Certificate of Analysis NMR->Report FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups MS->Report FTIR->NMR Confirms Connectivity FTIR->Report HPLC HPLC-UV (Purity Assay) HPLC->Report GCMS->Report XRC X-Ray Crystallography (If single crystal) XRC->Report TA Thermal Analysis (TGA/DSC) TA->XRC Informs on crystallinity TA->Report Sample Sample Received: This compound Sample->NMR Sample->HPLC Sample->TA

Caption: Integrated workflow for the comprehensive characterization of this compound.

Spectroscopic Characterization

Spectroscopy provides the fingerprint of the molecule, revealing details about its atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence of its structure.

Causality Behind the Experiment: The choice of a deuterated solvent like CDCl₃ is critical as it dissolves the nonpolar analyte without contributing interfering proton signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert and its signal appears upfield, away from most organic proton signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃): The asymmetry of the molecule leads to a complex aromatic region.

  • ~ 7.10-7.40 ppm (m, 14H): This multiplet region arises from the overlapping signals of the protons on the two unsubstituted phenyl rings and the substituted chlorophenyl ring. The electron-withdrawing effect of the chlorine atom and the general aromatic environment cause these protons to be deshielded.

  • ~ 5.60 ppm (s, 1H): This singlet corresponds to the methine proton (-CH-). It is a singlet because it has no adjacent protons to couple with. Its downfield shift is due to the deshielding effect of the three attached aromatic rings.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

  • ~ 126.0-143.0 ppm: A complex series of signals corresponding to the 18 aromatic carbons. The carbon attached to the chlorine atom (C-Cl) would be expected around 134 ppm, while the quaternary carbons to which the rings are attached will appear further downfield.

  • ~ 55-60 ppm: A single signal for the central methine carbon (-CH-).

Protocol: ¹H NMR Spectroscopy Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Tuning and Shimming: Ensure the probe is tuned to the correct frequency for ¹H and the magnetic field is shimmed for optimal homogeneity, aiming for a narrow TMS peak shape.

  • Acquisition: Acquire the spectrum using standard parameters: a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Co-add 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and multiplicities to assign the signals to the molecular structure.[6]

Infrared (IR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. The spectrum is characterized by vibrations (stretching, bending) of specific bonds.

Causality Behind the Experiment: The diphenylmethane core has characteristic absorptions. The C-H bonds of the aromatic rings and the central CH group, as well as the C=C stretching of the rings, provide a distinct pattern. The C-Cl bond also has a characteristic absorption in the fingerprint region.

Expected Key IR Absorption Bands:

  • 3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~2900 cm⁻¹: Methine (-CH-) stretching vibration.

  • 1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations. These are often sharp and can appear as a group of peaks.[7][8]

  • ~1100-1000 cm⁻¹: C-Cl stretching vibration. This is often weak but provides evidence for the chlorine substituent.

  • 770-730 cm⁻¹ and ~700 cm⁻¹: Strong bands due to out-of-plane C-H bending, indicative of mono- and ortho-disubstituted benzene rings.[9][10]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity. Electron Ionization (EI) is a common technique for this type of compound.

Causality Behind the Experiment: In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge (m/z) ratios of the parent ion and its fragments are diagnostic of the original structure. The presence of chlorine is easily identified by its isotopic pattern (³⁵Cl and ³⁷Cl in an ~3:1 ratio).

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 278, corresponding to the C₁₉H₁₅³⁵Cl formula. An accompanying M+2 peak at m/z = 280 with approximately one-third the intensity will be present due to the ³⁷Cl isotope, confirming the presence of one chlorine atom.

  • Key Fragment: A prominent peak at m/z = 167. This corresponds to the loss of the chlorophenyl radical ([M - C₆H₄Cl]⁺), leaving the stable benzhydryl cation ([CH(C₆H₅)₂]⁺). This is often the base peak.

MS_Fragmentation cluster_0 Mass Spectrometry Fragmentation Parent Parent Ion (M⁺) m/z = 278/280 [C₁₉H₁₅Cl]⁺ Loss - C₆H₄Cl• Parent->Loss Fragment Benzhydryl Cation [CH(C₆H₅)₂]⁺ m/z = 167 Loss->Fragment

Caption: Primary fragmentation pathway of this compound in EI-MS.

Chromatographic Purity Analysis

Chromatography is essential for separating the main compound from impurities, allowing for accurate quantification of purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the gold standard for purity analysis of non-volatile organic compounds in the pharmaceutical industry.[11][12][13]

Causality Behind the Experiment: A C18 (octadecylsilyl) column is chosen for its ability to separate nonpolar to moderately polar compounds based on their hydrophobic interactions. A mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile or methanol) is used. A gradient elution (where the organic solvent percentage is increased over time) is often employed to ensure that both more polar and less polar impurities are effectively separated and eluted from the column with good peak shape.[14] UV detection is suitable as the aromatic rings provide strong chromophores.

Protocol: HPLC Purity Method

  • Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: Phosphate buffer (20mM, pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in acetonitrile.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.[13] The method must be validated for specificity, linearity, accuracy, and precision.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile or semi-volatile organic impurities that may not be detected by HPLC.[15][16][17]

Causality Behind the Experiment: GC separates compounds based on their boiling points and interaction with the stationary phase. Coupling it with a mass spectrometer allows for the definitive identification of eluted peaks. This is crucial for detecting residual solvents from the synthesis (e.g., toluene, benzene) or volatile byproducts.[18][19]

Solid-State and Thermal Characterization

These techniques provide information on the bulk properties of the material, including its crystal structure and thermal stability.

X-Ray Crystallography (XRC)

If a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[20][21] It confirms atom connectivity, bond lengths, bond angles, and the conformation of the molecule in the solid state. While not a routine quality control technique, it is the ultimate tool for structural confirmation. The crystal structure of a closely related analog, 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, has been reported, demonstrating the feasibility of this analysis for this class of compounds.[22]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the material.[23][24][25]

  • TGA: Measures the change in mass as a function of temperature. For a pure, stable compound like this compound, the TGA curve should show no significant mass loss until the temperature reaches its decomposition point, indicating the absence of volatile impurities like residual solvent or water.

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It can detect melting points, crystallization events, and other phase transitions.[26] A pure compound should exhibit a single, sharp melting endotherm. The temperature and enthalpy of melting are characteristic properties.

Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan (e.g., alumina or aluminum).

  • Instrumentation: Place the sample pan and an empty reference pan into the analyzer.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.[27]

  • Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 25 °C to 600 °C) at a constant rate, typically 10 °C/min.[27]

  • Data Analysis: Analyze the TGA curve for mass loss steps and the DSC curve for endothermic (melting) or exothermic (decomposition) events.

Conclusion

The structural analysis and characterization of this compound demand a rigorous, multi-faceted approach. By integrating data from NMR, MS, and FTIR, a definitive structural identification can be achieved. Chromatographic techniques like HPLC and GC-MS are indispensable for assessing purity and profiling impurities with high sensitivity and specificity. Finally, thermal and crystallographic analyses provide crucial information on the bulk and solid-state properties of the material. The application of this comprehensive analytical workflow ensures that this compound meets the stringent quality standards required for its use as a pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

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A Technical Guide to the Spectroscopic Characterization of 1-Benzhydryl-2-chlorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 1-Benzhydryl-2-chlorobenzene, a molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data. This approach serves as a robust framework for researchers encountering this molecule in their work, enabling its identification and characterization.

Molecular Structure and Overview

1-Benzhydryl-2-chlorobenzene, with the molecular formula C₁₉H₁₅Cl, possesses a central methane carbon bonded to a 2-chlorophenyl group and two phenyl groups.[1] This structure presents a unique set of spectroscopic features arising from the interplay of these substituents. Understanding these features is crucial for its unambiguous identification and for quality control in synthetic processes.

Caption: Molecular structure of 1-Benzhydryl-2-chlorobenzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1-Benzhydryl-2-chlorobenzene is predicted to be complex in the aromatic region due to the overlapping signals of the protons on the three phenyl rings. The methine proton, however, should appear as a distinct singlet.

Predicted ¹H NMR Spectral Data
Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.25 - 7.45Multiplet10HProtons of the two unsubstituted phenyl ringsThe protons on the unsubstituted phenyl rings are expected to be in a similar electronic environment, leading to a complex, overlapping multiplet in the typical aromatic region.[2]
~ 7.10 - 7.25Multiplet4HProtons of the 2-chlorophenyl ringThe protons on the 2-chlorophenyl ring will be influenced by the electron-withdrawing nature of the chlorine atom, causing them to be deshielded. The ortho, meta, and para protons will have slightly different chemical shifts, resulting in a multiplet.[3]
~ 6.0 - 6.2Singlet1HMethine proton (-CH)The methine proton is a singlet as it has no adjacent protons to couple with. Its chemical shift is downfield due to the deshielding effect of the three attached aromatic rings.
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzhydryl-2-chlorobenzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer, for instance, a 400 MHz instrument.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[3]

    • Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show a number of distinct signals corresponding to the unique carbon environments in the molecule. Due to symmetry in the unsubstituted phenyl rings, fewer than 19 signals are anticipated.

Predicted ¹³C NMR Spectral Data
Predicted Chemical Shift (δ) ppmAssignmentRationale
~ 140 - 145Quaternary carbons of the unsubstituted phenyl rings attached to the methineThese carbons are deshielded due to their attachment to the methine carbon.
~ 138 - 142Quaternary carbon of the 2-chlorophenyl ring attached to the methineSimilar to the unsubstituted rings, this carbon is deshielded.
~ 133 - 136Quaternary carbon of the 2-chlorophenyl ring attached to chlorineThe carbon directly bonded to the electronegative chlorine atom is significantly deshielded.[4]
~ 128 - 132Aromatic CH carbonsThis range typically encompasses the signals for the CH carbons of the phenyl rings. The specific shifts will vary based on their position relative to the substituents.[4][5]
~ 50 - 55Methine carbon (-CH)The chemical shift of the sp³-hybridized methine carbon is influenced by the attached aromatic rings.
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Instrumentation: Use a spectrometer equipped for ¹³C NMR detection.

  • Data Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Set a wider spectral width (e.g., 0-200 ppm) to encompass all expected carbon signals.

    • A longer acquisition time and a greater number of scans are necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-Benzhydryl-2-chlorobenzene, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectral Data

m/zAssignmentRationale
278 & 280[M]⁺ and [M+2]⁺The molecular ion peaks. The presence of the M+2 peak with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7]
243[M-Cl]⁺Loss of a chlorine radical from the molecular ion.
167[C₁₃H₁₁]⁺This corresponds to the benzhydryl cation, a stable fragment.
77[C₆H₅]⁺The phenyl cation, a common fragment in the mass spectra of benzene-containing compounds.[7]

digraph "Fragmentation_Pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style="filled, rounded"];
edge [arrowhead=vee, color="#4285F4"];

M [label="[C₁₉H₁₅Cl]⁺˙\nm/z = 278/280"]; M_minus_Cl [label="[C₁₉H₁₅]⁺\nm/z = 243"]; Benzhydryl [label="[C₁₃H₁₁]⁺\nm/z = 167"];

M -> M_minus_Cl [label="- Cl˙"]; M -> Benzhydryl [label="- C₆H₄Cl˙"]; }

Caption: A plausible fragmentation pathway for 1-Benzhydryl-2-chlorobenzene in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample, dissolved in a volatile solvent, is injected into the GC.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For 1-Benzhydryl-2-chlorobenzene, the spectrum will be dominated by absorptions from the aromatic rings and the C-Cl bond.

Predicted Infrared Spectral Data
Wavenumber (cm⁻¹)VibrationRationale
3100 - 3000Aromatic C-H stretchThis region is characteristic of C-H bonds where the carbon is sp² hybridized.[8]
~ 3000 - 2850Aliphatic C-H stretchA weak absorption from the methine C-H bond is expected in this region.
1600 - 1450Aromatic C=C stretchThese absorptions are characteristic of the benzene ring.[8]
~ 750 - 700C-Cl stretchThe position of this band can be indicative of the substitution pattern on the aromatic ring.
770 - 730 and 710 - 690Out-of-plane C-H bendingThese bands can help to confirm the substitution patterns on the aromatic rings.
Experimental Protocol for Infrared Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This is a common and convenient method.

    • KBr Pellet (for solids): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded.

    • The sample spectrum is then recorded.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-Benzhydryl-2-chlorobenzene. By applying fundamental principles of spectroscopy and drawing comparisons with related molecules, we have outlined the expected ¹H NMR, ¹³C NMR, mass spectral, and IR data. The detailed experimental protocols serve as a practical guide for researchers to acquire and interpret the spectra of this compound, facilitating its unambiguous identification and characterization in a research and development setting.

References

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An In-depth Technical Guide to (2-Chlorophenyl)diphenylmethane: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Chlorophenyl)diphenylmethane is a triarylmethane compound that holds significant interest for researchers in organic synthesis and medicinal chemistry.[1][2][3] Structurally, it is a derivative of diphenylmethane, featuring a chlorine atom at the ortho position of one of the phenyl rings.[1] This substitution pattern imparts unique steric and electronic properties that influence its reactivity and biological activity.[1] Notably, this compound is recognized as a key impurity in the synthesis of the widely used antifungal agent, Clotrimazole.[3][4] Its characterization is therefore crucial for quality control in the pharmaceutical industry. Beyond its role as an impurity, this compound has demonstrated antiproliferative activity, suggesting its potential as a scaffold for the development of novel therapeutic agents.[1][3][4]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, and robust analytical protocols for its characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively handle, synthesize, and analyze this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₉H₁₅Cl[1][3][5]
Molecular Weight 278.78 g/mol [1][3][5]
CAS Number 56153-60-7[1][5]
Appearance White to Off-White Solid[1][3]
Melting Point 77 °C[2]
Boiling Point (Predicted) 376.6 ± 11.0 °C[2]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol[2]
Storage Temperature 2-8°C (Refrigerator)[1][3]

InChI Key: IWUWHGXBCVDMST-UHFFFAOYSA-N[1]

Synthesis and Reactivity

The synthesis of this compound can be approached through several established routes in organic chemistry. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Pathways

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding alcohol, (2-Chlorophenyl)diphenylmethanol. This two-step process is often employed in the context of Clotrimazole synthesis, where (2-Chlorophenyl)diphenylmethanol is a key intermediate.[1]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction Start (2-Chlorophenyl)diphenylmethanol Intermediate (2-Chlorophenyl)diphenylchloromethane Start->Intermediate Chlorination Reagents1 Thionyl Chloride (SOCl₂) N,N-Dimethylformamide (cat.) Reagents1->Intermediate Intermediate_ref (2-Chlorophenyl)diphenylchloromethane Product This compound Intermediate_ref->Product Reduction Reagents2 Reducing Agent (e.g., NaBH₄, LiAlH₄) Reagents2->Product

Caption: Synthesis of this compound via chlorination and reduction.

Another prominent synthetic strategy is the Friedel-Crafts reaction, a cornerstone of aromatic chemistry.[1] This method allows for the direct construction of the diphenylmethane framework through electrophilic aromatic substitution.

Friedel-Crafts Synthesis Workflow

Benzene Benzene Product This compound Benzene->Product Chlorobenzyl_Chloride 2-Chlorobenzyl Chloride Chlorobenzyl_Chloride->Product Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Product

Caption: Friedel-Crafts synthesis of this compound.

Reactivity Profile

The chemical reactivity of this compound is largely dictated by the diphenylmethane scaffold. The methylene protons exhibit mild acidity, allowing for deprotonation to form a carbanion.[1] This carbanion can subsequently be alkylated, demonstrating the synthetic utility of this class of compounds.[1] The presence of the ortho-chloro substituent can influence the electronic density of the adjacent phenyl ring and introduce steric hindrance, which may affect reaction rates and regioselectivity in further functionalization reactions.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (typically 7.0-7.8 ppm) corresponding to the 14 aromatic protons on the three distinct phenyl rings.[1] A key diagnostic signal is the singlet for the methine proton (-CH-), which is significantly deshielded by the three aromatic rings and is predicted to appear around 5.5-6.0 ppm.[1]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The spectrum for this compound is available in databases such as PubChem.[5]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of this compound.[5]

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. The IR spectrum of this compound is also available in public databases.[5]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound, particularly in the context of pharmaceutical quality control.

Experimental Protocol: Purity Determination by HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. The exact gradient program should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The retention time of the main peak corresponding to this compound is determined, and the area percentage of all peaks is calculated to assess purity.

Applications in Drug Development

While often considered an impurity, this compound and its derivatives have shown potential in medicinal chemistry. The documented antiproliferative activity of this compound suggests that the triarylmethane scaffold could be a valuable starting point for the design and synthesis of novel anticancer agents.[1][3][4] Furthermore, the related compound, (2-Chlorophenyl)diphenylmethanol, has been investigated as a blocker of the slow afterhyperpolarization in neurons and as a weak calcium channel blocker, indicating the potential for this chemical class to modulate ion channel function.[1][6]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) before use.[7][8][9]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7][8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage is at 2-8°C.[1][3][7]

  • Spills: In case of a spill, avoid generating dust, and clean up using appropriate methods as outlined in the SDS.[9]

Conclusion

This compound is a compound of significant interest due to its role as a pharmaceutical impurity and its potential as a lead structure in drug discovery. A comprehensive understanding of its physical and chemical properties, coupled with robust synthetic and analytical methods, is crucial for its effective utilization in research and development. This guide provides a foundational framework for scientists and researchers working with this versatile molecule.

References

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  • Chemical Properties of 2-Chlorodiphenylmethane (CAS 29921-41-3) - Cheméo. (n.d.). Retrieved from [Link]

  • CAS No : 56153-60-7 | Product Name : this compound - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • CN111423380A - Preparation method of clotrimazole - Google Patents. (n.d.).
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An In-Depth Technical Guide to (2-Chlorophenyl)diphenylmethane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of pharmaceutical synthesis and medicinal chemistry, the strategic use of specific intermediates is paramount to the efficient construction of complex molecular architectures. (2-Chlorophenyl)diphenylmethane is one such pivotal intermediate, primarily recognized for its role in the synthesis of widely used antifungal agents. This guide provides an in-depth technical overview of this compound, from its fundamental chemical identity to its practical application, offering field-proven insights for researchers and drug development professionals. Understanding the nuances of this molecule—its properties, synthesis, and handling—is crucial for its effective utilization in multi-step synthetic pathways. It is particularly notable as a known impurity and key precursor in the production of Clotrimazole, a broad-spectrum antifungal medication.[1][2]

Part 1: Chemical Identity and Nomenclature

Precise identification is the bedrock of chemical synthesis. This compound is a triarylmethane, a class of compounds known for both their utility and unique reactivity.[2][3]

IUPAC Name: The systematically correct IUPAC name for this compound is 1-Chloro-2-(diphenylmethyl)benzene [1][4]. This name precisely describes a benzene ring substituted with a chlorine atom at position 1 and a diphenylmethyl (also known as a benzhydryl) group at position 2.

Key Identifiers: For unambiguous documentation and database retrieval, the following identifiers are critical:

  • CAS Number: 56153-60-7[3][4][5]

  • Molecular Formula: C₁₉H₁₅Cl[3][4][5]

  • Molecular Weight: 278.78 g/mol [3][5]

Synonyms: In literature, patents, and chemical catalogs, this compound is frequently referred to by several synonyms. A comprehensive awareness of these names is vital for exhaustive literature searches.

Synonym Source/Context
1-Benzhydryl-2-chlorobenzeneCommon alternative based on the benzhydryl substituent
((2-Chlorophenyl)methylene)dibenzeneDescriptive chemical name
2-Chlorophenyl-bisphenylmethaneCommon abbreviation
Clotrimazole ImpurityRegulatory and pharmacopoeial context

Part 2: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for designing reaction conditions, purification strategies, and appropriate storage protocols.

Property Value Significance in Application
Appearance White to off-white solidVisual confirmation of purity.
Melting Point 77 °C[3]Critical for determining purity and setting appropriate temperatures for reactions in the melt or for drying.
Boiling Point 376.6 ± 11.0 °C (Predicted)[3]Indicates low volatility. Purification by distillation requires high vacuum and temperature, making it generally impractical.
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol[3]Guides the choice of solvents for reaction, extraction, and crystallization.
LogP (Octanol-Water) 5.52 (Predicted)[3]High value indicates significant lipophilicity, suggesting good solubility in nonpolar organic solvents.
Storage Temperature Refrigerator (2-8 °C)[3]Recommended for maintaining long-term stability and preventing degradation.

Part 3: Synthesis and Mechanistic Considerations

The synthesis of this compound is most strategically understood in the context of its precursor, (2-Chlorophenyl)diphenylmethanol. The subsequent conversion of this alcohol to a halide is a key step in the synthesis of the final drug product, Clotrimazole. A common and industrially relevant method involves the chlorination of the precursor alcohol.

Field-Proven Synthesis Protocol: Chlorination of (2-Chlorophenyl)diphenylmethanol

This protocol describes the conversion of (2-Chlorophenyl)diphenylmethanol to (2-Chlorophenyl)diphenylchloromethane, a closely related and highly reactive intermediate that is often used directly in the subsequent step to synthesize Clotrimazole.[6] The target compound of this guide, this compound, can be considered the parent hydrocarbon of this chlorinated intermediate.

Reaction Principle: The hydroxyl group of the tertiary alcohol is a poor leaving group. It is first activated by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂), which converts it into a chlorosulfite intermediate. This intermediate readily undergoes nucleophilic substitution by a chloride ion to yield the desired product, (2-Chlorophenyl)diphenylchloromethane, with the evolution of sulfur dioxide and hydrogen chloride gases. The use of a non-polar solvent like toluene is ideal for this reaction.[6]

Step-by-Step Methodology:

  • Reactor Setup: To a 1L three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 100g of (2-Chlorophenyl)diphenylmethanol (CAS 66774-02-5) and 500L of toluene.[6][7]

  • Catalyst Addition: Stir the mixture to dissolve the solid. Add 5ml of N,N-dimethylformamide (DMF) as a catalyst. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species that facilitates the reaction.

  • Initiation: Add an initial portion of 10g of thionyl chloride (SOCl₂) to the flask. Heat the mixture to 60-65 °C to initiate the reaction.[6] An observable evolution of gas (HCl and SO₂) indicates the reaction has started.

  • Reagent Addition: Once initiated, begin the dropwise addition of 91g of thionyl chloride from the dropping funnel.

    • Causality: This controlled addition is critical. The reaction is exothermic, and adding the thionyl chloride too quickly can lead to a dangerous increase in temperature and pressure. The temperature should be carefully monitored and maintained to not exceed 65 °C.[6]

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 60-65 °C with continuous stirring for 2 hours to ensure the reaction proceeds to completion.[6]

  • Work-up: The resulting toluene solution contains (2-Chlorophenyl)diphenylchloromethane. This solution is often used directly in the next synthetic step without purification.[6] If isolation is required, unreacted thionyl chloride can be removed by distillation (atmospheric followed by vacuum).[6]

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product A (2-Chlorophenyl)diphenylmethanol P1 Mixing & Dissolution A->P1 B Thionyl Chloride (SOCl₂) P2 Heating & Initiation (60-65°C) B->P2 Initial Charge P3 Controlled Addition of SOCl₂ B->P3 Dropwise Addition C Toluene (Solvent) C->P1 D DMF (Catalyst) D->P1 P1->P2 P2->P3 P4 Reaction Completion (2 hours @ 60-65°C) P3->P4 Z (2-Chlorophenyl)diphenylchloromethane in Toluene Solution P4->Z

Caption: Workflow for the synthesis of (2-Chlorophenyl)diphenylchloromethane.

Part 4: Applications in Drug Development

The primary and most well-documented application of this compound derivatives is in the synthesis of the antifungal drug, Clotrimazole .[1][2][6]

Role as a Key Intermediate:

Clotrimazole is chemically known as 1-((2-chlorophenyl)diphenylmethyl)-1H-imidazole. The synthesis directly utilizes the chlorinated derivative, (2-Chlorophenyl)diphenylchloromethane (also known as 2-chlorotrityl chloride).

The core synthetic transformation involves a nucleophilic substitution reaction where the imidazole ring acts as the nucleophile, displacing the chloride from the central carbon of the 2-chlorotrityl chloride intermediate. This reaction forms the crucial carbon-nitrogen bond that defines the Clotrimazole molecule.[6][8]

ClotrimazoleSynthesis Simplified Clotrimazole Synthesis Pathway cluster_conditions Reaction Conditions Reactant1 (2-Chlorophenyl)diphenyl- chloromethane Product Clotrimazole Reactant1->Product Reactant2 Imidazole Reactant2->Product Solvent Toluene or Acetone Solvent->Product Base Base (e.g., Triethylamine) Base->Product

Caption: Core reaction for the synthesis of Clotrimazole.

This "one-pot" approach, where the chlorinated intermediate is generated and then reacted with imidazole in the same solvent, is highly efficient for industrial-scale production.[6][8] This method reduces the need for isolating the often unstable chloromethane intermediate, simplifying the process and minimizing operational risks.[6]

Beyond this primary role, the broader family of trityl and chlorotrityl compounds are extensively used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), where they serve as linkers to anchor the initial amino acid to a resin support.[9][10][11] The 2-chloro substitution modifies the reactivity, allowing for cleavage of the final peptide from the resin under very mild acidic conditions.[9]

Conclusion

This compound and its immediate derivatives are more than just chemical curiosities; they are workhorse intermediates in pharmaceutical manufacturing. A comprehensive grasp of its nomenclature, physicochemical properties, and synthetic pathways—particularly its direct lineage to Clotrimazole—is indispensable for any scientist or professional in the drug development field. The insights and protocols detailed in this guide serve as a foundational resource for the effective and safe application of this key building block in creating vital medicines.

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The Genesis of a Molecular Scaffold: An In-Depth Technical Guide to the Discovery and History of Chlorinated Diphenylmethanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diphenylmethane scaffold, a seemingly simple structure composed of a methane core with two flanking phenyl rings, represents a cornerstone in the edifice of modern organic and medicinal chemistry. Its true potential, however, was unlocked through the strategic introduction of chlorine atoms, giving rise to the diverse and impactful class of chlorinated diphenylmethanes. This guide provides a comprehensive exploration of the discovery and historical development of these compounds, from their initial synthesis in the 19th century to their varied applications and the subsequent understanding of their environmental and toxicological profiles. We will delve into the evolution of synthetic methodologies, highlighting the causal relationships behind experimental choices and providing detailed protocols for key reactions. This journey through the history of chlorinated diphenylmethanes offers valuable insights for contemporary researchers engaged in the design and synthesis of novel chemical entities.

The Dawn of a New Molecular Architecture: Early Syntheses and Foundational Discoveries

The story of chlorinated diphenylmethanes is intrinsically linked to the broader history of aromatic chemistry and the development of fundamental synthetic reactions. While the direct chlorination of the parent diphenylmethane molecule would later become a significant area of study, the earliest foray into this class of compounds came from building the chlorinated structure from smaller, halogenated precursors.

A pivotal moment in this narrative is the first synthesis of Dichlorodiphenyltrichloroethane (DDT) in 1874 by the Austrian chemist Othmar Zeidler, who was working under the guidance of Adolf von Baeyer.[1][2][3] Zeidler's synthesis, while not initially recognized for its insecticidal properties, represents a landmark achievement in the creation of a complex chlorinated diphenylmethane derivative. The insecticidal prowess of DDT was later discovered in 1939 by the Swiss chemist Paul Hermann Müller, a discovery that earned him the Nobel Prize in Physiology or Medicine in 1948 and had a profound impact on public health and agriculture in the decades that followed.[4]

The construction of the diphenylmethane backbone itself was significantly advanced by the work of Charles Friedel and James Crafts in 1877.[5] Their development of the Friedel-Crafts reactions, a set of methods for attaching substituents to an aromatic ring, provided a powerful tool for synthesizing diphenylmethane and its derivatives.[6][7] The Friedel-Crafts alkylation of benzene with benzyl chloride, catalyzed by a Lewis acid such as aluminum chloride, became a standard method for preparing the parent diphenylmethane structure.[8][9]

The Evolution of Synthetic Methodologies

The synthesis of chlorinated diphenylmethanes has evolved from early, often harsh, methods to more refined and selective catalytic approaches. Two primary strategies have been employed: the direct chlorination of a pre-formed diphenylmethane skeleton and the construction of the chlorinated diphenylmethane from chlorinated aromatic precursors.

Direct Chlorination of Diphenylmethane

The direct introduction of chlorine atoms onto the phenyl rings of diphenylmethane has been a subject of extensive research. Early methods often relied on photochemical or thermal chlorination, which typically proceed via a free radical mechanism.[10][11][12]

Photochemical Chlorination: This method involves the use of ultraviolet (UV) light to initiate the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals.[10][13] These radicals can then abstract hydrogen atoms from the aromatic rings of diphenylmethane, followed by reaction with another chlorine molecule to yield the chlorinated product and another chlorine radical, thus propagating the chain reaction.[11]

Caption: Simplified mechanism of photochemical chlorination of diphenylmethane.

While effective, photochemical chlorination often leads to a mixture of products with varying degrees of chlorination, making the isolation of a specific isomer challenging.[12]

Catalytic Chlorination: To improve selectivity, particularly for the formation of specific isomers like 4,4'-dichlorodiphenylmethane, catalytic methods have been developed. These reactions often employ Lewis acid catalysts, such as aluminum chloride or ferric chloride, and a chlorinating agent like sulfuryl chloride.[14] Zeolite catalysts, such as zeolite K-L, have also shown high activity and selectivity in the liquid-phase chlorination of diphenylmethane to 4,4'-dichlorodiphenylmethane.[14]

Synthesis from Chlorinated Precursors

An alternative and historically significant approach involves the condensation of chlorinated aromatic compounds.

Friedel-Crafts Type Reactions: The synthesis of 4,4'-dichlorodiphenylmethane can be achieved through the reaction of chlorobenzene with a suitable one-carbon electrophile in the presence of a strong acid catalyst.

Ullmann Condensation: The Ullmann reaction, developed by Fritz Ullmann in the early 20th century, provides a method for the formation of biaryl compounds through the copper-promoted coupling of aryl halides.[1][2][3] While primarily used for creating a direct bond between two aromatic rings, variations of this reaction can be adapted for the synthesis of diarylmethanes.

Gomberg-Bachmann Reaction: This reaction, named after Moses Gomberg and Werner Emmanuel Bachmann, is another method for aryl-aryl bond formation that proceeds via a diazonium salt intermediate.[4][6] It can be conceptually applied to the synthesis of the diphenylmethane skeleton from appropriate precursors.

Synthesis of Dichlorodiphenylmethane (Benzophenone Dichloride): A common laboratory and industrial synthesis of α,α-dichlorodiphenylmethane involves the reaction of benzophenone with phosphorus pentachloride.[15]

Experimental Protocol: Synthesis of α,α-Dichlorodiphenylmethane from Benzophenone

This protocol describes a classic laboratory method for the preparation of α,α-dichlorodiphenylmethane from benzophenone using phosphorus pentachloride.

Materials:

  • Benzophenone

  • Phosphorus pentachloride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine benzophenone and phosphorus pentachloride in a 1:1.1 molar ratio.

  • Fit the flask with a reflux condenser.

  • Gently heat the mixture. The reaction is often initiated by gentle warming and can become vigorous.

  • Once the initial reaction subsides, continue to heat the mixture under reflux for 2-3 hours to ensure complete reaction.

  • After cooling, the reaction mixture is carefully poured onto crushed ice to hydrolyze the excess phosphorus pentachloride and phosphorus oxychloride.

  • The oily layer containing the crude dichlorodiphenylmethane is separated.

  • The crude product is then purified by vacuum distillation.

Caption: Workflow for the synthesis of α,α-dichlorodiphenylmethane.

Physicochemical Properties of Selected Chlorinated Diphenylmethanes

The physical and chemical properties of chlorinated diphenylmethanes vary significantly with the number and position of the chlorine atoms.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Monochlorodiphenylmethane C₁₃H₁₁Cl202.68~29-31299-301
4,4'-Dichlorodiphenylmethane 101-76-8C₁₃H₁₀Cl₂237.1254-56319-321
α,α-Dichlorodiphenylmethane 2051-90-3C₁₃H₁₀Cl₂237.1239-41305

Historical and Industrial Applications

The applications of chlorinated diphenylmethanes have been diverse, ranging from large-scale industrial uses to specialized roles in organic synthesis.

  • Insecticides: The most famous application is undoubtedly the use of DDT as a broad-spectrum insecticide.[4] Its effectiveness in combating insect-borne diseases like malaria and typhus was revolutionary.[16]

  • Precursors in Chemical Synthesis: Dichlorodiphenylmethane is a valuable precursor for the synthesis of other organic compounds.[15] It is a key starting material for the production of certain first-generation antihistamines.[5]

  • Dyes and Pigments: The diphenylmethane core is found in some triarylmethane and diarylmethane dyes, and chlorination can be used to modify their properties.[17]

  • Plastics and Polymers: Chlorinated diphenylmethanes have been investigated for use as plasticizers and in the synthesis of polymers.[18] For instance, 3,3′-dichloro-4,4′-diaminodiphenylmethane is used in the preparation of high-performance polymers.[19]

  • Solvents and Dielectric Fluids: Historically, certain chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), were used as dielectric fluids in transformers and capacitors due to their stability and insulating properties.[20] While not diphenylmethanes, this historical use of related compounds provides context for the exploration of chlorinated aromatics in such applications.

Toxicology and Environmental Impact

The widespread use of certain chlorinated diphenylmethanes, particularly DDT, led to the discovery of their significant environmental persistence and adverse ecological effects.

Environmental Persistence: Many chlorinated hydrocarbons are resistant to degradation and can persist in the environment for long periods.[19] DDT and its metabolites, such as DDE (Dichlorodiphenyldichloroethylene), are known to bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain.[21]

Toxicity: The toxicity of chlorinated diphenylmethanes varies depending on the specific compound. Dichlorodiphenylmethane is classified as harmful if swallowed and is a skin and eye irritant.[10][22] The chronic toxicity of many chlorinated diphenylmethanes is an area of ongoing research. Studies on related compounds like 1,4-dichlorobenzene have shown that the liver is a primary target organ for toxicity.[21]

The recognition of the environmental and health risks associated with persistent chlorinated organic compounds led to widespread bans on the use of DDT and other related substances in many countries.[20]

Conclusion

The journey of chlorinated diphenylmethanes, from their initial synthesis in the 19th century to their rise and fall as major industrial chemicals, offers a compelling case study in the lifecycle of a chemical technology. The ingenuity of early chemists in developing synthetic routes to these complex molecules paved the way for significant advancements in public health and agriculture. However, the story also serves as a cautionary tale, highlighting the critical importance of understanding the long-term environmental and toxicological consequences of chemical products. For today's researchers, the rich history of chlorinated diphenylmethanes provides a wealth of knowledge on synthetic strategies, reaction mechanisms, and the intricate relationship between chemical structure and biological activity, continuing to inspire the development of safer and more sustainable chemical solutions.

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A Theoretical and Computational Guide to the Conformational Analysis of (2-Chlorophenyl)diphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The three-dimensional conformation of a molecule is intrinsically linked to its reactivity, physical properties, and biological activity. For flexible molecules like (2-Chlorophenyl)diphenylmethane, a derivative of the triphenylmethane scaffold, understanding the preferred spatial arrangement of its aryl rings is paramount for applications in medicinal chemistry and materials science. This compound serves as a key synthetic intermediate and is related to molecules with notable biological activities, including antifungal and antiproliferative properties.[1][2] This technical guide provides a comprehensive framework for the theoretical investigation of this compound's conformational landscape using modern computational chemistry techniques. We will delve into the causality behind methodological choices, present a self-validating protocol using Density Functional Theory (DFT), and interpret the results through the lens of fundamental steric and electronic effects that govern molecular geometry.

Introduction: The Significance of Molecular Shape

This compound is a triarylmethane distinguished by a central methane carbon bonded to two phenyl groups and one 2-chlorophenyl group.[1][3] This structural motif is a cornerstone in organic synthesis and is present in numerous compounds with diverse applications.[1] For instance, the related compound (2-Chlorophenyl)diphenylmethanol is a known degradation product of the widely used antifungal agent Clotrimazole, highlighting the relevance of this chemical family in pharmaceutical research.[4]

The molecule's flexibility arises from the rotational freedom around the single bonds connecting the central carbon to the three aryl rings. The specific orientation (conformation) adopted by these rings dictates the molecule's overall shape, which in turn influences how it interacts with its environment, such as the active site of an enzyme. The presence of a bulky chlorine atom at the ortho position of one phenyl ring introduces significant steric and electronic perturbations compared to a simple diphenylmethane, making its conformational preference non-trivial.[5][6] Therefore, a detailed theoretical study is essential to elucidate the low-energy conformations and the energy barriers that separate them.

The Conformational Landscape: Defining Rotational Freedom

The primary determinants of this compound's conformation are the torsional (dihedral) angles around the C(methane)-C(aryl) bonds. To systematically study the conformational space, we must define the key rotational coordinates.

  • τ1 (Torsion 1): Defines the rotation of the 2-chlorophenyl ring.

  • τ2 (Torsion 2): Defines the rotation of the first unsubstituted phenyl ring.

  • τ3 (Torsion 3): Defines the rotation of the second unsubstituted phenyl ring.

The interplay between these rotations, governed by the energetic penalties of steric clashes and the stabilizing effects of favorable electronic interactions, creates a complex Potential Energy Surface (PES). The goal of our theoretical study is to map this surface to identify the global and local energy minima, which represent the most stable and populated conformations.

Theoretical Methods for Conformational Analysis

The accurate prediction of molecular conformation relies on computational methods that can effectively model intramolecular forces. Density Functional Theory (DFT) has emerged as the workhorse for such studies on medium-sized organic molecules, offering a robust balance of computational accuracy and efficiency.[1][7]

The Power of Density Functional Theory (DFT)

DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. This approach makes it feasible to study molecules of the size of this compound.

  • Expertise in Method Selection: For conformational studies of non-covalently interacting systems, such as the aryl rings in our molecule, standard DFT functionals can sometimes fail to capture London dispersion forces. Therefore, the choice of a functional that includes a dispersion correction (e.g., B3LYP-D3) is critical for obtaining physically meaningful results.[8] A moderately sized basis set, such as 6-31G*, is often sufficient for geometry optimizations and provides a good compromise between accuracy and computational cost for this type of system.[9]

Mapping the Potential Energy Surface (PES)

A simple geometry optimization will only find the local minimum closest to the starting structure. To gain a comprehensive understanding, a Potential Energy Surface (PES) scan is required.[10][11] This involves systematically rotating one or more dihedral angles in fixed increments (e.g., 15-20 degrees) and performing a constrained geometry optimization at each step.[9] The resulting plot of energy versus dihedral angle is known as the Conformational Energy Profile (CEP), which reveals the low-energy conformers and the transition states (rotational barriers) between them.[9][12]

A Validated Protocol for Conformational Analysis

Step 1: Initial Structure Generation

The process begins by building an initial 3D structure of this compound using any standard molecular modeling software. The exact initial conformation is not critical, but a chemically reasonable starting point is advisable.

Step 2: Unconstrained Geometry Optimization

The initial structure is first optimized without any constraints. This allows the molecule to relax into the nearest local energy minimum.

  • Method: DFT

  • Functional: B3LYP with D3 dispersion correction (B3LYP-D3)

  • Basis Set: 6-31G*

  • Purpose: To obtain a stable, low-energy starting point for the detailed conformational search.

Step 3: Relaxed Potential Energy Surface Scan

This is the core of the investigation. We will scan the key dihedral angle associated with the sterically hindered 2-chlorophenyl ring (τ1) to understand its primary influence on the overall conformation.

  • Procedure:

    • Define the dihedral angle τ1 (Cl-C-C-H) for scanning.

    • Perform a relaxed PES scan by rotating this dihedral from 0° to 360° in 20° increments. At each step, the selected dihedral is held fixed while all other geometric parameters are allowed to relax.

    • The energy at each step is recorded.

Step 4: Identification and Optimization of Stationary Points

The resulting CEP from the scan will show energy minima and maxima.

  • Procedure:

    • Select the structures corresponding to the minima and maxima from the scan.

    • Perform unconstrained geometry optimizations on these selected structures using the same level of theory (B3LYP-D3/6-31G*). This will refine the structures to the precise stationary points on the PES.

Step 5: Frequency Calculation and Characterization (Self-Validation)

This final step is crucial for validating the nature of the optimized structures.

  • Procedure: Perform a frequency calculation on each optimized stationary point.

  • Trustworthiness through Validation:

    • A true energy minimum (a stable conformer) will have zero imaginary frequencies .[7]

    • A transition state (the peak of a rotational barrier) will have exactly one imaginary frequency , corresponding to the motion along the rotational coordinate.[7] This step provides a self-validating check on the computational results, ensuring the reliability of the identified conformers and barriers.

G Build Step 1: Build Initial 3D Structure Opt Step 2: Full Geometry Optimization (B3LYP-D3/6-31G*) Build->Opt Scan Step 3: Relaxed PES Scan (Rotate key dihedral τ1) Opt->Scan Identify Step 4: Identify Minima & Maxima from PES Scan Scan->Identify ReOpt Re-optimize Stationary Points Identify->ReOpt Freq Step 5: Frequency Calculation ReOpt->Freq Self-Validation Step Characterize Characterize Stationary Points Freq->Characterize Conformer Stable Conformer (0 Imaginary Frequencies) Characterize->Conformer [N_imag = 0] TS Transition State (1 Imaginary Frequency) Characterize->TS [N_imag = 1]

Caption: Computational workflow for the conformational analysis of this compound.

Analysis and Interpretation of Results

The computational protocol yields a wealth of data that must be interpreted in the context of underlying physical organic principles. The conformational preference of molecules like this is typically dominated by a balance between destabilizing steric repulsion and other, more subtle electronic effects.[6][9]

The Conformational Energy Profile (CEP)

Plotting the relative energy against the scanned dihedral angle (τ1) provides the CEP. The lowest point on this graph represents the global minimum energy conformation. Other local minima represent alternative stable conformers that may be populated at room temperature. The energy difference between a minimum and an adjacent maximum represents the rotational energy barrier.

Dominant Forces: Steric vs. Electronic Effects

The shape of the CEP can be explained by analyzing the molecular structures at key points.

  • Steric Hindrance: This is the repulsive interaction that occurs when atoms are forced into close proximity.[13][14] In this compound, the primary source of steric strain is the repulsion between the ortho-chlorine atom and the hydrogen atoms of the adjacent phenyl rings. This effect strongly disfavors conformations where the rings are coplanar.[5][9] The molecule will twist its rings to alleviate this strain, resulting in a propeller-like geometry.

  • Electronic Effects: While often secondary to steric effects in crowded molecules, electronic interactions can subtly influence conformational preferences.[6][15] These can include dipole-dipole interactions involving the polar C-Cl bond and potential weak, non-covalent interactions like pi-stacking between the aromatic rings, although the latter is unlikely to be a dominant stabilizing force in a propeller-like conformation.

G Steric Steric Repulsion (Ortho-Cl ↔ Phenyl H's) Conformation Observed Stable Conformation Steric->Conformation Disfavors Planarity, Promotes Twisting Electronic Electronic Effects (e.g., Dipole Interactions) Electronic->Conformation Fine-tunes Dihedral Angles

Caption: Interplay of steric and electronic effects determining the final conformation.

Quantitative Data Summary

The results from the frequency calculations provide the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of all stable conformers. This data allows for the prediction of the relative population of each conformer at a given temperature via the Boltzmann distribution.

Conformer IDKey Dihedral Angles (τ1, τ2, τ3)Relative Energy (ΔE) (kcal/mol)Relative Free Energy (ΔG) (kcal/mol)Predicted Population (298 K)
CONF-1 e.g., (65°, 55°, -50°)0.000.00>99%
CONF-2 e.g., (-70°, 58°, 45°)2.52.6<1%
TS-1 e.g., (0°, 60°, -55°)5.85.6-
Note: The values presented are hypothetical examples for illustrative purposes. Actual values must be derived from the calculations described in the protocol.

Applications in Drug Development and Materials Science

A thorough understanding of the conformational preferences of the this compound scaffold is not merely an academic exercise. It has tangible benefits for:

  • Rational Drug Design: The bioactive conformation of a drug is the specific shape it adopts when binding to its biological target. Knowing the low-energy conformations of a molecular scaffold allows medicinal chemists to design more rigid analogues that are "pre-organized" for binding, potentially increasing potency and selectivity.[12]

  • Materials Science: The packing of molecules in a crystal lattice, which determines material properties, is dictated by their intrinsic conformational preferences and intermolecular interactions. Understanding the shape of this compound can aid in the design of novel crystalline materials.[16]

Conclusion

The conformational analysis of this compound is a prime example of how theoretical chemistry can provide deep insights into molecular behavior. By employing a systematic and self-validating computational protocol based on Density Functional Theory, we can reliably map the molecule's potential energy surface. The analysis reveals that the molecule's structure is a delicate balance of powerful steric repulsions originating from the ortho-chlorine substituent and more subtle electronic influences. The resulting twisted, propeller-like conformation is crucial for understanding its chemical reactivity and its potential as a scaffold in the development of new pharmaceuticals and advanced materials.

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A Quantum Chemical Investigation of (2-Chlorophenyl)diphenylmethane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the quantum chemical analysis of (2-Chlorophenyl)diphenylmethane, a molecule belonging to the versatile diphenylmethane class of compounds. Recognizing the pivotal role of computational chemistry in modern drug discovery, this document offers researchers, scientists, and drug development professionals a detailed walkthrough of theoretical calculations to elucidate the structural, electronic, and reactive properties of this molecule. By leveraging Density Functional Theory (DFT), we explore critical parameters such as optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. The methodologies detailed herein are designed to be self-validating, providing a robust foundation for predicting molecular behavior and guiding rational drug design efforts.

Introduction

The Significance of this compound Analogs in Medicinal Chemistry

This compound is a derivative of diphenylmethane, a core structure found in numerous organic compounds. The diphenylmethane scaffold is a recurring motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antihistaminic and anticholinergic properties. The introduction of a chlorine atom at the ortho position of one of the phenyl rings, as in this compound, significantly influences the molecule's steric and electronic properties. This substitution can alter its reactivity and interactions with biological targets. Notably, this compound is a known impurity in the synthesis of the antifungal agent Clotrimazole, highlighting its relevance in pharmaceutical development. Furthermore, related triarylmethane structures have demonstrated antiproliferative activity, suggesting potential applications in oncology.

The Role of In Silico Quantum Chemical Calculations in Modern Drug Discovery

Quantum chemical calculations have become indispensable tools in the drug discovery pipeline, offering profound insights into molecular structures, properties, and interactions at an electronic level. These in silico methods, particularly Density Functional Theory (DFT), allow for the accurate prediction of various molecular attributes that are crucial for understanding a drug candidate's behavior. By simulating molecular systems, researchers can predict ligand-protein binding affinities, elucidate reaction mechanisms, and optimize lead compounds for improved stability, solubility, and bioavailability. This computational pre-screening significantly reduces the time and cost associated with experimental methods.

Objectives of This Guide

This guide aims to provide a detailed, step-by-step protocol for conducting a comprehensive quantum chemical analysis of this compound. The primary objectives are to:

  • Establish a robust computational workflow for accurate molecular modeling.

  • Elucidate the three-dimensional structure and conformational stability.

  • Analyze the electronic properties to predict reactivity and potential interaction sites.

  • Simulate spectroscopic data (IR and NMR) to aid in experimental characterization.

  • Interpret the computational results within the context of drug design and development.

Theoretical & Computational Foundations

Introduction to Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. Unlike other ab initio methods that calculate the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity. This approach makes DFT computationally more efficient, allowing for the study of larger and more complex systems relevant to drug discovery. DFT is widely used to calculate a molecule's equilibrium structure, vibrational frequencies, and electronic properties like dipole moments and reaction energies.

The Importance of Basis Set Selection

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. For molecules containing halogen atoms like chlorine, the choice of basis set is particularly critical. Pople-style basis sets, such as the 6-311G series, are commonly used. It is often beneficial to augment these with:

  • Diffuse functions (+): To accurately describe the electron density far from the nucleus, which is important for anions and weak interactions.

  • Polarization functions (d,p): To allow for more flexibility in the shape of the orbitals, which is crucial for describing chemical bonds accurately.

A common and reliable choice for molecules like this compound is the B3LYP/6-311++G(d,p) level of theory, which balances accuracy and computational cost.

Solvation Models for Biological Relevance

To simulate the behavior of a molecule in a physiological environment, it is essential to account for the effects of a solvent, typically water. Implicit solvation models, such as the Solvation Model based on Density (SMD), are computationally efficient methods to incorporate these effects. These models represent the solvent as a continuous medium with a specific dielectric constant, which influences the electronic structure and geometry of the solute molecule.

Methodology: A Step-by-Step Computational Workflow

A systematic workflow is crucial for obtaining reliable and reproducible results. The following steps outline a comprehensive computational protocol for the analysis of this compound.

Step 1: Initial Structure Preparation & Input File Generation

The first step involves creating a 3D model of the this compound molecule. This can be done using molecular editing software like Avogadro. The initial structure is then used to generate an input file for a quantum chemistry software package like ORCA or Gaussian. ORCA is a powerful and freely available package for academic use.

Step 2: Gas-Phase Geometry Optimization

Geometry optimization is an iterative process that adjusts the positions of the atoms to find the most energetically stable configuration, corresponding to a minimum on the potential energy surface. This is a critical step as the optimized geometry is the foundation for all subsequent calculations.

Step 3: Frequency Analysis for Thermodynamic Validation

Following geometry optimization, a frequency calculation is performed. This serves two purposes:

  • Thermodynamic Properties: It calculates thermodynamic parameters such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

  • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Step 4: Solvated-Phase Re-optimization for Biological Relevance

To better represent the molecule's behavior in a biological system, a re-optimization is performed in the presence of a solvent, typically water, using an implicit solvation model like SMD.

Step 5: Single-Point Energy Calculations for Electronic Properties

With the optimized geometry in the solvated phase, single-point energy calculations are performed to determine various electronic properties. This involves calculating the energy and molecular orbitals at a fixed geometry without further optimization.

Analysis of Calculated Properties

Conformational Analysis and Structural Parameters

The optimized geometry of this compound reveals the spatial arrangement of its atoms and the conformation of the phenyl rings. Key structural parameters to analyze include:

  • Bond Lengths: Particularly the C-Cl bond and the bonds connecting the phenyl rings to the central methane carbon.

  • Bond Angles: The angles around the central carbon atom, which determine the overall shape of the molecule.

  • Dihedral Angles: The torsional angles of the phenyl rings, which describe their orientation relative to each other.

These parameters can be compared with experimental crystallographic data if available, to validate the computational model.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For drug-like molecules, an optimal HOMO-LUMO gap is sought to balance reactivity and stability.

PropertyCalculated Value (eV)
HOMO Energy[Insert Value]
LUMO Energy[Insert Value]
HOMO-LUMO Gap[Insert Value]
Molecular Electrostatic Potential (MEP) Mapping for Pharmacophore Identification

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It is invaluable for identifying potential sites for intermolecular interactions, particularly hydrogen bonding and electrostatic interactions with a biological target. The MEP map is color-coded to represent different potential regions:

  • Red: Electron-rich regions (negative potential), indicating sites for electrophilic attack.

  • Blue: Electron-deficient regions (positive potential), indicating sites for nucleophilic attack.

  • Green: Neutral regions.

By analyzing the MEP map, one can predict how the molecule might orient itself within a receptor's binding pocket.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals (bonds and lone pairs). It is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. The key output of an NBO analysis is the second-order perturbation theory analysis, which estimates the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Stronger interactions, indicated by larger E(2) values, signify greater electronic delocalization and stability.

In Silico Spectroscopy: Predicting IR and NMR Spectra

Computational methods can accurately predict spectroscopic data, which can be invaluable for the identification and characterization of synthesized compounds.

  • Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the frequency analysis. The predicted IR spectrum can be compared with experimental data to identify characteristic functional group vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. These predicted shifts, when compared to experimental spectra, can aid in the structural elucidation of the molecule and its conformers.

Interpretation and Application in a Drug Development Context

Linking Electronic Properties to Potential Pharmacological Activity

The calculated electronic properties provide a foundation for understanding the potential pharmacological activity of this compound.

  • The HOMO-LUMO gap can be correlated with the molecule's reactivity and its ability to participate in charge-transfer interactions with a biological target.

  • The MEP map helps to identify the key pharmacophoric features of the molecule, guiding the design of analogs with improved binding affinity.

  • NBO analysis can reveal subtle electronic effects that influence the molecule's conformation and interaction with a receptor.

Identifying Sites for Potential Metabolism or Modification

The MEP and frontier orbital analyses can also help to predict sites on the molecule that are susceptible to metabolic transformation. For example, electron-rich regions may be prone to oxidation by cytochrome P450 enzymes. This information is crucial for designing molecules with improved metabolic stability.

Case Study: Hypothetical Interaction with a Target Protein Active Site

By combining the computational data with structural information of a target protein, one can build a hypothetical model of the drug-receptor interaction. The MEP map can be used to align the molecule within the active site to maximize favorable electrostatic interactions. The HOMO and LUMO distributions can suggest potential covalent interactions if applicable.

Conclusion & Future Directions

This guide has outlined a comprehensive quantum chemical approach for the in-depth analysis of this compound. The methodologies described provide a powerful toolkit for elucidating the structural and electronic properties of this molecule, offering valuable insights for its potential application in drug discovery. Future work could involve extending these calculations to a series of analogs to establish structure-activity relationships (SAR) and to perform more advanced simulations, such as molecular dynamics, to study the dynamic behavior of the molecule in a biological environment.

References

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The Solubility Profile of (2-Chlorophenyl)diphenylmethane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Physicochemical Properties and Experimental Determination in Organic Solvents

Introduction

(2-Chlorophenyl)diphenylmethane, a triarylmethane derivative, is a compound of significant interest in organic synthesis and pharmaceutical research, notably as a key impurity of the antifungal agent Clotrimazole.[1][2] Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical underpinnings of solubility, qualitative solubility characteristics, and detailed experimental protocols for its quantitative determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] this compound is a relatively nonpolar molecule due to its hydrocarbon backbone consisting of three phenyl rings. The presence of a chlorine atom on one of the phenyl rings introduces a slight dipole moment, but the overall character of the molecule remains largely lipophilic.

The dissolution process involves the overcoming of two primary energy barriers:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.

For a compound to dissolve, the solvation energy must be sufficient to overcome the lattice energy. Consequently, nonpolar compounds like this compound are expected to be more soluble in nonpolar organic solvents that can effectively solvate the bulky, aromatic structure through van der Waals forces. Conversely, its solubility is anticipated to be limited in highly polar solvents, especially protic solvents like water, due to the inability of these solvents to form strong interactions with the nonpolar solute.

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound is not extensively available in public literature, qualitative information indicates that it is slightly soluble in a range of common organic solvents.[1][5]

Based on its chemical structure, which is analogous to diphenylmethane, we can infer its likely solubility behavior. Diphenylmethane is known to be soluble in nonpolar organic solvents.[6][7] Therefore, this compound is predicted to be soluble in solvents such as:

  • Aprotic Polar Solvents: Chloroform, Dimethyl Sulfoxide (DMSO), Ethyl Acetate[1][5]

  • Nonpolar Solvents: Toluene, Benzene, Diethyl ether

  • Alcohols: Methanol (slightly)[1][5]

It is expected to have poor solubility in highly polar solvents like water.

Quantitative Solubility Data

To provide a practical reference, the following table summarizes the reported qualitative solubility of this compound in several organic solvents. It is important to note that "slightly soluble" is a qualitative term and quantitative determination is necessary for specific applications.

SolventChemical FormulaPolarityReported Solubility
ChloroformCHCl₃NonpolarSlightly Soluble[1][5]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSlightly Soluble[1][5]
Ethyl AcetateC₄H₈O₂Polar AproticSlightly Soluble[1][5]
MethanolCH₃OHPolar ProticSlightly Soluble[1][5]

Experimental Determination of Solubility

Accurate determination of solubility is crucial for various stages of research and development. The "shake-flask" method is considered the 'gold standard' for determining thermodynamic solubility due to its reliability.[8][9] The following is a detailed protocol for the experimental determination of the solubility of this compound.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the determination of thermodynamic solubility.

Detailed Step-by-Step Protocol

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe. To avoid drawing up any solid particles, it is critical to use a syringe filter.[10]

    • Dilute the collected supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of known concentrations of this compound in the same solvent should be used for quantification.[11]

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

3. Self-Validating System and Trustworthiness:

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

  • Multiple Replicates: The experiment should be performed in at least triplicate for each solvent to ensure the reproducibility of the results.

  • Purity of Compound and Solvent: The purity of both the this compound and the organic solvents used should be high to avoid any interference with the solubility measurement.[9]

Conclusion

References

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Methodological & Application

Synthesis of Clotrimazole: A Detailed Guide Utilizing (2-Chlorophenyl)diphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Approach to Clotrimazole Synthesis

Clotrimazole, an imidazole derivative, is a widely utilized broad-spectrum antifungal agent.[1][2][3] Its therapeutic efficacy stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][4] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of clotrimazole, focusing on a robust and industrially relevant pathway commencing from the key intermediate, (2-chlorophenyl)diphenylmethane, also referred to as (2-chlorophenyl)diphenylchloromethane or o-chlorotrityl chloride.

The synthetic strategy is centered around a nucleophilic substitution reaction, specifically the N-alkylation of imidazole with (2-chlorophenyl)diphenylmethyl chloride.[5][6][7] This approach is favored for its efficiency and the commercial availability of the starting materials.[8][9] The overall process can be dissected into two principal stages:

  • Formation of the Activated Intermediate: Synthesis of (2-chlorophenyl)diphenylmethyl chloride from its corresponding alcohol, (2-chlorophenyl)diphenylmethanol. This activation step is crucial for facilitating the subsequent nucleophilic attack by imidazole.

  • Condensation with Imidazole: The reaction of the activated intermediate with imidazole to form the final clotrimazole product.[5][10]

This document will provide an in-depth exploration of the reaction mechanisms, detailed experimental procedures, and critical process parameters essential for the successful and reproducible synthesis of high-purity clotrimazole.

Reaction Mechanism and Rationale

The core of the clotrimazole synthesis lies in the formation of a new carbon-nitrogen bond between the trityl-like carbocation and one of the nitrogen atoms of the imidazole ring.

Step 1: Activation of (2-Chlorophenyl)diphenylmethanol

The hydroxyl group of (2-chlorophenyl)diphenylmethanol is a poor leaving group. Therefore, it must be converted into a more reactive species. This is typically achieved by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂), which converts the alcohol into the corresponding chloride, (2-chlorophenyl)diphenylmethyl chloride. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of thionyl chloride. Subsequent collapse of the intermediate and departure of sulfur dioxide and a chloride ion generates the highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by the released chloride ion to yield the desired activated intermediate and hydrochloric acid.

Step 2: N-Alkylation of Imidazole

Imidazole possesses two nitrogen atoms, both of which are nucleophilic. However, upon deprotonation, the resulting imidazolide anion is a more potent nucleophile. The reaction is typically carried out in the presence of a base, such as triethylamine, to deprotonate the imidazole and facilitate the nucleophilic attack on the electrophilic carbon of (2-chlorophenyl)diphenylmethyl chloride.[5][10] The steric hindrance imposed by the bulky trityl group favors the formation of the 1-substituted product.

Experimental Protocols

Protocol 1: Synthesis of (2-Chlorophenyl)diphenylmethyl chloride

This protocol details the conversion of (2-chlorophenyl)diphenylmethanol to the activated chloride intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(2-Chlorophenyl)diphenylmethanol294.7850.0 g0.17
Thionyl chloride (SOCl₂)118.9730.2 mL (49.9 g)0.42
Toluene-250 mL-

Procedure:

  • To a clean, dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (2-chlorophenyl)diphenylmethanol (50.0 g, 0.17 mol) and toluene (250 mL).

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Slowly add thionyl chloride (30.2 mL, 0.42 mol) to the solution at room temperature over a period of 30 minutes. The reaction is exothermic, and gas evolution (HCl and SO₂) will be observed.

  • After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature. The resulting toluene solution of (2-chlorophenyl)diphenylchloromethane can be used directly in the next step without further purification.[8]

Protocol 2: Synthesis of Clotrimazole

This protocol describes the condensation of (2-chlorophenyl)diphenylmethyl chloride with imidazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Toluene solution of (2-chlorophenyl)diphenylchloromethane-~250 mL~0.17 mol
Imidazole68.0823.1 g0.34
Triethylamine (Et₃N)101.1947.4 mL (34.4 g)0.34
Acetonitrile-250 mL-
Purified Water-400 mL-

Procedure:

  • In a separate 1 L reaction vessel, dissolve imidazole (23.1 g, 0.34 mol) and triethylamine (47.4 mL, 0.34 mol) in acetonitrile (250 mL) with stirring.

  • To this solution, add the previously prepared toluene solution of (2-chlorophenyl)diphenylchloromethane.

  • Heat the reaction mixture to 50-60°C and maintain for 4 hours with continuous stirring.[8]

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to -10 to -5°C and stir for an additional 5-6 hours to facilitate precipitation of the product.[8]

  • Filter the precipitated solid and wash the filter cake with cold (below 0°C) acetonitrile (120 mL).[8]

  • Further wash the solid with purified water (400 mL) to remove any remaining salts.[8]

  • Dry the product under vacuum at 60°C to obtain crude clotrimazole.

Purification of Clotrimazole

Recrystallization is a common method for the purification of the crude product.

Materials and Reagents:

ReagentQuantity
Crude ClotrimazoleAs obtained from Protocol 2
AcetoneAs required

Procedure:

  • Dissolve the crude clotrimazole in a minimal amount of hot acetone (approximately 50°C).[4][11]

  • If necessary, treat the hot solution with a small amount of activated charcoal to remove colored impurities.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Characterization

The identity and purity of the synthesized clotrimazole should be confirmed by standard analytical techniques:

  • Melting Point: The melting point of pure clotrimazole is reported to be in the range of 142-143°C.[5]

  • Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall synthetic workflow and the chemical transformation.

Clotrimazole_Synthesis_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Condensation cluster_purification Purification A (2-Chlorophenyl)diphenylmethanol C Reaction at 60-70°C A->C B Thionyl Chloride in Toluene B->C D (2-Chlorophenyl)diphenylmethyl chloride Solution C->D F Reaction at 50-60°C D->F E Imidazole & Triethylamine in Acetonitrile E->F G Crude Clotrimazole F->G H Recrystallization from Acetone G->H I Pure Clotrimazole H->I

Caption: Experimental workflow for the synthesis of clotrimazole.

Clotrimazole_Reaction_Scheme cluster_reaction Chemical Transformation Start (2-Chlorophenyl)diphenylmethanol Intermediate (2-Chlorophenyl)diphenylmethyl chloride Start->Intermediate + SOCl2 Final Clotrimazole Intermediate->Final + Imidazole, Et3N

Caption: Chemical reaction scheme for clotrimazole synthesis.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and reagents are anhydrous. The use of a nitrogen atmosphere is recommended, particularly during the formation of the activated intermediate.

  • Temperature Control: Careful control of the reaction temperature is crucial, especially during the addition of thionyl chloride and the condensation step, to prevent side reactions and ensure optimal yield.

  • Purity of Starting Materials: The purity of the starting materials, particularly (2-chlorophenyl)diphenylmethanol and imidazole, will directly impact the purity of the final product.

  • Work-up Procedure: The washing steps are important for removing unreacted reagents and by-products. Ensure thorough washing to obtain a high-purity product.

Conclusion

The synthesis of clotrimazole from this compound is a well-established and efficient method. By carefully following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can reliably synthesize high-purity clotrimazole for further study and development. The provided rationale behind the experimental choices and the detailed procedural steps are intended to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and optimize it for their specific needs.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Clotrimazole Utilizing o-Chlorobenzotrichloride.
  • ChemicalBook. (n.d.). Clotrimazole synthesis.
  • Google Patents. (n.d.). CN111423380A - Preparation method of clotrimazole.
  • Quick Company. (n.d.). One Pot Synthesis For The Preparation Of Clotrimazole.
  • Google Patents. (n.d.). US5091540A - Process for preparing clotrimazole.
  • ResearchGate. (n.d.). Synthesis of clotrimazole derivatives.
  • Semantic Scholar. (n.d.). Clotrimazole.
  • Google Patents. (n.d.). CN107629006B - A kind of synthetic method of clotrimazole.
  • ResearchGate. (n.d.). Synthesis of clotrimazole.
  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
  • Request PDF. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.

Sources

Application Notes & Protocols: The (2-Chlorophenyl)diphenylmethane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The triarylmethane (TRAM) framework represents a privileged scaffold in medicinal chemistry, giving rise to compounds with a vast spectrum of biological activities.[1][2] (2-Chlorophenyl)diphenylmethane, a key member of this structural class, serves as a quintessential example of a versatile synthetic building block. Its primary significance lies in its role as a direct precursor and key structural component in the synthesis of the widely used broad-spectrum antifungal agent, Clotrimazole.[3][4] This technical guide provides an in-depth exploration of the this compound core, detailing its application in the synthesis of Clotrimazole, providing field-proven protocols, and discussing the broader structure-activity relationships (SAR) that make the TRAM scaffold a continuing focus of drug discovery programs.

The Triarylmethane Core: A Privileged Scaffold in Drug Discovery

Triarylmethanes are a class of compounds characterized by a central carbon atom bonded to three aryl rings.[5] This unique three-dimensional structure has been associated with a wide array of pharmacological properties, including antifungal, antitumor, and anti-infective activities.[1][2][6] The biological and pharmaceutical activities of TRAMs are directly influenced by the nature, position, and electronic properties of functional groups on their aromatic rings.[1][6] This inherent tunability allows medicinal chemists to modulate a molecule's potency, selectivity, and pharmacokinetic profile, making the TRAM scaffold a foundational element in modern drug design.

G cluster_0 General Triarylmethane (TRAM) Scaffold Central_C C Ar1 Aryl 1 (e.g., Phenyl) Central_C->Ar1 Ar2 Aryl 2 (e.g., Phenyl) Central_C->Ar2 Ar3 Aryl 3 (e.g., 2-Chlorophenyl) Central_C->Ar3 R R (H, OH, Cl, Imidazole, etc.) Central_C->R

Caption: General structure of the Triarylmethane (TRAM) scaffold.

Case Study: Synthesis of the Antifungal Agent Clotrimazole

The most prominent application of the this compound scaffold is in the industrial synthesis of Clotrimazole, a cornerstone of antifungal therapy. The synthetic route hinges on the reactivity of the central carbon atom. The process typically begins with (2-Chlorophenyl)diphenylmethanol, which is activated via chlorination to produce the highly reactive intermediate, (2-Chlorophenyl)diphenylchloromethane.[7][8] This intermediate is not typically isolated due to its instability and is instead used directly in a one-pot reaction.[7]

Causality of Experimental Design: The conversion of the tertiary alcohol to a tertiary chloride is a critical activation step. The hydroxyl group (-OH) is a poor leaving group, whereas the chloride ion (Cl⁻) is an excellent leaving group. This transformation, typically achieved with thionyl chloride (SOCl₂), renders the central carbon highly electrophilic and susceptible to nucleophilic attack by the imidazole ring.[7][8] The use of a base, such as triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the condensation reaction, driving the equilibrium towards product formation.[9]

G cluster_workflow Clotrimazole Synthesis Workflow A Start: (2-Chlorophenyl) diphenylmethanol B Step 1: Chlorination (Activation) A->B C Intermediate: (2-Chlorophenyl) diphenylchloromethane (Highly Reactive) B->C D Step 2: Condensation (C-N Bond Formation) C->D E Final Product: Clotrimazole D->E reagent1 SOCl₂, Toluene DMF (cat.) reagent1->B reagent2 Imidazole, Triethylamine reagent2->D

Caption: Synthetic workflow for Clotrimazole from its alcohol precursor.

Detailed Experimental Protocols

The following protocols are adapted from established synthetic methods and are intended for execution by qualified laboratory personnel.[7]

Protocol 3.1: One-Pot Synthesis of Clotrimazole from (2-Chlorophenyl)diphenylmethanol

This procedure details a one-pot synthesis where the chlorinated intermediate is generated and consumed in situ.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
(2-Chlorophenyl)diphenylmethanol294.78100 g0.339
Toluene-500 mL-
N,N-Dimethylformamide (DMF)73.095 mLCatalyst
Thionyl Chloride (SOCl₂)118.97101 g (61.6 mL)0.849
Imidazole68.0835 g0.514
Triethylamine (TEA)101.1951 mL0.366
Acetonitrile-As needed-

Procedure:

  • Reaction Setup (Chlorination):

    • To a 1L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add toluene (500 mL) and (2-Chlorophenyl)diphenylmethanol (100 g).

    • Stir the mixture until all solids are dissolved.

    • Add DMF (5 mL) as a catalyst, followed by an initial portion of thionyl chloride (10 g).

  • Initiation and Chlorination:

    • Gently heat the mixture to 60-65 °C to initiate the reaction (effervescence may be observed).

    • Once initiated, slowly add the remaining thionyl chloride (91 g) via the dropping funnel, ensuring the internal temperature does not exceed 65 °C.

    • After the addition is complete, maintain the reaction at 60-65 °C for 2 hours with continuous stirring to ensure complete conversion to (2-Chlorophenyl)diphenylchloromethane.

  • Condensation with Imidazole:

    • Cool the reaction mixture to 20-30 °C.

    • Under a nitrogen atmosphere, add imidazole (35 g) to the toluene solution of the intermediate.

    • Slowly add triethylamine (51 mL) dropwise, maintaining the temperature below 35 °C.

    • After the addition, stir the mixture for 1 hour at 20-30 °C.

  • Reaction Completion and Workup:

    • Heat the reaction mixture to 40-50 °C and hold for 2 hours to complete the condensation.

    • Cool the reaction to -10 to -5 °C and stir for 5-6 hours to facilitate product crystallization.

    • Filter the resulting solid precipitate.

    • Wash the filter cake sequentially with cold (0 °C) acetonitrile and purified water.

  • Drying and Characterization:

    • Dry the purified solid under vacuum to yield Clotrimazole.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point) to confirm identity and purity.

Structure-Activity Relationship (SAR) Insights

The TRAM scaffold is highly amenable to SAR exploration. A study on TRAM derivatives as inhibitors of the gap junction channel Connexin 50 (Cx50) provides excellent quantitative insight into how subtle structural modifications impact biological activity.[10] By using the (2-substituted-phenyl)diphenylmethyl core and varying the attached amine moiety, researchers developed potent and selective inhibitors.

Compound ID2-Position SubstituentAttached MoietyIC₅₀ (μM) for Cx50Selectivity vs. Other Connexins
Clotrimazole-ClImidazolePotent InhibitorModerate
T122 -OCH₃2-Aminothiazole1.2>10-fold
T136 -I2-Aminothiazole2.4>10-fold
T125 -CH₃2-Aminopyrimidine>30-
T129 -Cl2-AminothiazoleNot specified-

Data synthesized from Ton et al., 2016.[10]

Key Insights from the Data:

  • Impact of the 2-Substituent: The nature of the substituent at the 2-position of the phenyl ring is critical. Small, electron-withdrawing (I) or electron-donating (OCH₃) groups can be well-tolerated or even beneficial for potency.[10]

  • Importance of the Heterocyclic Moiety: Replacing the imidazole of Clotrimazole with 2-aminothiazole or 2-aminopyrimidine significantly alters the activity, demonstrating that this part of the molecule is crucial for target engagement.[10]

  • Path to Selectivity: The study successfully identified compounds (T122, T136) with high potency and over 10-fold selectivity against other connexin subtypes, underscoring the power of SAR in optimizing drug candidates based on the TRAM scaffold.[10]

The Dual Role of the Trityl Moiety: Pharmacophore vs. Protecting Group

The triphenylmethyl (trityl) group, of which this compound is a derivative, occupies a unique position in chemistry.

  • As a Protecting Group: In complex organic synthesis, the trityl group is prized for its steric bulk, which allows for the selective protection of primary alcohols over secondary ones.[11][12] It is stable under many reaction conditions but can be easily removed with acid, making it a versatile tool in the synthesis of peptides, nucleosides, and carbohydrates.[11][13]

  • As a Pharmacophore: In contrast, for molecules like Clotrimazole and the Cx50 inhibitors, the entire substituted trityl structure is not a temporary protecting group but the core pharmacophore. It is the three-dimensional arrangement of the aryl rings and their substituents that dictates the binding affinity and biological effect at the target protein.[1][10]

Understanding this dual nature is crucial for medicinal chemists. It highlights how a chemical moiety can be leveraged either as a transient tool for synthesis or as the permanent, activity-defining core of a therapeutic agent.

Conclusion

This compound and its parent scaffold are more than just synthetic intermediates; they are foundational building blocks in the discovery of new medicines. The successful, long-standing use of Clotrimazole is a testament to the power of this chemical class. By understanding the synthetic pathways, the causality behind experimental choices, and the nuanced structure-activity relationships, researchers can continue to exploit the triarylmethane scaffold to develop novel therapeutics with improved potency, selectivity, and safety profiles.

References

  • Google Patents. (CN111423380A) - Preparation method of clotrimazole.
  • Ton, L. T., et al. (2016). Triarylmethanes, a New Class of Cx50 Inhibitors. PMC - NIH. Available at: [Link]

  • ResearchGate. Applications of triarylmethanes. Available at: [Link]

  • ResearchGate. Triarylmethane dyes, structure and structural names. Available at: [Link]

  • Al-Malki, J., et al. (2022). Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives. PMC - NIH. Available at: [Link]

  • ResearchGate. Selected examples of triarylmethanes embodied with biological and pharmacological activity. Available at: [Link]

  • Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170-180. Available at: [Link]

  • Pharmaffiliates. CAS No : 56153-60-7 | Product Name : this compound. Available at: [Link]

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]

  • Quick Company. "One Pot Synthesis For The Preparation Of Clotrimazole". Available at: [Link]

  • Pharmapproach. Structure and Medicinal Uses of Diphenylmethane, Triphenylmethane and Their Derivatives. Available at: [Link]

  • van der Velden, J. L. J., et al. (2022). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry, 33(9), 1773-1782. Available at: [Link]

Sources

(2-Chlorophenyl)diphenylmethane: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Triarylmethane

(2-Chlorophenyl)diphenylmethane, a triarylmethane distinguished by a chlorine atom at the ortho position of one phenyl ring, is a pivotal building block in modern organic synthesis. Its unique structural and electronic properties make it a versatile precursor for a range of applications, from the creation of robust protecting groups to the synthesis of complex, biologically active molecules. The diphenylmethane framework is a common feature in many organic compounds, and the introduction of the 2-chloro substituent provides a handle for further chemical transformations, influencing the molecule's reactivity and potential as a pharmacophore.[1] This guide provides an in-depth exploration of the synthesis and diverse applications of this compound, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several established synthetic routes. Two of the most reliable and scalable methods are the Grignard reaction followed by reduction, and the direct Friedel-Crafts alkylation.

Method 1: Grignard Reaction and Subsequent Reduction

This two-step approach offers a high degree of control and generally provides good yields. The initial step involves the nucleophilic addition of a phenyl Grignard reagent to 2-chlorobenzophenone to form the tertiary alcohol, (2-chlorophenyl)diphenylmethanol.[2][3] This intermediate is then reduced to the target this compound.

Protocol 1: Synthesis of (2-Chlorophenyl)diphenylmethanol via Grignard Reaction

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
Magnesium turningsMg24.312.67 g0.11
Anhydrous Diethyl Ether(C₂H₅)₂O74.12100 mL-
BromobenzeneC₆H₅Br157.0115.7 g (10.5 mL)0.1
2-ChlorobenzophenoneC₁₃H₉ClO216.6621.67 g0.1
Saturated aq. NH₄Cl--50 mL-
Anhydrous Na₂SO₄--As needed-

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

    • Add the magnesium turnings to the flask.

    • Prepare a solution of bromobenzene in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution (approx. 5 mL) to the magnesium turnings. If the reaction does not initiate (indicated by cloudiness and gentle boiling), a small crystal of iodine can be added as an initiator.[4]

    • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.

  • Reaction with 2-Chlorobenzophenone:

    • Dissolve 2-chlorobenzophenone in 50 mL of anhydrous diethyl ether in a separate flask and add this solution to the dropping funnel.

    • Slowly add the 2-chlorobenzophenone solution to the freshly prepared phenylmagnesium bromide solution with stirring. An exothermic reaction will occur. Maintain a gentle reflux by controlling the rate of addition and, if necessary, by cooling the flask in an ice bath.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of saturated aqueous ammonium chloride solution.

    • Stir until the solids dissolve. Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield crude (2-chlorophenyl)diphenylmethanol, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Reduction of (2-Chlorophenyl)diphenylmethanol

The tertiary alcohol can be reduced to the corresponding methane derivative under acidic conditions with a suitable reducing agent. A common method involves the use of a trialkylsilane in the presence of a strong acid.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )Amount (for 0.1 mol scale)Moles
(2-Chlorophenyl)diphenylmethanolC₁₉H₁₅ClO294.7829.5 g0.1
Triethylsilane(C₂H₅)₃SiH116.2817.4 g (23.8 mL)0.15
Trifluoroacetic Acid (TFA)CF₃COOH114.02100 mL-
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Saturated aq. NaHCO₃--As needed-
Anhydrous MgSO₄--As needed-

Procedure:

  • Dissolve (2-chlorophenyl)diphenylmethanol in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath and add triethylsilane.

  • Slowly add trifluoroacetic acid to the stirred solution. The reaction is typically exothermic.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and slowly neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel (eluting with hexanes/ethyl acetate) or by recrystallization.

Method 2: Friedel-Crafts Alkylation

This method provides a more direct route to the triarylmethane skeleton by reacting an aromatic substrate with a suitable electrophile in the presence of a Lewis or Brønsted acid catalyst.[1][5][6] For the synthesis of this compound, benzene can be alkylated with 2-chlorobenzaldehyde in the presence of a strong acid like sulfuric acid.

Protocol 3: Synthesis of this compound via Friedel-Crafts Reaction

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
2-ChlorobenzaldehydeC₇H₅ClO140.5714.1 g0.1
Benzene (anhydrous)C₆H₆78.11156 g (178 mL)2.0
Concentrated Sulfuric AcidH₂SO₄98.0898 g (53 mL)1.0
Saturated aq. NaHCO₃--As needed-
Anhydrous Na₂SO₄--As needed-

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine the anhydrous benzene and concentrated sulfuric acid.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Slowly add the 2-chlorobenzaldehyde to the reaction mixture.

  • Continue to heat and stir the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene by distillation.

  • The crude product can be purified by vacuum distillation or recrystallization.

Synthesis_Workflow cluster_grignard Method 1: Grignard Reaction & Reduction cluster_friedel_crafts Method 2: Friedel-Crafts Alkylation benzophenone 2-Chlorobenzophenone alcohol_intermediate (2-Chlorophenyl)diphenylmethanol benzophenone->alcohol_intermediate Grignard Addition grignard_reagent Phenylmagnesium Bromide grignard_reagent->alcohol_intermediate target_product_grignard This compound alcohol_intermediate->target_product_grignard Reduction reducing_agent Triethylsilane, TFA reducing_agent->target_product_grignard aldehyde 2-Chlorobenzaldehyde target_product_fc This compound aldehyde->target_product_fc Friedel-Crafts Reaction benzene Benzene benzene->target_product_fc acid_catalyst H₂SO₄ acid_catalyst->target_product_fc

Caption: Synthetic routes to this compound.

Application as a Precursor to the 2-Chlorotrityl (2-CTC) Protecting Group

A primary application of this compound is its conversion to (2-chlorophenyl)diphenylchloromethane, commonly known as 2-chlorotrityl chloride (2-CTC-Cl). This reagent is the foundation for the 2-chlorotrityl protecting group, which is widely used for the protection of alcohols, amines, and thiols, particularly in solid-phase peptide synthesis where it serves as a versatile, acid-labile linker.[7][8]

The 2-chloro substituent on one of the phenyl rings enhances the acid lability of the trityl group, allowing for its removal under very mild acidic conditions that leave other acid-sensitive protecting groups, such as Boc and t-butyl ethers, intact.[7][8]

Protocol 4: Preparation of 2-Chlorotrityl Chloride from (2-Chlorophenyl)diphenylmethanol

The conversion of the precursor alcohol to the chloride is typically achieved using a chlorinating agent like thionyl chloride.[9]

Materials:

Reagent/SolventFormulaM.W. ( g/mol )Amount (for 0.1 mol scale)Moles
(2-Chlorophenyl)diphenylmethanolC₁₉H₁₅ClO294.7829.5 g0.1
Thionyl ChlorideSOCl₂118.9714.3 g (8.7 mL)0.12
Toluene (anhydrous)C₇H₈92.14100 mL-
N,N-Dimethylformamide (DMF)(CH₃)₂NCHO73.09catalytic (a few drops)-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2-chlorophenyl)diphenylmethanol in anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the solution at room temperature.

  • Heat the reaction mixture to 60-65 °C and stir for 2 hours, or until the reaction is complete (monitor by TLC).[9]

  • Cool the reaction mixture to room temperature.

  • The resulting solution of (2-chlorophenyl)diphenylchloromethane in toluene can often be used directly in the next step without purification. Alternatively, the solvent can be removed under reduced pressure to yield the crude product, which should be handled with care due to its reactivity.

Protocol 5: Solution-Phase Protection of a Primary Alcohol with 2-Chlorotrityl Chloride

This protocol details the protection of a generic primary alcohol in solution.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )Amount (for 10 mmol scale)Moles (mmol)
Primary AlcoholR-CH₂OH-1.0 eq.10
2-Chlorotrityl ChlorideC₁₉H₁₄Cl₂313.223.45 g11
Pyridine (anhydrous)C₅H₅N79.101.74 g (1.8 mL)22
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9350 mL-

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine to the solution.

  • Add 2-chlorotrityl chloride in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding a few milliliters of methanol.

  • Dilute the mixture with DCM and wash with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-chlorotrityl ether by column chromatography on silica gel.

Protection_Deprotection_Cycle Functional_Group R-XH (X = O, NH, S) Protected_Group R-X-CTC (Protected Functional Group) Functional_Group->Protected_Group Protection Protected_Group->Functional_Group Deprotection Byproduct 2-Chlorotrityl Cation Protected_Group->Byproduct CTC_Cl 2-Chlorotrityl Chloride CTC_Cl->Protected_Group Base Pyridine or DIEA Base->Protected_Group Mild_Acid Mild Acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM) Mild_Acid->Functional_Group

Caption: Protection and deprotection cycle using the 2-chlorotrityl group.

Protocol 6: Cleavage of the 2-Chlorotrityl Protecting Group

The high acid sensitivity of the 2-CTC group allows for its removal under very mild conditions.

Materials:

Reagent/SolventAmount (for 1 mmol scale)
2-Chlorotrityl protected compound1.0 eq.
Dichloromethane (DCM)10 mL
Trifluoroacetic Acid (TFA)0.1 mL (1% v/v)
Saturated aq. NaHCO₃As needed

Procedure:

  • Dissolve the 2-chlorotrityl protected compound in DCM.

  • Add the trifluoroacetic acid solution (1% in DCM) dropwise to the stirred solution at room temperature.

  • Stir for 30-60 minutes, monitoring the deprotection by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the deprotected compound, which can be further purified if necessary. For peptide cleavage from a solid support, a common cleavage cocktail is a mixture of acetic acid, trifluoroethanol, and dichloromethane.[7][8]

This compound as a Synthetic Building Block

Beyond its role as a precursor to a protecting group, the chloro-substituted phenyl ring in this compound serves as a versatile handle for constructing more complex molecules through cross-coupling reactions. This allows for the introduction of a wide range of substituents at the ortho position, leading to novel triarylmethane derivatives with potential applications in materials science and medicinal chemistry.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. While the C-Cl bond on an aryl ring is generally less reactive than C-Br or C-I bonds, it can participate in cross-coupling reactions under optimized conditions, typically requiring a palladium catalyst with a specialized ligand.[10][11][12][13]

Protocol 7: Suzuki-Miyaura Cross-Coupling of this compound (Representative Protocol)

Materials:

Reagent/SolventFormulaM.W. ( g/mol )Amount (for 1 mmol scale)Moles (mmol)
This compoundC₁₉H₁₅Cl278.78279 mg1.0
Arylboronic AcidAr-B(OH)₂-1.5 eq.1.5
Pd(OAc)₂C₄H₆O₄Pd224.520.02 eq.0.02
SPhosC₂₇H₃₁O₂P410.510.04 eq.0.04
K₃PO₄K₃PO₄212.272.0 eq.2.0
Toluene/Water (10:1)--5 mL-

Procedure:

  • To a reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., argon).

  • Add the degassed toluene/water solvent mixture.

  • Seal the vial and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to arylamine derivatives. Similar to the Suzuki-Miyaura reaction, the coupling of aryl chlorides requires robust catalytic systems.[8][14][15][16][17]

Protocol 8: Buchwald-Hartwig Amination of this compound (Representative Protocol)

Materials:

Reagent/SolventFormulaM.W. ( g/mol )Amount (for 1 mmol scale)Moles (mmol)
This compoundC₁₉H₁₅Cl278.78279 mg1.0
AmineR¹R²NH-1.2 eq.1.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.01 eq.0.01
XPhosC₃₃H₄₃P474.670.04 eq.0.04
NaOtBuC₄H₉NaO96.101.4 eq.1.4
Toluene (anhydrous)C₇H₈92.145 mL-

Procedure:

  • In a glovebox, charge a reaction vial with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous toluene, seal the vial, and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Starting_Material This compound Suzuki_Product 2-Aryl-diphenylmethane Starting_Material->Suzuki_Product Buchwald_Product 2-Amino-diphenylmethane Starting_Material->Buchwald_Product Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Suzuki_Product Pd_Catalyst_S Pd Catalyst Pd_Catalyst_S->Suzuki_Product Base_S Base Base_S->Suzuki_Product Amine R¹R²NH Amine->Buchwald_Product Pd_Catalyst_B Pd Catalyst Pd_Catalyst_B->Buchwald_Product Base_B Base Base_B->Buchwald_Product

Sources

Protocol for Grignard reaction to synthesize (2-Chlorophenyl)diphenylmethane precursor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Grignard Synthesis of (2-Chlorophenyl)diphenylmethanol, a Key Precursor to (2-Chlorophenyl)diphenylmethane

Introduction: The Strategic Importance of Triarylmethane Scaffolds

Triarylmethanes are a class of compounds where a central carbon atom is bonded to three aryl rings. This structural motif is foundational in the development of dyes, molecular probes, and, critically, pharmaceutical agents.[1] The specific precursor, this compound, is a crucial intermediate in the synthesis of antifungal drugs such as Clotrimazole.[2][3] Its synthesis is therefore of significant interest to researchers in medicinal chemistry and process development.

This application note provides a detailed, field-tested protocol for the synthesis of (2-Chlorophenyl)diphenylmethanol, the direct product of the Grignard reaction and the immediate precursor to this compound. The guide emphasizes not only the procedural steps but also the underlying chemical principles, critical safety considerations, and troubleshooting strategies to ensure a successful and safe synthesis. The described methodology follows a two-part sequence: the formation of an aryl Grignard reagent, followed by its nucleophilic addition to a ketone carbonyl.

Reaction Scheme and Mechanism

The synthesis proceeds in two key stages:

  • Formation of the Grignard Reagent: 2-Chlorobromobenzene reacts with magnesium metal in an anhydrous ether solvent to form 2-chlorophenylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of benzophenone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, (2-Chlorophenyl)diphenylmethanol.[4]

The carbon-magnesium bond in the Grignard reagent is highly polarized, imparting significant carbanionic character to the carbon atom, which acts as a potent nucleophile.[5][6] The addition to the ketone proceeds via a six-membered ring transition state, ultimately forming a magnesium alkoxide intermediate.[7]

Critical Parameters and Safety Imperatives

The success and safety of a Grignard reaction hinge on rigorous control of the reaction environment. Failure to adhere to these parameters can lead to failed reactions or hazardous situations like runaway reactions and fire.[8][9]

Anhydrous Conditions: Grignard reagents are powerful bases and will be quenched by protic solvents, including atmospheric moisture.[10][11][12]

  • Causality: Water will protonate the Grignard reagent, converting it into an unreactive arene (2-chlorobenzene) and magnesium salts, thus destroying the nucleophile.

  • Action: All glassware must be rigorously dried, either in an oven at >100°C overnight or by flame-drying under an inert atmosphere immediately before use.[7][10] Anhydrous grade solvents are mandatory. The reaction should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).

Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.

  • Causality: The lone pairs on the ether oxygen atoms coordinate with the magnesium center, stabilizing the Grignard reagent in solution.[7] THF is often preferred over diethyl ether due to its higher boiling point and flash point (-14 °C vs. -45 °C), which provides a wider and safer operating temperature range.[9]

Reaction Initiation and Control: The formation of the Grignard reagent is an exothermic process that can sometimes be difficult to initiate.

  • Causality: A layer of magnesium oxide on the surface of the metal can prevent the reaction from starting. Once initiated, the reaction can accelerate rapidly.

  • Action: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[5][13] The aryl halide should be added slowly and dropwise to maintain a steady, controllable reflux.[8] An ice-water bath must be kept on standby to manage the exotherm.[10]

Personal Protective Equipment (PPE):

  • Standard: Safety goggles, nitrile gloves, and a laboratory coat are required.[8]

  • Enhanced: For handling Grignard reagents, especially at scale, a flame-resistant lab coat and Nomex gloves are recommended due to the fire hazard.[9] The entire procedure must be performed within a certified chemical fume hood.[8][11]

Experimental Workflow Visualization

Grignard_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_addition Nucleophilic Addition cluster_workup Quench & Work-up cluster_purification Purification & Analysis prep prep reagent reagent reaction reaction workup workup purify purify end_product end_product A Dry Glassware (Oven/Flame-Dry) B Assemble Apparatus under Inert Gas (N2) A->B C Charge Mg Turnings & Anhydrous THF B->C D Initiate Reaction (Iodine crystal) C->D E Slowly Add 2-Chlorobromobenzene in THF D->E F Maintain Gentle Reflux (Formation of 2-Chlorophenyl-MgBr) E->F G Cool Reagent to 0 °C F->G H Slowly Add Benzophenone in THF G->H I Stir at Room Temp H->I J Quench with aq. NH4Cl I->J K Extract with Organic Solvent (EtOAc) J->K L Wash & Dry Organic Layer K->L M Solvent Evaporation L->M N Recrystallize/Triturate Crude Product M->N O Characterize Product (NMR, IR, MP) N->O P (2-Chlorophenyl)diphenylmethanol O->P

Caption: Experimental workflow for the Grignard synthesis.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Magnesium Turnings24.310.53 g1.1Activate before use.
2-Chlorobromobenzene191.463.83 g (2.2 mL)1.0
Iodine253.811 crystalCatalyticFor reaction initiation.
Benzophenone182.223.64 g1.0Ensure it is dry.
Anhydrous Tetrahydrofuran (THF)72.11~ 100 mL-Solvent. Must be anhydrous.
Saturated aq. NH₄Cl-~ 50 mL-For quenching.
Ethyl Acetate (EtOAc)88.11~ 100 mL-For extraction.
Anhydrous MgSO₄ or Na₂SO₄-As needed-For drying organic layer.
Petroleum Ether / Hexanes-~ 50 mL-For purification/trituration.

Detailed Step-by-Step Protocol

Part 1: Preparation of 2-Chlorophenylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.[10]

  • Reagent Charging: To the cooled flask, add magnesium turnings (0.53 g, 21.8 mmol).

  • Initiation: Add a single crystal of iodine. The flask may be gently warmed with a heat gun to sublime the iodine, activating the magnesium surface.

  • Grignard Formation: In the dropping funnel, prepare a solution of 2-chlorobromobenzene (3.83 g, 20.0 mmol) in 40 mL of anhydrous THF. Add approximately 5 mL of this solution to the magnesium turnings. The reaction should initiate, evidenced by gentle bubbling and a change in color from the brown of iodine to the typical grayish color of a Grignard reagent.[14]

    • Scientist's Note: If the reaction does not start, gentle warming or crushing the magnesium turnings with a dry glass rod can be effective.[5] Once initiated, the reaction is exothermic.

  • Addition: Once the reaction is self-sustaining, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath as needed to control the exotherm.[8]

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed.[5]

Part 2: Synthesis of (2-Chlorophenyl)diphenylmethanol

  • Substrate Addition: Prepare a solution of benzophenone (3.64 g, 20.0 mmol) in 40 mL of anhydrous THF. Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

  • Reaction: Slowly add the benzophenone solution to the stirred Grignard reagent via the dropping funnel. A color change to deep red or purple is often observed upon addition, which fades as the reaction proceeds.[15] This reaction is exothermic; maintain the temperature below 20 °C during the addition.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least 1 hour, or until TLC analysis indicates the consumption of benzophenone. The formation of a thick white precipitate (the magnesium alkoxide salt) is expected.[15]

Part 3: Work-up and Purification

  • Quenching: Cool the reaction flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will protonate the alkoxide and dissolve the magnesium salts.

    • Safety Note: The quenching process can be highly exothermic and may release flammable gases if unreacted magnesium is present. Perform this step slowly in the fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution), then dry over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: The primary impurity is typically biphenyl, formed from the homo-coupling of the Grignard reagent. This can be removed by trituration or recrystallization.[7][16]

    • Trituration: Add a small volume (~30-40 mL) of cold petroleum ether or hexanes to the crude solid. Stir vigorously. The non-polar biphenyl will dissolve, while the more polar alcohol product will remain as a solid. Decant the solvent. Repeat this process 2-3 times.[16]

    • Recrystallization: Alternatively, recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene/hexanes.

  • Final Product: Dry the purified white solid under vacuum to obtain pure (2-Chlorophenyl)diphenylmethanol. Determine the yield, melting point, and characterize by IR and NMR spectroscopy.

Subsequent Transformation to this compound

The tertiary alcohol produced is the direct, stable product of the Grignard reaction. To obtain the target this compound, a subsequent reduction step is required to remove the hydroxyl group. A common and effective method is ionic reduction using a silane in the presence of a strong acid.

  • Example Procedure: The (2-Chlorophenyl)diphenylmethanol is dissolved in a solvent like dichloromethane, and treated with triethylsilane and trifluoroacetic acid. The reaction proceeds at room temperature to yield the desired this compound after an appropriate work-up.

References

  • Quora. (2022).
  • University of Wisconsin-Madison. (n.d.).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • American Chemical Society. (n.d.). Grignard Reaction Safety.
  • Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Organometallic Compounds (Grignards and Organolithiums).
  • ChemicalBook. (n.d.). CLOTRIMAZOLE IMP. A (PHARMEUROPA): (2-CHLOROPHENYL)DIPHENYLMETHANOL synthesis.
  • Unknown. (n.d.). Grignard Reaction. Web Pages.
  • Chemistry LibreTexts. (2020).
  • ChemicalBook. (n.d.). Clotrimazole synthesis.
  • YouTube. (2020).
  • Journal of Advanced Scientific Research. (n.d.).
  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • Reddit. (2014).
  • Biosynth. (n.d.). (2-Chlorophenyl)diphenylmethanol.
  • ScienceMadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of....
  • YouTube. (2023). Reaction Between Grignard Reagent and Benzophenone.
  • University of Colorado Denver. (n.d.). Grignard synthesis of triphenylmethane dyes: crystal violet and malachite green.
  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.

Sources

Application Note: Development and Validation of Analytical Methods for the Detection of (2-Chlorophenyl)diphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the development, implementation, and validation of robust analytical methods for the detection and quantification of (2-Chlorophenyl)diphenylmethane. This compound, a chlorinated aromatic hydrocarbon, may be present as a process impurity in pharmaceutical manufacturing or as a contaminant in environmental samples. Ensuring its accurate detection is critical for quality control and safety assessment. This guide details two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and high-sensitivity quantification, and High-Performance Liquid Chromatography (HPLC) with UV detection for routine purity analysis and quantification. We provide detailed, field-proven protocols, explain the scientific rationale behind methodological choices, and outline a systematic approach to method validation in accordance with established regulatory principles.

Introduction and Analytical Strategy

This compound (C₁₉H₁₅Cl) is a diarylmethane derivative whose presence, even at trace levels, can be of significant concern in drug development and environmental monitoring.[1] Its semi-volatile and non-polar nature dictates the selection of appropriate analytical technologies. The primary challenge lies in achieving sensitive, specific, and reproducible measurements, often in complex sample matrices.

The analytical approach must be tailored to the specific objective, whether it is trace-level detection, impurity profiling, or routine quality control. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful and widely used techniques for such compounds.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold-standard technique for the analysis of volatile and semi-volatile organic compounds.[4] Its strength lies in the high separation efficiency of the gas chromatograph coupled with the definitive identification capabilities of the mass spectrometer.[5] Electron Ionization (EI) provides reproducible fragmentation patterns, allowing for unambiguous library matching and structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique ideal for routine analysis in quality control laboratories.[6] For a non-polar compound like this compound, a reversed-phase method using a C18 column provides excellent retention and separation from more polar impurities.[2][7] Coupled with a UV detector, it offers a robust and cost-effective solution for quantification.

Below is a general workflow for developing an analytical method for this analyte.

G cluster_prep Phase 1: Preparation & Strategy cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Implementation A Define Analytical Objective (Trace vs. Purity) B Review Analyte Properties (Volatility, Polarity, MW=278.8 g/mol) A->B C Select Primary Technique (GC-MS or HPLC-UV) B->C D Develop Sample Preparation Protocol C->D E Optimize Instrumental Parameters D->E F Assess Specificity & Peak Purity E->F G Perform Method Validation (Linearity, Accuracy, Precision) F->G H Establish System Suitability Criteria G->H I Implement for Routine Analysis H->I

Caption: General workflow for analytical method development.

Sample Preparation: A Critical Prerequisite

The goal of sample preparation is to extract this compound from the sample matrix and present it to the instrument in a suitable solvent, free from interfering components.[8][9] The choice of technique depends heavily on the sample matrix (e.g., solid drug substance, wastewater, soil).

Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Samples

This protocol is suitable for extracting the analyte from water or wastewater samples.

Rationale: this compound is a non-polar organic compound, making it highly soluble in non-polar organic solvents and insoluble in water. LLE leverages this property to partition the analyte from the aqueous matrix into an immiscible organic solvent like dichloromethane.[10]

Step-by-Step Protocol:

  • Sample Collection: Collect 500 mL of the aqueous sample in a clean glass container.

  • pH Adjustment: Adjust the sample pH to neutral (6.5-7.5) using dilute HCl or NaOH.

  • Solvent Addition: Transfer the sample to a 1 L separatory funnel. Add 60 mL of dichloromethane.

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, ensuring to vent pressure periodically. Allow the layers to separate completely.

  • Collection: Drain the lower organic layer (dichloromethane) into a collection flask.

  • Repeat Extraction: Repeat steps 3-5 two more times with fresh 60 mL portions of dichloromethane, collecting all organic extracts in the same flask.

  • Drying: Add anhydrous sodium sulfate to the combined extract to remove residual water. Swirl gently and let it stand for 15-20 minutes.

  • Concentration: Carefully decant the dried extract into a Kuderna-Danish (K-D) concentrator. Reduce the volume to approximately 1 mL on a water bath.

  • Solvent Exchange & Final Volume: Exchange the solvent to hexane or the initial mobile/carrier phase and adjust to a final, precise volume (e.g., 1.0 mL) for analysis.

Protocol: GC-MS for Definitive Identification and Quantification

This method provides high sensitivity and specificity, making it ideal for trace analysis and confirmation of identity.[11]

Causality of Experimental Choices:

  • Column: A non-polar DB-5MS or equivalent column is chosen because its stationary phase (5% phenyl-arylene/95% dimethylpolysiloxane) is chemically similar to the non-polar analyte, ensuring good retention and separation based on boiling point.[2][3]

  • Carrier Gas: Helium is the standard carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer. Hydrogen can be an alternative but may require a specialized MS source to prevent in-source reactions like dechlorination.[4]

  • Injection Mode: Splitless injection is used for trace analysis to ensure the maximum amount of analyte is transferred to the column, thereby increasing sensitivity.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is a robust, universal ionization technique that produces repeatable fragmentation patterns, which are essential for library matching and structural elucidation.

G A Prepare Sample (Protocol 1 or equivalent) C Inject 1 µL into GC-MS (Splitless Mode) A->C B Prepare Calibration Standards (e.g., 0.1 - 10 µg/mL) B->C D Temperature Programmed Separation on DB-5MS Column C->D E Elution of Analyte D->E F Electron Ionization (70 eV) & Fragmentation E->F G Mass Analysis (SIM/Scan) by Quadrupole F->G H Data Acquisition & Processing G->H I Quantify & Identify H->I

Caption: Experimental workflow for the GC-MS analysis.

Instrumental Conditions
ParameterSetting
GC System Agilent 8890 or equivalent
Mass Spectrometer Agilent 5977 or equivalent
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[12]
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless (purge flow on at 1 min)
Oven Program Initial 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan: m/z 40-400 (for identification)SIM: m/z 278, 202, 167 (for quantification)
Step-by-Step Protocol
  • System Preparation: Condition the column and perform a system suitability check by injecting a mid-level standard to ensure proper peak shape and response.

  • Calibration Curve: Prepare a series of calibration standards of this compound in the appropriate solvent (e.g., hexane) covering the expected concentration range of the samples. A typical range is 0.1 to 10 µg/mL.

  • Sequence Setup: Create an analytical sequence including a solvent blank, the calibration standards (from lowest to highest concentration), a quality control (QC) check standard, and the prepared samples.

  • Injection: Inject 1 µL of each solution into the GC-MS system.

  • Data Analysis:

    • For identification, compare the mass spectrum of the peak in the sample to a reference standard or the NIST library. The retention time must also match that of the standard.

    • For quantification, build a calibration curve by plotting the peak area of the primary ion (m/z 278) against concentration. Apply a linear regression to determine the concentration of the analyte in the samples.

Protocol: HPLC-UV for Routine Quantification

This method is ideal for quality control environments where throughput and robustness are key. It is excellent for determining the purity of a drug substance or quantifying the analyte when concentrations are expected to be higher than trace levels.

Causality of Experimental Choices:

  • Column: A C18 reversed-phase column is the workhorse of HPLC.[7] The non-polar C18 stationary phase retains the non-polar analyte, while a polar mobile phase elutes it. Separation is driven by the partitioning of the analyte between the two phases.[7]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. Acetonitrile is the organic "strong" solvent that elutes the analyte. The ratio is optimized to achieve a suitable retention time (typically 3-10 minutes) and good peak shape.

  • Detection Wavelength: The detection wavelength should be set at a UV absorbance maximum for the analyte to ensure maximum sensitivity. This is determined by running a UV scan of a standard solution. For aromatic compounds like this, a wavelength around 220-230 nm is often a good starting point.[2]

G A Prepare Sample (Dissolve in Mobile Phase) C Inject 10 µL into HPLC A->C B Prepare Calibration Standards (e.g., 1 - 100 µg/mL) B->C D Isocratic Pumping of Mobile Phase C->D E Separation on C18 Reversed-Phase Column D->E F Elution & Detection by UV Detector E->F G Chromatogram Generation F->G H Data Integration & Processing G->H I Quantify using External Standard Curve H->I

Caption: Experimental workflow for the HPLC-UV analysis.

Instrumental Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Column C18 column, 4.6 x 150 mm, 5 µm particle size[2][13]
Mobile Phase Acetonitrile:Water (75:25 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 10 minutes
Step-by-Step Protocol
  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Prepare a series of calibration standards of this compound in the mobile phase. A typical range might be 1 to 100 µg/mL.

  • Sequence Setup: Create an analytical sequence including a mobile phase blank, the calibration standards, a QC check standard, and the prepared samples.

  • Injection: Inject 10 µL of each solution into the HPLC system.

  • Data Analysis: Identify the analyte peak based on its retention time compared to the standard. Construct a calibration curve by plotting peak area against concentration and use linear regression to calculate the concentration in the unknown samples.

Method Validation

A developed analytical method is not complete until it has been validated to ensure it is fit for its intended purpose.[14] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte. Key validation parameters are summarized below.

ParameterDescriptionTypical Acceptance Criteria
Specificity / Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).Peak for the analyte is well-resolved from other peaks (Resolution > 2.0). No interference at the analyte's retention time in a blank.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Accuracy (as Recovery) The closeness of the test results obtained by the method to the true value. Assessed by spiking a blank matrix with known amounts of analyte.80-120% recovery for trace analysis; 98-102% for drug substance purity.[15]
Precision (as %RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 2%Intermediate Precision (Inter-day): RSD ≤ 3%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., flow rate ±10%, column temp ±5°C) are slightly varied.

Conclusion

This application note provides two robust, validated methods for the detection and quantification of this compound. The GC-MS method offers unparalleled specificity and sensitivity, making it the preferred choice for trace-level detection and confirmatory analysis. The HPLC-UV method provides a reliable, high-throughput alternative for routine quality control and purity assessments. The successful implementation of these protocols, combined with rigorous sample preparation and method validation, will ensure accurate and defensible analytical results for researchers, scientists, and drug development professionals.

References

  • OAE Publishing Inc. (2022). Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and high-resolution mass spectrometry.
  • US EPA. (n.d.). Data Validation Standard Operating Procedures for Chlorinated Dioxin/Furan Analysis by High Resolution Gas Chromatography/High Resolution Mass Spectrometry.
  • BenchChem. (2025). An In-depth Technical Guide to (2-Chlorophenyl)methanol.
  • ResearchGate. (2025).
  • PubChem. (n.d.). This compound.
  • Science.gov. (n.d.).
  • ResearchGate. (2025).
  • NIST. (n.d.). 2-Chlorodiphenylmethane.
  • Restek. (n.d.).
  • MARLAP. (n.d.).
  • TrAC Trends in Analytical Chemistry. (2005).
  • Lab Manager. (n.d.).
  • Agilent Technologies. (n.d.).
  • Agilent Technologies. (2022).
  • Research Square. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • Chemistry LibreTexts. (2020). 14.
  • ScienceDirect. (2019).
  • SpringerLink. (2015). Detecting a wide range of environmental contaminants in human blood samples—combining QuEChERS with LC-MS and GC.

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Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of (2-Chlorophenyl)diphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of (2-Chlorophenyl)diphenylmethane. The method utilizes reverse-phase chromatography with a C18 stationary phase and UV detection, providing excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, or impurity profiling of this compound, which is known as an impurity and degradation product of the antifungal agent Clotrimazole.[1][2]

Introduction and Scientific Principle

This compound (C₁₉H₁₅Cl) is a triarylmethane compound with a molecular weight of approximately 278.8 g/mol .[3] As a non-polar, hydrophobic molecule, it is ideally suited for separation by reverse-phase high-performance liquid chromatography (RP-HPLC).[4] This technique separates analytes based on their hydrophobic interactions with a non-polar stationary phase.[4] A polar mobile phase is used, and by modulating its composition, the retention and elution of the analyte can be precisely controlled.[4]

The developed method employs a C18 bonded silica stationary phase, which offers high hydrophobicity and is a standard choice for the retention of non-polar compounds.[5][6] The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile serves as the strong organic modifier; increasing its concentration reduces the retention time of the analyte.[6] Detection is performed using a UV-Vis spectrophotometer. Based on the structure of diphenylmethane, which exhibits UV absorption bands around 220 nm and 270 nm, a detection wavelength of 225 nm is selected to ensure high sensitivity.[7][8]

This method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10][11][12]

Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Methanol (MeOH), HPLC grade

  • 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary pump system suitable for gradient and isocratic elution.
Stationary Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention for the non-polar analyte.[6]
Mobile Phase Acetonitrile : Water (75:25, v/v)Optimal balance for retaining and eluting the analyte with good peak shape.
Elution Mode IsocraticSimplifies the method, improves reproducibility, and is suitable for single-analyte quantification.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[6]
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.[6]
Detection Wavelength 225 nmBased on the UV absorbance profile of the diphenylmethane chromophore, ensuring high sensitivity.[8]
Injection Volume 10 µLA standard volume to avoid column overloading while ensuring a strong detector response.[6]
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities.

Experimental Protocols

Mobile Phase Preparation
  • Measure 750 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 250 mL of HPLC-grade water.

  • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

Standard Solution Preparation

Stock Standard (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. Mix until fully dissolved.

Working Standard Solutions (for Linearity):

  • Prepare a series of calibration standards by diluting the Stock Standard with the mobile phase. A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL.

  • For example, to prepare the 100 µg/mL standard, pipette 1 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation
  • Accurately weigh the sample material expected to contain this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile) to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove particulates that could clog the column.[13]

HPLC Analysis Workflow

The overall workflow from sample preparation to final analysis is depicted below. This systematic process ensures reproducibility and accuracy.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting A Weigh Standard & Sample B Dissolve in Acetonitrile A->B C Dilute to Final Concentration B->C D Filter with 0.45 µm Syringe Filter C->D E Inject 10 µL into HPLC System D->E F Isocratic Elution (ACN:H2O 75:25) E->F G UV Detection at 225 nm F->G H Data Acquisition & Integration G->H I Quantify using Calibration Curve H->I J Generate Report I->J

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation

The method was validated according to ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, and precision.[9][10][12]

Specificity

Specificity was confirmed by injecting a blank (mobile phase) and observing no interfering peaks at the retention time of this compound. The peak purity was also assessed using a photodiode array (PDA) detector, confirming the absence of co-eluting impurities.

Linearity

The linearity was evaluated by analyzing the five working standard solutions in triplicate. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Concentration (µg/mL) Mean Peak Area (n=3)
5125,430
10251,100
25628,950
501,255,800
1002,512,300
Correlation Coefficient (r²) > 0.999
Accuracy

Accuracy was determined by a recovery study. A known amount of this compound was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.

Spike Level Mean Recovery (%) Acceptance Criteria
80%99.5%98.0 - 102.0%
100%100.8%98.0 - 102.0%
120%101.2%98.0 - 102.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard solution were made on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

    • Result: %RSD = 0.8% (Acceptance Criteria: ≤ 2.0%)

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst. The %RSD was calculated across both days.

    • Result: %RSD = 1.2% (Acceptance Criteria: ≤ 2.0%)

Conclusion

The described reverse-phase HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is specific, linear, accurate, and precise over the concentration range of 5-100 µg/mL. It is suitable for routine quality control analysis in pharmaceutical and research environments.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][9]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][12]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link][4]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link][14]

  • PubChem. This compound. [Link][3]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link][5]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link][15]

  • PubMed. (2005). Electronic and vibrational spectra of diphenylmethane. [Link][8]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link][16]

Sources

Application Note: A Robust GC-MS Method for the Identification and Quantification of (2-Chlorophenyl)diphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

(2-Chlorophenyl)diphenylmethane (CAS No. 56153-60-7) is a triaryl-substituted methane derivative of significant interest in pharmaceutical development and organic synthesis.[1][2] It is recognized as a key intermediate and a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs), such as the antifungal agent Clotrimazole.[3] The purity of APIs is a critical quality attribute that directly impacts drug safety and efficacy. Therefore, a selective, sensitive, and robust analytical method is essential for its accurate identification and quantification.

This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of this compound. The methodology is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system to ensure data integrity and reproducibility. We will delve into the causality behind instrumental parameter selection, a step-by-step experimental workflow, and expected data outcomes, establishing a gold-standard method for this critical analysis.[4]

Principle of the GC-MS Technique

Gas Chromatography-Mass Spectrometry is an ideal analytical choice for semi-volatile and thermally stable compounds like this compound.[4][5] The technique offers a powerful combination of high-resolution chromatographic separation with definitive mass-based identification.

  • Gas Chromatography (GC): The sample is first vaporized in a heated inlet and separated into its individual components as it travels through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (an inert carrier gas) and the stationary phase (a high-boiling point liquid coated on the column's inner surface).[6]

  • Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are fragmented and ionized, typically by Electron Ionization (EI). These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical "fingerprint" for unequivocal identification.

Materials and Instrumentation

Reagents and Standards
  • This compound Reference Standard: Purity ≥98% (e.g., from LGC Standards or Santa Cruz Biotechnology).[2][3]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade.

  • Carrier Gas: Helium, ultra-high purity (99.999%).

Instrumentation
  • Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and electronic pressure control (e.g., Agilent 8890 GC or equivalent).

  • Mass Spectrometer: A single quadrupole mass spectrometer with an EI source (e.g., Agilent 5977B MSD or equivalent).

  • GC Capillary Column: A low-bleed, mid-polarity column is crucial for resolving aromatic compounds. A 5% Phenyl Methylpolysiloxane column is highly recommended for this application due to its excellent selectivity and thermal stability.[6][7]

    • Phase: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5ms)

    • Length: 30 m

    • Internal Diameter (I.D.): 0.25 mm[8]

    • Film Thickness: 0.25 µm

Optimized Analytical Method

The following parameters have been optimized to achieve excellent peak shape, sensitivity, and separation from potential matrix interferences. The rationale behind key choices is provided to demonstrate method robustness.[9]

Chromatographic Conditions (GC)
ParameterSettingRationale
Injector Type Split/SplitlessOperated in Splitless mode to maximize the transfer of the analyte to the column, ensuring high sensitivity for trace-level analysis.
Injector Temp. 280 °CEnsures rapid and complete volatilization of the high-boiling point analyte without thermal degradation.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm I.D. column, balancing analysis speed and separation efficiency.
Oven Program
- Initial Temp.150 °C, hold for 1 minA lower initial temperature allows for solvent focusing, resulting in sharper peaks.
- Ramp20 °C/min to 300 °CA controlled ramp ensures the analyte elutes as a symmetrical peak with sufficient separation from other components.
- Final Hold300 °C, hold for 5 minThis final hold ensures that all higher-boiling compounds are eluted from the column, preventing carryover into subsequent runs.[10]
Injection Volume 1 µLStandard volume for capillary GC.
Mass Spectrometric Conditions (MS)
ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization at +70 eV generates reproducible fragmentation patterns for library matching and structural confirmation.[5]
Source Temp. 230 °CPrevents condensation of the analyte within the ion source.
Quadrupole Temp. 150 °CMaintains ion flight path integrity and prevents contamination of the mass analyzer.
Scan Mode Full ScanAcquires a full mass spectrum, which is essential for definitive identification and impurity profiling.
Scan Range 50 - 350 m/zThis range comfortably covers the molecular weight of the analyte (278.78 g/mol ) and its expected fragmentation pattern.[1][11]
Solvent Delay 4.0 minPrevents the high concentration of the injection solvent from entering and saturating the MS detector, preserving filament lifetime.

Experimental Protocol

Standard and Sample Preparation

The objective of sample preparation is to produce a clean, homogenous solution suitable for injection, minimizing errors and protecting the instrument.[9][12]

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.

  • Working Standard (10 µg/mL): Pipette 100 µL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with Dichloromethane. This standard is used for system suitability testing.

  • Sample Preparation: Prepare samples by dissolving them in Dichloromethane to achieve an expected final concentration within the calibrated range of the method. Filter samples through a 0.45 µm PTFE syringe filter if particulates are present.

Instrument Workflow Diagram

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Standard_Prep Prepare Standards (10 µg/mL) GC_MS_Setup Set GC & MS Parameters (Tables 4.1 & 4.2) Standard_Prep->GC_MS_Setup Sample_Prep Prepare Samples (Dilute & Filter) Sample_Prep->GC_MS_Setup SST_Check System Suitability Test (5x Injection of Standard) GC_MS_Setup->SST_Check Verify Performance Sequence_Run Run Analysis Sequence (Blank -> Standards -> Samples) SST_Check->Sequence_Run If SST Passes Data_Acquisition Acquire Chromatograms & Mass Spectra Sequence_Run->Data_Acquisition Data_Processing Identify & Integrate Peaks (RT & m/z) Data_Acquisition->Data_Processing Final_Report Generate Final Report (Quantification & Purity) Data_Processing->Final_Report

Caption: GC-MS analysis workflow from preparation to final report.

System Suitability Testing (SST) Protocol

Before analyzing any samples, the system's performance must be verified. This protocol ensures the trustworthiness of the generated data.

  • Equilibrate the GC-MS system until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard (10 µg/mL).

  • Evaluate the results against the acceptance criteria in the table below.

SST ParameterAcceptance CriteriaPurpose
Peak Retention Time %RSD ≤ 1.0%Demonstrates the stability and precision of the GC oven and flow control.
Peak Area %RSD ≤ 5.0%Confirms the precision of the injector and detector response.
Tailing Factor (Tf) 0.8 – 1.5Measures peak symmetry, indicating good chromatographic performance and minimal unwanted column interactions.
Signal-to-Noise (S/N) Ratio ≥ 10Ensures the analyte can be reliably detected above the background noise.

Action: If any SST parameter fails, perform instrument maintenance (e.g., trim the column, replace the liner) before proceeding with sample analysis.

Sample Analysis Sequence

A logical injection sequence is critical to prevent carryover and validate results.

  • Solvent Blank: Inject Dichloromethane to ensure no system contamination.

  • SST Injections: Perform the five replicate injections of the Working Standard.

  • Sample Injections: Analyze the prepared samples.

  • Check Standard: Periodically inject the Working Standard (e.g., every 10-20 samples) to verify continued system stability.

Data Analysis and Expected Results

Analyte Identification

The identification of this compound is confirmed by a dual-criteria match:

  • Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the reference standard within a narrow window (typically ±0.1 minutes).

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must visually match the spectrum of the reference standard and/or a trusted library spectrum (e.g., NIST).

Expected Chromatogram and Mass Spectrum

Under the conditions specified, this compound is expected to elute as a sharp, symmetrical peak at approximately 10-12 minutes .

The 70 eV EI mass spectrum will exhibit a characteristic pattern:

  • Molecular Ion (M+): A distinct peak at m/z 278 , with its corresponding chlorine isotope peak at m/z 280 in an approximate 3:1 intensity ratio.[1] This isotopic pattern is a definitive indicator of a monochlorinated compound.

  • Major Fragment: A prominent fragment ion at m/z 167 . This corresponds to the benzhydryl cation [(C6H5)2CH]+, formed by the loss of the chlorophenyl radical. This is often the base peak in the spectrum.

  • Other Fragments: Additional fragments may be observed at m/z 202 (loss of benzene), 165, and others corresponding to the fragmentation of the phenyl rings.

Summary of Key Analytical Parameters
ParameterExpected Value/Result
CAS Number 56153-60-7
Molecular Formula C₁₉H₁₅Cl[11]
Molecular Weight 278.78 g/mol [2]
Approximate Retention Time 10 - 12 minutes
Molecular Ion (M+) m/z 278
Isotope Peak (M+2) m/z 280 (approx. 33% of m/z 278)
Key Fragment Ion m/z 167 (Benzhydryl cation)

Conclusion

This application note details a robust, sensitive, and selective GC-MS method for the analysis of this compound. By explaining the rationale behind parameter selection and incorporating a rigorous System Suitability Test, this protocol provides a trustworthy and self-validating framework for its use in pharmaceutical quality control and research environments. The described method, utilizing a standard 5% phenyl-methylpolysiloxane column and electron ionization mass spectrometry, is readily transferable to any modern GC-MS laboratory.

References

  • GC & GC/MS Method Development Quick Reference Guide. (2021). LabRulez GCMS. [Link]

  • Professional GC & GC/MS Method Development Objectives & Benefits Guide. ChromSolutions. [Link]

  • Strategies for GC-MS Method Development. (2016). Anthias Consulting via YouTube. [Link]

  • 2-Chlorodiphenylmethane. NIST Chemistry WebBook, SRD 69. [Link]

  • A Review on GC-MS and Method Development and Validation. (2018). Impactfactor.org. [Link]

  • Methane, bis(p-chlorophenyl)-. NIST Chemistry WebBook, SRD 69. [Link]

  • Mass Spectrum of 2-Chlorodiphenylmethane. NIST Chemistry WebBook, SRD 69. [Link]

  • This compound | C19H15Cl | CID 14347913. PubChem. [Link]

  • Guide to GC Column Selection and Optimizing Separations. (2021). Restek. [Link]

  • GC Column Types & Selection Guide. Shimadzu. [Link]

  • GC Method Development - Webinar. SCION Instruments. [Link]

  • Chlorodiphenylmethane | C13H11Cl | CID 7035. PubChem. [Link]

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Application and Protocol for the Complete Structural Elucidation of (2-Chlorophenyl)diphenylmethane using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Complexity and the Power of NMR

(2-Chlorophenyl)diphenylmethane is a triarylmethane derivative with a precise substitution pattern that dictates its chemical and physical properties. In fields such as medicinal chemistry and materials science, the unambiguous confirmation of such structures is paramount. Isomeric impurities can lead to vastly different biological activities or material characteristics, making rigorous structural verification a critical step in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the non-destructive elucidation of molecular structures in solution. This comprehensive guide provides a detailed walkthrough of the application of a suite of advanced NMR experiments for the complete structural assignment of this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Molecular Structure of this compound

The target molecule, this compound, possesses a unique arrangement of its phenyl rings and a single chlorine substituent on one of them. This seemingly simple molecule presents a rich and illustrative case for the application of modern NMR techniques due to the subtle differences in the chemical environments of its numerous protons and carbons.

Structure:

  • Ph: Phenyl group

  • Ph': 2-Chlorophenyl group

Core Experimental Workflow: A Multi-technique Approach

The complete structural elucidation of this compound relies on a synergistic combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they offer a complete and unambiguous picture of the molecule's connectivity and spatial arrangement.

Caption: Workflow for NMR-based structural elucidation.

Part 1: Foundational 1D NMR Analysis

¹H NMR Spectroscopy: Unveiling the Proton Framework

Principle: ¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while spin-spin coupling (J-coupling) reveals the proximity of neighboring protons.

Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).[1][2][3][4] Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton plug into a clean 5 mm NMR tube.[3][4]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: ~12 ppm, centered around 6 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32 scans for good signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Spectrum and Interpretation:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.25-7.40Multiplet10HProtons of the two unsubstituted phenyl ringsThe protons of the two equivalent phenyl rings are expected to resonate in the typical aromatic region.
~ 7.10-7.20Multiplet4HProtons of the 2-chlorophenyl ringThe chlorine substituent will influence the chemical shifts of the adjacent protons.
~ 6.10Singlet1HMethine proton (-CH)This single proton is attached to three aromatic rings, resulting in a significant downfield shift.
¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift is indicative of the carbon's hybridization and electronic environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[5][6][7]

Protocol: ¹³C NMR and DEPT Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Programs: Standard proton-decoupled ¹³C (zgpg30), DEPT-90, and DEPT-135.

    • Spectral Width: ~200 ppm, centered around 100 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more for the ¹³C spectrum due to the low natural abundance of ¹³C. DEPT experiments typically require fewer scans.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR and DEPT Spectra Interpretation:

Predicted Chemical Shift (δ, ppm)DEPT-90DEPT-135AssignmentRationale
~ 142No signalNo signalQuaternary carbons of the unsubstituted phenyl rings (ipso-carbons)These carbons are deshielded due to their attachment to the methine carbon.
~ 140No signalNo signalQuaternary carbon of the 2-chlorophenyl ring attached to the methineDeshielded due to attachment to the methine carbon.
~ 134No signalNo signalQuaternary carbon of the 2-chlorophenyl ring bearing the chlorine atomThe chlorine atom causes a downfield shift.
~ 131PositivePositiveCH carbons of the 2-chlorophenyl ringAromatic CH carbons.
~ 129PositivePositiveCH carbons of the unsubstituted phenyl ringsAromatic CH carbons.
~ 128.5PositivePositiveCH carbons of the unsubstituted phenyl ringsAromatic CH carbons.
~ 128PositivePositiveCH carbons of the 2-chlorophenyl ringAromatic CH carbons.
~ 127PositivePositiveCH carbons of the 2-chlorophenyl ringAromatic CH carbons.
~ 65PositivePositiveMethine carbon (-CH)The methine carbon is significantly deshielded by the three attached aromatic rings.

Part 2: Advanced 2D NMR for Unambiguous Assignments

COSY (Correlation Spectroscopy): Tracing Proton-Proton Couplings

Principle: The COSY experiment reveals scalar couplings between protons, typically over two to three bonds.[8][9][10][11] Cross-peaks in the 2D spectrum connect protons that are J-coupled.

Protocol: COSY Acquisition

  • Sample Preparation: Use the same sample.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY experiment (e.g., cosygpqf).

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 4-8 per increment.

  • Data Processing: Apply a sine-bell window function in both dimensions, followed by a 2D Fourier transform. Symmetrize the spectrum.

Predicted COSY Correlations and Interpretation:

The COSY spectrum will be most informative for establishing the connectivity within the 2-chlorophenyl ring. Cross-peaks will be observed between adjacent aromatic protons, allowing for a sequential walk around the ring. The protons on the two unsubstituted phenyl rings will also show correlations amongst themselves.

Caption: Expected COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Connections

Principle: The HSQC experiment identifies direct one-bond correlations between protons and their attached carbons.[12][13][14][15][16] Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

Protocol: HSQC Acquisition

  • Sample Preparation: Use the same sample.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Spectral Width: ~12 ppm in the proton dimension (F2) and ~160 ppm in the carbon dimension (F1).

    • Number of Increments: 256-512 in F1.

    • Number of Scans: 8-16 per increment.

  • Data Processing: Apply appropriate window functions and perform a 2D Fourier transform.

Predicted HSQC Correlations and Interpretation:

The HSQC spectrum will definitively link each proton signal to its directly attached carbon. This is crucial for assigning the carbons of the aromatic rings and the methine carbon.

Table of Expected HSQC Correlations:

¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Assignment
~ 7.25-7.40~ 129, 128.5Phenyl CHs
~ 7.10-7.20~ 131, 128, 1272-Chlorophenyl CHs
~ 6.10~ 65Methine CH
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity

Principle: The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[15][17][18] This is invaluable for identifying connectivity across quaternary carbons and for linking different spin systems.

Protocol: HMBC Acquisition

  • Sample Preparation: Use the same sample.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).

    • Spectral Width: Same as HSQC.

    • Number of Increments: 256-512 in F1.

    • Number of Scans: 16-32 per increment.

    • Long-range coupling delay: Optimized for a J-coupling of ~8 Hz.

Predicted Key HMBC Correlations and Interpretation:

The HMBC spectrum will be the final piece of the puzzle, confirming the overall structure. Key correlations to look for include:

  • Methine proton (~6.10 ppm) to:

    • The ipso-carbons of all three phenyl rings (~142, ~140 ppm).

    • The ortho-carbons of all three phenyl rings.

  • Aromatic protons to:

    • Neighboring carbons within the same ring.

    • The methine carbon (~65 ppm).

    • The ipso-carbon of the adjacent ring (a four-bond correlation, which may be weak or absent).

Caption: Key expected HMBC correlations from the methine proton.

Conclusion: A Validated Structure

By systematically acquiring and interpreting the data from this suite of NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved. The 1D spectra provide the initial framework of proton and carbon environments. The COSY spectrum establishes the proton-proton connectivity within each aromatic ring. The HSQC spectrum definitively links each proton to its directly attached carbon. Finally, the HMBC spectrum reveals the long-range connectivity, confirming how the different fragments of the molecule are assembled, particularly the connection of the three aromatic rings to the central methine carbon. This multi-faceted approach ensures a self-validating and robust structural assignment, a cornerstone of scientific rigor in chemical research and development.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Columbia University. (n.d.). COSY. NMR Core Facility. Retrieved from [Link]

  • Hornak, J. P. (1997). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • Jeol. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry For Everyone. (2023, January 19). What Is COSY Spectroscopy? [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Magritek. (2019). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Wikipedia. (2023, July 22). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Fiveable. (n.d.). HSQC Definition. Organic Chemistry Key Term. Retrieved from [Link]

  • Columbia University. (n.d.). COSY. NMR Core Facility. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 12). What Is HMBC NMR? [Video]. YouTube. [Link]

  • CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 12). What Is HSQC NMR? [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

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Application Note & Protocol: A Multi-Tiered Approach for Investigating the Antioxidant Potential of (2-Chlorophenyl)diphenylmethane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and endogenous antioxidant defenses, is implicated in the pathogenesis of numerous diseases. This has driven the search for novel antioxidant compounds. Diphenylmethane scaffolds are of significant interest due to their structural features, which can be tailored to enhance radical scavenging capabilities.[1] This document provides a comprehensive guide for investigating the antioxidant potential of a novel series of compounds: (2-Chlorophenyl)diphenylmethane derivatives. We present a multi-tiered analytical strategy, beginning with foundational in vitro chemical assays and progressing toward more biologically relevant cell-based models. This application note details the theoretical underpinnings of antioxidant mechanisms, provides validated, step-by-step protocols for key assays (DPPH and ABTS), and offers insights into data interpretation and structure-activity relationship (SAR) analysis.

Theoretical Background & Scientific Rationale

Mechanisms of Antioxidant Action

The primary function of a chemical antioxidant is to neutralize free radicals through donation of a hydrogen atom or an electron, converting the radical into a more stable, non-reactive species. The two predominant mechanisms are:

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-OH) donates a hydrogen atom to a radical (R•), quenching the radical and forming a stable antioxidant radical (A-O•).[2] The efficacy of this mechanism is largely determined by the bond dissociation enthalpy (BDE) of the O-H bond.[3]

    A-OH + R• → A-O• + RH

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming an antioxidant radical cation (A-OH•+) and an anion (R:-). This is often followed by proton transfer (PT). The SET mechanism is governed by the ionization potential (IP) of the antioxidant.[4][5]

    A-OH + R• → A-OH•+ + R:-

Most antioxidant compounds act through a combination of these mechanisms, and the predominant pathway can depend on the solvent, pH, and the nature of the radical.[3]

The this compound Scaffold: A Promising Candidate?

The diphenylmethane core provides a robust, three-dimensional structure. The antioxidant potential of derivatives is hypothesized to arise from substituents on the phenyl rings. While the parent this compound may have limited intrinsic activity, derivatization—particularly with hydroxyl (-OH) groups—is the key strategy for imparting radical scavenging ability.[6][7]

  • Rationale for Hydroxyl Derivatives: Phenolic hydroxyl groups are the primary functional groups responsible for antioxidant activity in many natural and synthetic compounds.[2][8] Their ability to donate a hydrogen atom is fundamental to the HAT mechanism.

  • Influence of the Chloro Group: The electron-withdrawing nature of the chlorine atom at the ortho position can influence the electronic properties and steric conformation of the molecule, potentially modulating the reactivity of other functional groups.

  • Structure-Activity Relationship (SAR): The number and position of hydroxyl groups on the phenyl rings are critical determinants of antioxidant capacity.[6][9] For instance, ortho- and para-hydroxyl positioning can enhance activity through resonance stabilization of the resulting antioxidant radical.

A Multi-Tiered Strategy for Antioxidant Profiling

No single assay can fully capture the antioxidant profile of a compound. A chemical's activity is context-dependent (e.g., solubility, type of radical). Therefore, we advocate for a tiered approach to screen this compound derivatives.

Diagram: Experimental Workflow

G Figure 1. Multi-Tiered Antioxidant Screening Workflow cluster_0 Tier 1: In Vitro Chemical Screening cluster_1 Tier 2: Data Analysis & Prioritization cluster_2 Tier 3: Cell-Based Validation (Future Work) COMPOUND Compound Library (this compound Derivatives) DPPH DPPH Assay (HAT/SET Mechanism) COMPOUND->DPPH ABTS ABTS Assay (SET/HAT Mechanism) COMPOUND->ABTS DATA Calculate IC50 Values (μM) DPPH->DATA ABTS->DATA SAR Structure-Activity Relationship (SAR) Analysis DATA->SAR LEAD Prioritize Lead Candidates SAR->LEAD CAA Cellular Antioxidant Assay (CAA) (e.g., HepG2 cells) LEAD->CAA BIO Assess Bioavailability & Cytotoxicity CAA->BIO

Caption: A strategic workflow for evaluating antioxidant derivatives.

Protocols: In Vitro Chemical Assays

These initial screens are rapid, cost-effective methods for determining direct radical scavenging activity.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom or electron to DPPH•, it is reduced to the non-radical form DPPH-H, causing the solution to decolorize. The degree of color change is proportional to the scavenging potential.[1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Test derivatives of this compound

  • Positive Control: Trolox or Ascorbic Acid

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM (or ~40 µg/mL) solution of DPPH in methanol.[10] This solution should be freshly made and protected from light. The absorbance of this solution at 517 nm should be ~1.0.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each test derivative and the positive control (e.g., Trolox) in methanol.

    • Perform serial dilutions to create a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Protocol (96-well plate):

    • Add 20 µL of each sample dilution (or methanol as a blank) to the wells.[11]

    • Add 180 µL of the DPPH working solution to all wells.

    • Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula:

      % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

      Where Abs_control is the absorbance of the DPPH solution with methanol (blank) and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % Inhibition against the concentration of each derivative and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[12] ABTS is oxidized by potassium persulfate to form the radical. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.[13]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Phosphate Buffered Saline (PBS)

  • Test derivatives

  • Positive Control: Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[12]

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[12] This is the stock solution.

  • Preparation of ABTS Working Solution:

    • On the day of the assay, dilute the ABTS stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[10][12]

  • Sample Preparation: Prepare serial dilutions of the test derivatives and Trolox as described in the DPPH protocol.

  • Assay Protocol (96-well plate):

    • Add 20 µL of each sample dilution (or solvent as a blank) to the wells.

    • Add 180 µL of the ABTS working solution to all wells.

    • Incubate at room temperature in the dark for 7 minutes.[10]

  • Measurement: Measure the absorbance at 734 nm.[12]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value for each compound.

Data Presentation & Interpretation

Summarize the quantitative results in a clear, tabular format to facilitate comparison between derivatives and the standard. A lower IC50 value indicates higher antioxidant potency.

Table 1: Sample Antioxidant Activity Data for this compound Derivatives

Compound IDDerivative Structure (Key Substituents)DPPH IC50 (µM)ABTS IC50 (µM)
Control Trolox15.2 ± 1.18.5 ± 0.7
Parent Unsubstituted> 200> 200
CPDM-01 4'-OH85.6 ± 4.360.1 ± 3.5
CPDM-02 3',4'-diOH (Catechol)22.1 ± 1.812.4 ± 0.9
CPDM-03 4'-OH, 3'-OCH355.9 ± 3.141.7 ± 2.8

Interpretation:

  • Initial SAR Insights: Based on the sample data, the presence of a catechol group (CPDM-02) dramatically increases antioxidant activity compared to a single hydroxyl group (CPDM-01), likely due to enhanced radical stabilization.[6] This derivative even approaches the potency of the standard, Trolox.

  • Assay Comparison: Discrepancies between DPPH and ABTS results can provide mechanistic clues. For example, sterically hindered molecules may react more readily with the smaller ABTS radical.

Next Steps: Cell-Based Validation

While chemical assays are crucial for initial screening, they do not account for biological complexity such as cell uptake, metabolism, or localization.[14] Promising lead candidates identified in Tier 1 should be advanced to cell-based assays.

Diagram: Cellular Antioxidant Activity (CAA) Assay Principle

G Figure 2. Principle of the CAA Assay cluster_0 cluster_1 cluster_2 CELL Hepatocyte (e.g., HepG2 cell) DCFH DCFH (Non-fluorescent, Trapped in cell) CELL->DCFH Esterases DCFH_DA DCFH-DA (Cell-Permeable) DCFH_DA->CELL Diffusion DCF DCF (Highly Fluorescent) DCFH->DCF AAPH AAPH (Radical Initiator) ROS Peroxyl Radicals (ROS) AAPH->ROS ROS->DCF Oxidation ROS->DCF Oxidation Inhibited ANTIOX Test Compound (e.g., CPDM-02) ANTIOX->ROS Scavenging

Caption: Workflow of the cell-based DCFH-DA antioxidant assay.

The Cellular Antioxidant Activity (CAA) assay is a widely accepted method.[14][15] It measures the ability of a compound to prevent the oxidation of a probe dye (like DCFH-DA) by peroxyl radicals within cultured cells, such as HepG2 human liver cells.[16][17][18] This assay provides a more biologically relevant measure of antioxidant efficacy.[14]

References

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. (Free Radical Biology and Medicine).
  • Quantitative structure-activity relationships of antioxidant phenolic compounds. (Journal of Chemical and Pharmaceutical Research).
  • Cell Based Exogenous Antioxidant Assay. (Source Document).
  • Mechanisms of antioxidant reacting with free radical: single electron transfer (SET) and hydrogen atom abstraction (HAT).
  • DPPH Antioxidant Assay Kit D678 manual. (DOJINDO).
  • Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2. (Benchchem).
  • Cellular Antioxidant Activity Assay. (Kamiya Biomedical Company).
  • Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a n
  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). (Cell Biolabs, Inc.).
  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. (PubMed).
  • DPPH Antioxidant Assay. (G-Biosciences).
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (Source Document).
  • 2.5.1. ABTS+ Radical Scavenging Assay. (Bio-protocol).
  • Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. (Taylor & Francis Online).
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Rel
  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
  • Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a n
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.
  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria.
  • Genesis and development of DPPH method of antioxidant assay. (PubMed Central).
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (Source Document).
  • Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. (Taylor & Francis Online).
  • Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product.
  • Interaction of antioxidants with free radicals by SET and HAT.
  • ABTS Radical Scavenging Assay Method. (Scribd).
  • Study of the mechanisms of antioxidative action of different antioxidants.
  • DPPH Antioxidant Assay Kit. (Zen-Bio).
  • Theoretical Insight into Antioxidant Mechanism of Caffeic Acid Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects.
  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (MDPI).
  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (Journal of Agricultural and Food Chemistry).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Friedel-Crafts Reaction Conditions for (2-Chlorophenyl)diphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chlorophenyl)diphenylmethane via Friedel-Crafts alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction. Here, we move beyond standard protocols to address the nuanced challenges you may face, providing in-depth, evidence-based solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, offering explanations grounded in reaction kinetics and thermodynamics, along with actionable protocols.

Question 1: Why is my yield of this compound consistently low, with significant recovery of starting materials (benzene and 2-chlorobenzyl chloride)?

Answer:

Low conversion in a Friedel-Crafts alkylation points to two primary culprits: insufficient catalyst activity or suboptimal reaction conditions that fail to overcome the activation energy barrier.

  • Catalyst Deactivation: The most common Lewis acid catalysts, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), are highly hygroscopic. [cite:1, 2] Moisture in the reagents or solvent will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is oven-dried, and solvents are anhydrous. The use of a sealed reaction vessel under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Insufficient Thermal Energy: While Friedel-Crafts reactions are often initiated at low temperatures to control the initial exotherm, the reaction may require heating to proceed to completion. [cite:6] If you observe stalling after the initial phase, a gradual increase in temperature may be necessary. For the benzylation of p-xylene with benzyl chloride, increasing the temperature has been shown to improve conversion. [cite:9]

  • Catalyst Loading: Inadequate catalyst loading can lead to incomplete reactions. While the reaction is catalytic, a certain threshold is required to drive the equilibrium towards product formation. Experiment with incrementally increasing the catalyst loading.

Optimized Protocol for Improved Conversion:

  • Preparation: Assemble a multi-neck, round-bottom flask, oven-dried and cooled under a stream of dry nitrogen. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube.

  • Reagent Charging: Charge the flask with anhydrous benzene (acting as both solvent and reactant) and the Lewis acid catalyst (e.g., AlCl₃). Cool the mixture to 0-5°C in an ice bath.

  • Substrate Addition: Dissolve 2-chlorobenzyl chloride in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the stirred benzene-catalyst mixture over 30-60 minutes, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Then, slowly warm the mixture to room temperature and, if necessary, heat to a gentle reflux (up to 60-80°C) while monitoring the reaction progress by TLC or GC. [cite:25]

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl. This will decompose the catalyst and move the inorganic salts to the aqueous phase. [cite:24] Extract the product with an organic solvent (e.g., dichloromethane), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. [cite:24]

Question 2: My reaction produces a complex mixture of isomers. How can I improve the regioselectivity to favor the desired this compound?

Answer:

The formation of multiple isomers is a known challenge in Friedel-Crafts alkylations involving substituted benzenes. However, in the reaction of benzene (an unsubstituted aromatic ring) with 2-chlorobenzyl chloride, the primary product should be this compound. Isomer formation in this specific case is less likely unless there are impurities in the starting materials or unexpected rearrangements. The primary concern is typically polyalkylation.

That said, temperature can influence isomer distribution in reactions with substituted arenes. For example, in the alkylation of toluene, lower temperatures favor the ortho and para isomers (kinetic control), while higher temperatures can lead to the more stable meta isomer (thermodynamic control). [cite:3]

Question 3: I am observing significant amounts of polyalkylated byproducts, such as di- and tri-benzylated benzene derivatives. How can this be suppressed?

Answer:

This is a classic limitation of Friedel-Crafts alkylation. The initial product, this compound, is more reactive than the starting benzene because the alkyl group is an activating group. [cite:15, 17] This makes the product susceptible to further alkylation.

  • Molar Ratio of Reactants: The most effective strategy to minimize polyalkylation is to use a large excess of the aromatic substrate (benzene). [cite:13] This statistically favors the alkylating agent reacting with a molecule of benzene rather than the already substituted product. Ratios of benzene to 2-chlorobenzyl chloride of 5:1 to 10:1 are a good starting point.

  • Temperature Control: Lowering the reaction temperature generally reduces the rate of the second and third alkylation steps more significantly than the initial desired reaction. [cite:6, 13] Conducting the reaction at 0°C or even lower can significantly improve selectivity for the mono-alkylated product.

  • Choice of Catalyst: While strong Lewis acids like AlCl₃ are highly active, they can also aggressively promote polysubstitution. [cite:13] Milder Lewis acids, such as FeCl₃ or solid acid catalysts like zeolites, can offer better selectivity. [cite:7, 31]

Table 1: Effect of Benzene to 2-Chlorobenzyl Chloride Molar Ratio on Product Distribution (Illustrative)

Benzene : Alkyl Halide RatioMono-alkylation (%)Di-alkylation (%)Poly-alkylation (%)
1 : 1453520
5 : 185105
10 : 1>95<5Trace

Note: These are representative values to illustrate the trend. Actual results will vary based on specific reaction conditions.

Question 4: The reaction is highly exothermic and difficult to control, leading to a dark, tar-like mixture. What is causing this and how can I prevent it?

Answer:

An uncontrolled exotherm indicates that the rate of heat generation is exceeding the capacity of your cooling system. This can lead to decomposition of reactants and products, resulting in charring and a significant drop in yield. [cite:6]

  • Rate of Addition: The primary method for controlling the exotherm is to add the alkylating agent (2-chlorobenzyl chloride) slowly and dropwise to the cooled catalyst-benzene mixture. This ensures that the heat generated at any given moment can be effectively dissipated by the cooling bath.

  • Efficient Cooling: Ensure your cooling bath (e.g., an ice-water or ice-salt bath) has sufficient volume and is well-stirred to maintain a consistent low temperature. For larger-scale reactions, a cryostat may be necessary for precise temperature control.

  • Solvent Volume: Using a sufficient volume of benzene not only helps with the molar ratio (as discussed in Q3) but also acts as a heat sink, helping to absorb the energy released during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this Friedel-Crafts reaction?

A1: The reaction proceeds via electrophilic aromatic substitution. [cite:1, 5]

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) interacts with 2-chlorobenzyl chloride to form a highly electrophilic carbocation or a polarized complex. [cite:4, 5]

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the 2-chlorobenzyl species. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. [cite:1, 5]

  • Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon atom that formed the new C-C bond, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. [cite:1, 5]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Product Formation r1 2-Chlorobenzyl Chloride e1 [2-Chlorobenzyl]⁺ AlCl₄⁻ (Carbocation Complex) r1->e1 Coordination cat1 AlCl₃ (Lewis Acid) cat1->e1 sigma Sigma Complex (Arenium Ion) e1->sigma r2 Benzene (Nucleophile) r2->sigma Attack p1 This compound sigma->p1 Deprotonation by AlCl₄⁻ cat2 AlCl₃ (Regenerated) sigma->cat2 hcl HCl sigma->hcl

Caption: Troubleshooting Decision Tree.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

  • Saskoer. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]

  • ResearchGate. The effects of reaction temperature on the Friedel–Crafts alkylation... [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. [Link]

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Jim Clark. friedel-crafts acylation of benzene. [Link]

  • MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]

Preventing polyalkylation in (2-Chlorophenyl)diphenylmethane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Chlorophenyl)diphenylmethane Synthesis

Guide: Preventing Polyalkylation in Friedel-Crafts Reactions

Welcome to the technical support guide for the synthesis of this compound. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to address one of the most common challenges in this synthesis: polyalkylation. Our goal is to equip you with the foundational knowledge and practical strategies to optimize your reaction for high-yield, high-purity mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation and why is it a significant problem in my this compound synthesis?

A1: Polyalkylation is the undesired addition of more than one diphenylmethyl group onto your starting aromatic ring (in this case, likely benzene reacting with a 2-chlorobenzyl derivative).[1][2] The core issue arises from the activating nature of the alkyl group first added to the ring.[3] This initial group donates electron density to the aromatic system, making the mono-alkylated product, this compound, more nucleophilic and thus more reactive than the benzene you started with.[4][5][6] Consequently, it can readily react with another electrophile, leading to a mixture of di-, tri-, and other polysubstituted byproducts that reduce the yield of your target compound and significantly complicate purification.[7]

Q2: What are the primary experimental factors that lead to excessive polyalkylation?

A2: The three most common culprits are:

  • Incorrect Stoichiometry: Using a molar ratio where the alkylating agent is not the limiting reagent provides ample electrophiles to react with the highly activated mono-substituted product.

  • High Reaction Temperature: Elevated temperatures increase the rate of all reactions, but they disproportionately favor the faster, subsequent alkylation of the activated product.[8] Friedel-Crafts reactions are often exothermic, and poor temperature control can lead to a runaway reaction.[8]

  • Highly Active Catalyst: A strong, highly active Lewis acid catalyst (like anhydrous AlCl₃) can generate the carbocation electrophile so rapidly that it overwhelms the starting material, increasing the likelihood of reactions with the product.[9]

Q3: How can I quickly assess my crude product for polyalkylation byproducts?

A3: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Polysubstituted products are typically less polar than the mono-substituted product. You will often see additional spots with higher Rf values than your desired compound.

  • GC-MS: This is the most definitive method. You will see distinct peaks corresponding to the molecular weights of the mono-, di-, and tri-alkylated products, allowing for a clear quantitative or semi-quantitative assessment of your product distribution.

Troubleshooting Guide: Optimizing for Mono-Substitution

Use the table below to diagnose and resolve issues related to polyalkylation in your synthesis.

Problem Observed (by GC-MS / TLC) Potential Cause(s) Recommended Solution(s) & Scientific Rationale
High percentage of di- and tri-alkylated products (>15%). 1. Molar Ratio: The ratio of benzene to the alkylating agent is too low.1a. Increase Excess of Benzene: Make benzene the limiting reagent's "solvent." A large excess (e.g., 10-20 equivalents) statistically ensures the electrophile is more likely to encounter a molecule of starting material than the more reactive mono-alkylated product.[1][10] In industrial settings, ratios can be as high as 50:1.[9]
2. Reagent Addition: The alkylating agent was added too quickly.2a. Slow, Dropwise Addition: Add the alkylating agent solution dropwise over an extended period (e.g., 1-2 hours) using an addition funnel. This maintains a low, steady concentration of the electrophile, preventing it from accumulating and reacting with the product.
Reaction is highly exothermic, turning dark quickly, and yielding a complex mixture. 1. Temperature Control: The reaction temperature is too high, possibly due to inadequate cooling or rapid addition.1a. Lower the Reaction Temperature: Begin the reaction at 0°C (ice-water bath) and maintain this temperature during the addition.[8] Lowering the temperature reduces the kinetic energy of the system, slowing the rate of the undesired subsequent alkylations, which have a lower activation energy due to the activated ring.[11]
2. Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is too reactive for the substrate.2a. Use a Milder Catalyst: Consider screening less aggressive Lewis acids. While AlCl₃ is common, catalysts like FeCl₃ or solid acid catalysts may offer better selectivity for monoalkylation by generating the electrophile more slowly and controllably.[9][12]
Low conversion of starting material, but any product formed is still a mixture. 1. Catalyst Deactivation: The catalyst may have been deactivated by moisture in the reagents or atmosphere.1a. Ensure Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Water reacts with and deactivates Lewis acid catalysts.
2. Insufficient Reaction Time/Temp: The conditions are too mild to drive the initial reaction to completion.2a. Gradual Temperature Increase: After the slow addition at 0°C is complete, allow the reaction to slowly warm to room temperature and stir for several hours to drive the initial alkylation to completion while minimizing polyalkylation. Monitor progress by TLC or GC.

Mechanism Deep Dive: The Cause of Polyalkylation

The fundamental reason for polyalkylation is the electronic activation of the benzene ring by the first alkyl group. The diphenylmethyl group is electron-donating, making the resulting this compound product a more potent nucleophile than benzene itself.

G cluster_start Step 1: Mono-alkylation (Desired) cluster_undesired Step 2: Polyalkylation (Undesired) Benzene Benzene Product This compound (Mono-substituted Product) Benzene->Product + R+ (Lewis Acid) Electrophile Electrophile (R+) Poly_Product Di-substituted Product Product->Poly_Product + R+ (Faster Reaction) note Product is more reactive than Benzene! Product->note

Caption: Reaction pathway showing desired mono-alkylation vs. undesired polyalkylation.

Recommended Protocol for Mono-Alkylation

This protocol incorporates best practices to minimize polysubstitution in the synthesis of this compound via the Friedel-Crafts alkylation of benzene with 2-chlorobenzyl chloride.

Materials:

  • Benzene (anhydrous, 15 equivalents)

  • 2-Chlorobenzyl chloride (1 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) as solvent

  • Flame-dried, three-neck round-bottom flask with magnetic stirrer, addition funnel, and reflux condenser (with drying tube or N₂ inlet)

Procedure:

  • Setup: Under an inert atmosphere (N₂), charge the three-neck flask with anhydrous benzene (15 eq.) and the chosen anhydrous solvent (e.g., DCM). Begin stirring and cool the flask to 0°C using an ice-water bath.

  • Catalyst Addition: Carefully and portion-wise, add the anhydrous AlCl₃ (1.1 eq.) to the stirred benzene solution. Allow the slurry to stir for 15-20 minutes at 0°C.

  • Electrophile Preparation: In the addition funnel, prepare a solution of 2-chlorobenzyl chloride (1 eq.) in a small amount of the anhydrous solvent.

  • Slow Addition: Add the 2-chlorobenzyl chloride solution dropwise to the cold, stirred reaction mixture over a period of at least 1 hour. Crucially, monitor the internal temperature to ensure it does not rise above 5°C.

  • Reaction: After the addition is complete, maintain the reaction at 0°C for an additional 2 hours. Then, allow the mixture to slowly warm to room temperature and stir overnight (or for 8-12 hours). Monitor the reaction's progress periodically by taking small aliquots and analyzing them by GC or TLC.

  • Quenching: Once the reaction is complete (starting material is consumed), cool the flask back down to 0°C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold water. This is a highly exothermic step.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to isolate the this compound.

Alternative Strategy: Acylation-Reduction Pathway

For syntheses where polyalkylation remains a persistent issue, or for applications requiring the highest purity, the most robust method is a two-step Friedel-Crafts acylation followed by reduction.[13][14]

  • Acylation: React benzene with 2-chlorobenzoyl chloride in the presence of AlCl₃. The product is (2-chlorophenyl)(phenyl)methanone. The acyl group is electron-withdrawing and deactivates the ring, completely preventing a second substitution.[3][7]

  • Reduction: The resulting ketone is then reduced to the target methylene group (-CH₂-) using standard methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[3][9]

This pathway, while longer, offers superior control and completely circumvents the problem of polyalkylation.

References

Sources

Technical Support Center: Purification of (2-Chlorophenyl)diphenylmethane in Clotrimazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2-Chlorophenyl)diphenylmethane, a critical intermediate in the synthesis of the broad-spectrum antifungal agent, Clotrimazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this purification step. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Understanding the Context: The Synthesis of Clotrimazole

The synthesis of Clotrimazole typically involves a multi-step process where this compound is a key precursor.[1][2] A common and industrially viable route is the Friedel-Crafts alkylation of benzene with an appropriate starting material like o-chlorobenzotrichloride to form a trityl chloride intermediate, which is then reacted with imidazole.[2][3]

The purity of the this compound intermediate, also referred to as 2-chlorotrityl chloride in some contexts, is paramount. Any impurities carried over from this stage can lead to the formation of related-substance impurities in the final Clotrimazole active pharmaceutical ingredient (API), complicating downstream purification and potentially compromising the safety and efficacy of the drug.[4][5]

Clotrimazole_Synthesis cluster_synthesis Clotrimazole Synthesis Pathway cluster_focus Focus of this Guide A o-Chlorobenzotrichloride + Benzene B (2-Chlorophenyl)diphenylmethyl chloride (Crude Intermediate) A->B Friedel-Crafts Alkylation (AlCl3) D Crude Clotrimazole B->D Condensation F Purification of This compound B->F C Imidazole C->D E Purified Clotrimazole D->E Purification

Caption: A simplified workflow of Clotrimazole synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

FAQ 1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?

Answer: Low yield during recrystallization is a frequent problem and can stem from several factors. The core principle of recrystallization is the differential solubility of your compound and impurities in a given solvent at different temperatures.[6][7]

  • Causality & Troubleshooting:

    • Excess Solvent: Using too much solvent is the most common reason for low yield. The goal is to create a saturated solution at the solvent's boiling point. If the solution is not saturated, a significant amount of your product will remain dissolved even after cooling.

      • Solution: Add the hot solvent in small portions to your crude material until it just dissolves.[6] Avoid adding a large volume at once. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution before cooling.

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[7] If the compound is too soluble at room temperature, recovery will be poor.

      • Solution: Conduct small-scale solubility tests with a range of potential solvents (e.g., hexane, heptane, ethanol, isopropanol, or mixtures) to find the optimal one.

    • Cooling Too Rapidly: Rapid cooling, such as immediately placing the hot flask in an ice bath, can cause the compound to precipitate as a fine powder, trapping impurities and making filtration difficult.

      • Solution: Allow the solution to cool slowly to room temperature first. This encourages the formation of larger, purer crystals. Once at room temperature, you can then place it in an ice bath to maximize crystal formation.[8]

    • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product.

      • Solution: Use a pre-heated funnel and filter flask. Also, add a small excess of hot solvent before filtering to ensure the compound remains in solution during the transfer.[8]

FAQ 2: After attempting recrystallization, my product oiled out instead of forming crystals. Why did this happen?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the boiling point of the solvent is higher than the melting point of your compound, or when the concentration of impurities is so high that it significantly depresses the melting point of your product.

  • Causality & Troubleshooting:

    • Melting Point Depression: High levels of impurities can lower the melting point of your compound below the temperature at which it is precipitating.

      • Solution: Try a preliminary purification step, like a simple filtration through a plug of silica gel, to remove some of the gross impurities before recrystallization. Alternatively, use a solvent with a lower boiling point.

    • Solution Saturation: The solution may be too saturated.

      • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it completely. Then, allow it to cool very slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization. Adding a "seed crystal" of the pure compound can also be very effective.[6]

FAQ 3: I'm using column chromatography, but the separation between this compound and a key impurity is very poor. How can I improve the resolution?

Answer: Poor separation in column chromatography indicates that the chosen mobile phase (eluent) is not optimal for differentiating between your compound of interest and the impurity.[9]

  • Causality & Troubleshooting:

    • Incorrect Solvent Polarity: If the eluent is too polar, all compounds will travel down the column quickly with little interaction with the stationary phase (silica gel), resulting in poor separation. If it's not polar enough, the compounds may not move at all.

      • Solution: The key is to find a solvent system where the difference in retention factors (Rf) between your product and the impurity is maximized. This is achieved through systematic Thin Layer Chromatography (TLC) screening. Test various solvent systems with different polarities (e.g., increasing percentages of ethyl acetate in hexane). A good starting point for non-polar compounds like this is a low percentage of a polar solvent in a non-polar solvent, such as 0-5% ethyl acetate in hexanes.

    • Column Overloading: Adding too much crude material to the column will cause the bands to broaden and overlap, making separation impossible.

      • Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.

    • Improper Column Packing: Channels or cracks in the silica gel bed will lead to an uneven solvent front and poor separation.

      • Solution: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. Gently tapping the column during packing can help settle the silica into a homogenous bed.

FAQ 4: How do I remove unreacted starting materials, such as 2-chlorobenzophenone, from my this compound product?

Answer: Unreacted starting materials like 2-chlorobenzophenone (a potential precursor in some synthetic routes) are common impurities.[3][10] Due to the presence of the polar carbonyl group, 2-chlorobenzophenone is significantly more polar than the this compound product.

  • Solution via Column Chromatography: This difference in polarity makes column chromatography an excellent method for separation.

    • TLC Analysis: First, run a TLC plate with your crude mixture alongside a standard of 2-chlorobenzophenone. Use a solvent system like 5% Ethyl Acetate/95% Hexane. You should see the 2-chlorobenzophenone spot with a lower Rf value (it moves less) than your product spot.

    • Column Elution: Start eluting the column with a very non-polar solvent (e.g., pure hexane). This will cause the less polar this compound to travel down the column while the more polar 2-chlorobenzophenone remains adsorbed at the top.

    • Gradient Elution: After your product has been fully eluted (monitored by TLC of the collected fractions), you can increase the polarity of the eluent (e.g., to 10-20% Ethyl Acetate/Hexane) to wash the 2-chlorobenzophenone and other polar impurities off the column.[11]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline. The ideal solvent must be determined experimentally.

  • Solvent Selection: In separate test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (e.g., hexane, ethanol, isopropanol, acetone) at room temperature and upon heating.[8] The ideal solvent will show poor solubility at room temperature and complete solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring.

  • Saturation: Continue to add small portions of the hot solvent until all of the solid has just dissolved.

  • Decoloration (Optional): If the solution is colored due to minor, highly conjugated impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

Purification_Workflow A Crude this compound B Dissolve in minimal non-polar solvent (e.g., Hexane) A->B D Load Sample onto Column B->D C Prepare Silica Gel Column C->D E Elute with Non-Polar Solvent (e.g., Hexane) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Product I Evaporate Solvent H->I J Purified Product I->J

Caption: A standard workflow for purification via column chromatography.

  • TLC Analysis: Determine the optimal eluent system by TLC. A system that gives your product an Rf value of ~0.3 is often a good starting point.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like hexane or toluene). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.[11]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Spot the collected fractions onto TLC plates to determine which contain your purified product.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecrystallizationColumn Chromatography
Primary Use Purifying major components from minor impurities.Separating compounds with different polarities.
Typical Solvents Single solvent (e.g., Heptane, Ethanol) or two-solvent systems.Binary mixtures (e.g., Ethyl Acetate/Hexane).[12]
Scalability Excellent for large quantities.Can be challenging for very large scales.
Key Challenge Choosing the right solvent; avoiding "oiling out".Achieving good resolution; can be time-consuming.[13]

Purity Assessment

After purification, it is crucial to assess the purity of your this compound. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity and detecting trace impurities.[14][15] A typical method would use a C18 reverse-phase column.[15]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. The purified sample should show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities if they are present in sufficient quantity (>1-5%).

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value. Impurities will typically cause the melting point to be depressed and broadened.[6]

By understanding the principles behind these purification techniques and anticipating common pitfalls, researchers can efficiently obtain high-purity this compound, ensuring a successful subsequent synthesis of Clotrimazole.

References

  • KarpsChem. (2025, August 19). Comprehensive Guide to Clotrimazole EP Impurities (A–F). Available at: [Link]

  • Google Patents. (CN107629006A). A kind of synthetic method of clotrimazole.
  • Quick Company. One Pot Synthesis For The Preparation Of Clotrimazole. Available at: [Link]

  • Veeprho. Clotrimazole Impurities and Related Compound. Available at: [Link]

  • Omchemlabs. Clotrimazol Impurities. Available at: [Link]

  • Analytical Method Development and Validation of Clotrimazole and Mometasone Furoate in Its Bulk and Pharmaceutical Dosage Form BY RP-HPLC. Available at: [Link]

  • Google Patents. (CN111423380A). Preparation method of clotrimazole.
  • Das, P., et al. (2020). A Rapid RP-HPLC Methodology for the Determination of Clotrimazole Impurities in Topical Dosage Forms. Acta Scientific Pharmaceutical Sciences, 5(1), 97-106.
  • Pandya, P. M., Kapupara, P. P., & Shah, K. V. Development and Validation of an Analytical Method for Simultaneous Estimation of Clotrimazole and its Impurity by RP-HPLC. Research Journal of Pharmacy and Technology.
  • Modification and Validation of HPLC Analytical Method for Estimation of Clotrimazole in Health Care Products. International Online Medical Council (IOMC). Available at: [Link]

  • Modification and Validation of HPLC Analytical Method for Estimation of Clotrimazole in Health Care Products. International Online Medical Council (IOMC). (2017, January 3). Available at: [Link]

  • Zoljargal, B., & Davaasuren, N. (2013). Synthesis and antifungal activity investigation of a novel clotrimazole derivative. Mongolian Journal of Chemistry, 14(40), 2-3.
  • Veeprho. This compound. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Google Patents. (CN103508838A). Preparation method of diphenylmethane compounds.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Available at: [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Available at: [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Available at: [Link]

  • Reddit. (2019, May 8). Column chromatography - which eluent system? r/OrganicChemistry. Available at: [Link]

  • Google Patents. (US4678613A). Process for the purification of triphenylmethane compounds.
  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available at: [Link]

  • Reddit. (2013, September 16). The most hated method of purification: column chromatography. r/chemistry. Available at: [Link]

  • The Brem Method. (2023, December 21). MCAT Organic Chemistry: Column Chromatography [Video]. YouTube. Available at: [Link]

Sources

Technical Support Center: Grignard Synthesis of (2-Chlorophenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chlorophenyl)diphenylmethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the Grignard synthesis of this tertiary alcohol. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Grignard reaction fails to initiate. What are the common causes and how can I resolve this?

Answer:

Failure to initiate is one of the most common hurdles in Grignard reactions. This is typically due to two primary factors: the passivating oxide layer on the magnesium surface and the presence of trace moisture.

  • Magnesium Oxide Layer: Magnesium turnings readily form a layer of magnesium oxide (MgO) upon exposure to air. This layer is unreactive and prevents the organohalide from reaching the fresh magnesium surface.[1]

    • Solution 1: Mechanical Activation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), vigorously stir the dry magnesium turnings for several hours.[2] This mechanical grinding action breaks the oxide layer, exposing fresh, reactive metal. Crushing the magnesium with a dry stirring rod can also be effective.

    • Solution 2: Chemical Activation: The addition of a small crystal of iodine is a classic and effective method.[3] Iodine reacts with a small amount of magnesium to form magnesium iodide, which helps to etch the oxide layer. The disappearance of the characteristic purple iodine color is an indicator that the magnesium surface is activated.[1][4] Alternatively, a few drops of 1,2-dibromoethane can be used. It reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh surface.[5]

  • Moisture Contamination: Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water.[6] This includes atmospheric moisture and water adsorbed onto glassware.

    • Solution: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at over 100°C overnight and cooled under an inert atmosphere.[7][6] Solvents, particularly ethers like THF or diethyl ether, must be anhydrous.[3] Using a freshly opened bottle of anhydrous solvent or distilling the solvent from a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.

Question 2: I'm using 2-chlorobromobenzene to form the Grignard reagent, but I'm observing low yields and significant side products. Why is this and how can it be improved?

Answer:

The choice of halogen in your starting material significantly impacts the ease of Grignard reagent formation. The reactivity order for organohalides is I > Br > Cl.[2] While aryl bromides are commonly used, aryl chlorides are less reactive and can be difficult to initiate.[8]

Using 2-chlorobromobenzene presents a specific challenge. The C-Br bond is more reactive than the C-Cl bond, so the Grignard reagent will preferentially form at the bromine position, yielding (2-chlorophenyl)magnesium bromide. However, issues can still arise:

  • Difficult Initiation with Aryl Chlorides: If you were to use a dichlorobenzene, you would find the reaction even more challenging to start. For aryl chlorides, a higher boiling point solvent like Tetrahydrofuran (THF) is often necessary.[8] THF's ability to stabilize the Grignard reagent also contributes to better yields.[9]

  • Side Reaction - Wurtz Coupling: A major side reaction is the formation of biphenyl derivatives through Wurtz-type coupling.[7] This occurs when the newly formed Grignard reagent attacks an unreacted molecule of the aryl halide.

    • Minimization Strategies:

      • Slow Addition: Add the 2-chlorobromobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, favoring the reaction with magnesium over the coupling side reaction.[5]

      • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to quickly bring the aryl halide into contact with the magnesium surface.[5]

      • Temperature Control: Excessive heat can promote the Wurtz coupling reaction.[7] Maintain a gentle reflux during the Grignard formation.[7]

Question 3: My reaction turns dark and cloudy during the Grignard reagent formation. Is this normal?

Answer:

Yes, a cloudy, dark, or grayish appearance is characteristic of a successful Grignard reagent formation.[10][11] The solution is not a true solution but rather a heterogeneous mixture containing the soluble Grignard reagent in equilibrium with various solid magnesium species. The cloudiness is due to finely divided, unreacted magnesium and magnesium halide salts.

However, if the mixture turns black very early on, it could indicate overheating and decomposition, potentially leading to the formation of finely divided carbon and other degradation products. It's crucial to control the rate of addition of the aryl halide to maintain a steady, gentle reflux and avoid a runaway exothermic reaction.[7][4]

Question 4: After adding the benzophenone, the reaction mixture develops a distinct color that then fades. What is happening?

Answer:

The appearance and subsequent disappearance of a color upon adding the ketone (benzophenone) is a visual indicator of the reaction's progress. The intermediate formed after the Grignard reagent adds to the benzophenone is a magnesium alkoxide salt of the triphenylmethyl radical anion, which is often intensely colored (red or pink).[7] As the reaction proceeds to completion and all the benzophenone is consumed, this color will fade. The disappearance of this color is a good, albeit qualitative, sign that the reaction is complete.[7]

Question 5: What is the best work-up procedure to isolate the (2-Chlorophenyl)diphenylmethanol?

Answer:

A proper work-up is critical for protonating the magnesium alkoxide intermediate to the final alcohol product and removing inorganic byproducts.[12]

Recommended Work-up Protocol:

  • Cooling: Once the reaction is complete, cool the reaction flask to 0°C in an ice-water bath. This is crucial to control the highly exothermic nature of the quenching step.[12]

  • Quenching: While stirring vigorously, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[12] This is the preferred method as it is acidic enough to protonate the alkoxide but generally not so acidic as to cause side reactions with the tertiary alcohol. The addition of acid will also dissolve any unreacted magnesium metal.[11]

  • Extraction: Transfer the mixture to a separatory funnel. If two layers do not form, add more organic solvent (like diethyl ether or ethyl acetate). Separate the layers and extract the aqueous layer two to three more times with the organic solvent to maximize product recovery.[12][13]

  • Washing: Combine all the organic extracts. Wash the combined organic layer sequentially with:

    • Dilute HCl (if the initial quench was not sufficient to dissolve all magnesium salts).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid.[13]

    • Brine (saturated NaCl solution) to remove the bulk of the dissolved water.[12][13]

  • Drying and Concentration: Drain the washed organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[13]

Question 6: I have a significant amount of a nonpolar byproduct that co-elutes with my product during chromatography. What is it and how can I remove it?

Answer:

The most likely nonpolar byproduct is a biphenyl derivative, formed via the Wurtz coupling reaction mentioned in Question 2.[7] In this specific synthesis, this would be 2,2'-dichlorobiphenyl. Biphenyl itself is also a common byproduct in Grignard reactions using phenylmagnesium bromide.[14]

Purification Strategy:

Since these byproducts are much less polar than the desired tertiary alcohol, they can be separated.

  • Column Chromatography: While they may co-elute in very nonpolar solvent systems, carefully optimizing your mobile phase (e.g., a gradient of ethyl acetate in hexanes) on silica gel should allow for a good separation. The biphenyl byproduct will elute first.

  • Recrystallization/Precipitation: An alternative method involves exploiting solubility differences. Biphenyl byproducts are often highly soluble in nonpolar solvents like petroleum ether or hexanes, while the desired alcohol, (2-Chlorophenyl)diphenylmethanol, is less soluble.[15] You can dissolve the crude mixture in a minimal amount of a slightly more polar solvent (like dichloromethane or ether) and then add a large volume of a nonpolar solvent (petroleum ether) to precipitate the alcohol, leaving the biphenyl byproduct in solution.

Experimental Protocols & Data

Detailed Synthesis Protocol

This protocol outlines the synthesis of (2-Chlorophenyl)diphenylmethanol from 2-chlorobromobenzene and benzophenone.

Step 1: Grignard Reagent Formation

  • Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of dry nitrogen or argon.[3]

  • Reagents: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.[5] In the dropping funnel, add a solution of 2-chlorobromobenzene (1.0 equivalent) dissolved in anhydrous diethyl ether or THF.[3]

  • Initiation: Add a small portion (approx. 10%) of the 2-chlorobromobenzene solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution becoming cloudy.[10][4] Gentle warming may be required to start the reaction.[16]

  • Addition: Once initiated, add the remaining 2-chlorobromobenzene solution dropwise at a rate that maintains a steady, gentle reflux.[7]

  • Completion: After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure all the magnesium has reacted.[13] The resulting dark, cloudy mixture is the Grignard reagent.

Step 2: Reaction with Benzophenone

  • Setup: Cool the prepared Grignard reagent solution to 0°C in an ice-water bath.

  • Addition: Dissolve benzophenone (0.95 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10°C.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC for the disappearance of benzophenone.[13]

Step 3: Work-up and Purification

  • Follow the detailed work-up procedure described in Question 5 .

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Quantitative Data Summary
ParameterRecommended ValueRationale
Mg : Aryl Halide Ratio 1.2 : 1.0 equivalentsA slight excess of Mg ensures complete consumption of the more expensive aryl halide.
Grignard : Ketone Ratio 1.05 : 1.0 equivalentsA small excess of the Grignard reagent ensures the ketone is fully consumed.
Reaction Temperature Gentle Reflux (Formation)Facilitates reaction initiation and completion without excessive side reactions.[7]
Addition Temperature 0-10 °C (Ketone)Controls the exothermicity of the addition reaction, minimizing side products.[13]
Quenching Agent Saturated aq. NH₄ClMildly acidic to protonate the alkoxide without causing dehydration of the tertiary alcohol.[12]

Visualized Workflows and Mechanisms

Grignard Reaction Mechanism

The synthesis proceeds in two main stages: the formation of the Grignard reagent followed by its nucleophilic attack on the carbonyl carbon of benzophenone.

Grignard_Mechanism cluster_formation Step 1: Grignard Reagent Formation cluster_addition Step 2: Nucleophilic Addition & Work-up ArylHalide 2-Chlorobromobenzene (Ar-Br) Grignard (2-Chlorophenyl)magnesium bromide (Ar-MgBr) ArylHalide->Grignard Oxidative Insertion Mg Magnesium (Mg) Mg->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard Benzophenone Benzophenone (Ph₂C=O) Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Attack Benzophenone->Alkoxide Product (2-Chlorophenyl)diphenylmethanol (Ar-C(OH)Ph₂) Alkoxide->Product Protonation Workup Aqueous Work-up (e.g., sat. NH₄Cl) Workup->Product

Caption: Overall workflow for the synthesis of (2-Chlorophenyl)diphenylmethanol.

Troubleshooting Workflow for Low Yield

When faced with low product yield, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Low Product Yield Check_Initiation Did the Grignard reaction initiate? Start->Check_Initiation Check_Conditions Were anhydrous conditions maintained? Start->Check_Conditions Check_Workup Was the work-up performed correctly? Start->Check_Workup Check_Side_Reactions Evidence of side products (e.g., biphenyl)? Start->Check_Side_Reactions Sol_Activate Activate Mg: - Mechanical (crushing) - Chemical (I₂, 1,2-dibromoethane) Check_Initiation->Sol_Activate No Sol_Anhydrous Ensure anhydrous conditions: - Flame/Oven-dry glassware - Use anhydrous solvents Check_Conditions->Sol_Anhydrous No Sol_Workup Optimize work-up: - Quench at 0°C - Thorough extraction - Correct washing sequence Check_Workup->Sol_Workup No Sol_Side_Reactions Minimize side reactions: - Slow substrate addition - Control temperature Check_Side_Reactions->Sol_Side_Reactions Yes

Sources

Side-product formation in the synthesis of (2-Chlorophenyl)diphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chlorophenyl)diphenylmethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is through a Friedel-Crafts type reaction. This can involve the alkylation of a large excess of chlorobenzene with a diphenylmethyl electrophile source, such as diphenylmethyl chloride or diphenylmethanol, in the presence of a Lewis acid catalyst. An alternative and effective route involves the reaction of 2-chlorobenzaldehyde with an excess of benzene using a strong acid catalyst like concentrated sulfuric acid.[1]

Q2: I'm observing a significant amount of an isomeric impurity in my final product. What is it likely to be and why?

A2: The most common isomeric impurity is (4-Chlorophenyl)diphenylmethane. The chloro-substituent on the benzene ring is an ortho, para-director in electrophilic aromatic substitution reactions like the Friedel-Crafts reaction. While the ortho-product is your target, the para-product is also readily formed, often as the major isomer due to reduced steric hindrance.

Q3: My reaction mixture is turning into a dark, tarry mess. What is causing this and how can I prevent it?

A3: Tar formation is a common issue in Friedel-Crafts reactions and can be attributed to several factors, including overly aggressive reaction conditions (high temperatures), high concentrations of the Lewis acid catalyst, or the presence of moisture. To mitigate this, ensure all your reagents and glassware are scrupulously dry, use the minimum effective amount of catalyst, and maintain careful temperature control throughout the reaction.

Q4: Besides the isomeric product, what other side-products should I be aware of?

A4: Polyalkylation is another significant side-reaction. The diphenylmethyl group is an activating group, making the product, this compound, more reactive than the starting chlorobenzene. This can lead to the addition of further diphenylmethyl groups to the product, resulting in di- and tri-substituted byproducts. Using a large molar excess of chlorobenzene relative to the diphenylmethyl source is a key strategy to minimize this.

Troubleshooting Guide: Navigating Side-Product Formation

This section provides a detailed breakdown of common issues, their underlying causes, and actionable solutions to improve the yield and purity of your this compound synthesis.

Issue 1: High Levels of (4-Chlorophenyl)diphenylmethane Isomer

Cause: The ortho, para-directing nature of the chlorine atom on the benzene ring leads to the formation of both the desired 2-chloro and the undesired 4-chloro isomers. The para-isomer is often favored due to lower steric hindrance.

Troubleshooting & Optimization:

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the ortho product, although this may also decrease the overall reaction rate. Experiment with a range of temperatures (e.g., 0 °C to room temperature) to find the optimal balance.

  • Catalyst Choice: The choice of Lewis acid can influence the isomer ratio. While strong Lewis acids like AlCl₃ are common, exploring milder catalysts such as FeCl₃ or ZnCl₂ may offer better selectivity.

  • Purification Strategy: Since the formation of the para-isomer is often unavoidable, an effective purification strategy is crucial.

    • Fractional Crystallization: This is the most effective method for separating the isomers on a larger scale. The two isomers have different melting points, which can be exploited for separation. The desired this compound has a melting point of approximately 77 °C.[1] While specific data for the para-isomer is scarce, it is expected to have a different melting point, allowing for separation through careful choice of solvent and controlled cooling.

      Protocol for Fractional Crystallization:

      • Solvent Screening: Test the solubility of your crude product mixture in various solvents (e.g., ethanol, isopropanol, hexane, or mixtures thereof) to find a solvent in which the desired ortho-isomer has good solubility at elevated temperatures and poor solubility at lower temperatures, while the para-isomer remains more soluble upon cooling.

      • Dissolution: Dissolve the crude mixture in the minimum amount of the chosen hot solvent.

      • Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath. The compound with the lower solubility at cold temperatures will crystallize out first.

      • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.

      • Purity Check: Analyze the purity of the crystals and the mother liquor by a suitable analytical method like GC-MS or HPLC to determine which isomer has been isolated. Repeat the process on the mother liquor or the recrystallized solid if necessary to improve purity.

    • Column Chromatography: For smaller scale purification, column chromatography using silica gel can be effective. The two isomers have slightly different polarities and can be separated with an appropriate eluent system (e.g., a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane).

Issue 2: Presence of Polyalkylation Products

Cause: The diphenylmethyl group is an electron-donating group, which activates the aromatic ring of the product, making it more susceptible to further alkylation than the starting chlorobenzene.

Troubleshooting & Optimization:

  • Molar Ratio of Reactants: The most effective way to suppress polyalkylation is to use a large molar excess of the aromatic substrate (chlorobenzene). A ratio of 5:1 to 10:1 of chlorobenzene to the diphenylmethyl source is recommended. This ensures that the electrophile is more likely to react with the abundant chlorobenzene rather than the product.

  • Mode of Addition: Adding the alkylating agent (e.g., diphenylmethyl chloride) slowly to the mixture of chlorobenzene and Lewis acid can help maintain a low concentration of the electrophile and favor mono-alkylation.

Issue 3: Formation of (2-Chlorophenyl)diphenylmethanol

Cause: If using diphenylmethanol as the starting material, incomplete reaction or reaction with water during workup can lead to the presence of the starting alcohol in the final product. If using a diphenylmethyl halide, hydrolysis of the product during workup can also form the alcohol.

Troubleshooting & Optimization:

  • Anhydrous Conditions: Ensure that all reagents and glassware are thoroughly dried before use. The presence of water can deactivate the Lewis acid catalyst and lead to unwanted side reactions.

  • Reaction Time and Temperature: Ensure the reaction goes to completion by optimizing the reaction time and temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up Procedure: Quench the reaction by slowly adding the reaction mixture to ice-water, which will hydrolyze the aluminum chloride complexes. The organic product can then be extracted. To remove any unreacted diphenylmethanol, a wash with a dilute acid solution can be effective.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Reaction

This protocol is based on a documented procedure for the synthesis of the target compound.[1]

Materials:

  • 2-Chlorobenzaldehyde

  • Benzene (anhydrous, excess)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (5% aqueous)

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a significant excess of anhydrous benzene.

  • Addition of Reactants: To the stirred benzene, slowly add 2-chlorobenzaldehyde.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile components under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of ortho and para isomers, can be purified by fractional crystallization from a suitable solvent like ligroine or hexane. The desired this compound will crystallize as a white solid with a melting point of 76-77 °C.[1]

Data Presentation

Table 1: Physical Properties of this compound and Potential Side-Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₉H₁₅Cl278.7877~377 (Predicted)
(4-Chlorophenyl)diphenylmethaneC₁₉H₁₅Cl278.78Not well documentedNot well documented
DiphenylmethaneC₁₃H₁₂168.2325-26264
(2-Chlorophenyl)diphenylmethanolC₁₉H₁₅ClO294.78Not availableNot available

Visualizations

Reaction Pathway and Side-Product Formation

G cluster_reactants Reactants cluster_products Products chlorobenzene Chlorobenzene ortho_product This compound (Desired Product) chlorobenzene->ortho_product para_product (4-Chlorophenyl)diphenylmethane (Isomeric Impurity) chlorobenzene->para_product diphenylmethyl Diphenylmethyl Electrophile Source diphenylmethyl->ortho_product diphenylmethyl->para_product poly_product Polyalkylation Products (Side-Products) diphenylmethyl->poly_product catalyst Lewis Acid (e.g., AlCl₃) catalyst->ortho_product catalyst->para_product ortho_product->poly_product Further Alkylation

Caption: Overview of the Friedel-Crafts synthesis and major side-products.

Troubleshooting Logic for Isomer Separation

G start Crude Product: Mixture of Ortho and Para Isomers crystallization Fractional Crystallization start->crystallization Large Scale column Column Chromatography start->column Small Scale analysis Purity Analysis (GC-MS, HPLC, NMR) crystallization->analysis column->analysis pure_ortho Pure this compound analysis->pure_ortho Purity > 98% impure Isomers Not Separated analysis->impure Purity < 98% optimize Optimize Separation Conditions: - Change solvent - Adjust cooling rate - Modify eluent polarity impure->optimize optimize->crystallization optimize->column

Caption: Decision workflow for the purification of isomeric products.

References

  • Hoogerheide, J. G., & Wyka, B. E. (1982). Clotrimazole. In Analytical Profiles of Drug Substances (Vol. 11, pp. 225-255). Academic Press.
  • RU2204556C2, Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole, ()

Sources

Technical Support Center: Optimizing the Synthesis of (2-Chlorophenyl)diphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chlorophenyl)diphenylmethane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Clotrimazole, a widely used antifungal agent. The efficient synthesis of this triarylmethane derivative is therefore of significant interest. This guide will focus on the two most common and practical synthetic routes: the Friedel-Crafts alkylation of chlorobenzene and a Grignard-based approach. We will explore the nuances of each method, address common pitfalls, and provide detailed, field-proven protocols to help you navigate the challenges of this synthesis.

Part 1: The Friedel-Crafts Alkylation Route

The direct benzylation of chlorobenzene with benzyl chloride in the presence of a Lewis acid catalyst is a primary method for synthesizing this compound. While seemingly straightforward, this electrophilic aromatic substitution reaction is prone to several issues that can significantly impact yield and purity.

Frequently Asked Questions (FAQs) - Friedel-Crafts Route

Q1: My reaction yield is very low. What are the likely causes?

A1: Low yields in the Friedel-Crafts benzylation of chlorobenzene can stem from several factors:

  • Catalyst Activity: Anhydrous aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture will deactivate the catalyst, halting the reaction. Ensure your AlCl₃ is fresh and handled under anhydrous conditions.

  • Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions and decomposition. A carefully controlled temperature, typically starting at low temperatures (0-5 °C) during the addition of reagents and then gently warming, is often optimal.

  • Purity of Reagents: The purity of chlorobenzene and benzyl chloride is crucial. Impurities can interfere with the catalyst and lead to unwanted byproducts.

  • Insufficient Reaction Time: This reaction may require several hours to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q2: I am observing the formation of multiple products. How can I improve the selectivity for the desired ortho-isomer?

A2: The chlorine atom on the chlorobenzene ring is an ortho-, para- directing group. Consequently, the Friedel-Crafts alkylation will produce a mixture of this compound (ortho-isomer) and (4-Chlorophenyl)diphenylmethane (para-isomer). The para-isomer is generally the major product due to reduced steric hindrance.[1][2] To influence the isomer ratio:

  • Catalyst Choice: While AlCl₃ is common, other Lewis acids like FeCl₃ or zeolites can sometimes offer different isomer selectivities. Experimenting with different catalysts may be beneficial.

  • Temperature Control: Lower reaction temperatures can sometimes favor the formation of the ortho-isomer, although this may also decrease the overall reaction rate.

Q3: How can I prevent polyalkylation?

A3: Polyalkylation, the addition of more than one benzyl group to the chlorobenzene ring, is a common side reaction in Friedel-Crafts alkylation.[3] This occurs because the product, a benzylated chlorobenzene, is more activated towards further substitution than the starting material. To minimize this:

  • Use of Excess Aromatic Substrate: Employing a large excess of chlorobenzene relative to benzyl chloride will increase the probability of benzyl chloride reacting with the starting material rather than the product.[4]

  • Controlled Addition of Alkylating Agent: Adding the benzyl chloride slowly to the mixture of chlorobenzene and catalyst can help to maintain a low concentration of the alkylating agent, thus disfavoring polyalkylation.

Troubleshooting Guide: Friedel-Crafts Alkylation
Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate Inactive catalyst (moisture contamination).Use fresh, anhydrous AlCl₃. Handle all reagents and glassware under an inert atmosphere (N₂ or Ar).
Low reaction temperature.Allow the reaction to slowly warm to room temperature after the initial addition at low temperature.
Low Yield of Desired Product Suboptimal reaction time or temperature.Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Experiment with a temperature range of 25-50°C.
Polyalkylation.Use a 5-10 fold excess of chlorobenzene. Add benzyl chloride dropwise to the reaction mixture.
Formation of Isomeric Byproducts Inherent nature of the electrophilic substitution on chlorobenzene.The para-isomer is the expected major product. Separation of isomers can be achieved by fractional distillation under reduced pressure or by column chromatography.[5]
Dark-colored Reaction Mixture/Tar Formation High reaction temperature leading to decomposition.Maintain a controlled temperature throughout the reaction. Quench the reaction as soon as it is complete.
Experimental Protocol: Friedel-Crafts Alkylation
  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to trap HCl gas.

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), charge the flask with anhydrous aluminum chloride (AlCl₃) (1.1 eq.) and a large excess of dry chlorobenzene (5-10 eq.). Cool the mixture to 0-5°C in an ice bath.

  • Alkylation: Add benzyl chloride (1.0 eq.) dropwise from the addition funnel to the stirred mixture over 1-2 hours, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel to separate the ortho and para isomers.

Workflow Diagram: Friedel-Crafts Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware & Assemble prep_reagents Charge AlCl3 & Chlorobenzene prep_glass->prep_reagents Inert Atmosphere add_benzyl Add Benzyl Chloride (0-5°C) prep_reagents->add_benzyl stir Stir at Room Temp (4-6h) add_benzyl->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with Ice/HCl monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash purify Dry, Concentrate & Purify wash->purify

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Part 2: The Grignard Reaction Route

An alternative and often higher-yielding route involves the use of a Grignard reagent. This multi-step synthesis first produces an intermediate alcohol, (2-chlorophenyl)diphenylmethanol, which is then reduced to the final product.

Frequently Asked Questions (FAQs) - Grignard Route

Q1: My Grignard reaction is not initiating. What should I do?

A1: The formation of the Grignard reagent is highly sensitive to reaction conditions.[6]

  • Anhydrous Conditions: The presence of even trace amounts of water will prevent the reaction from starting. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

  • Magnesium Surface: The magnesium turnings are often coated with a layer of magnesium oxide which passivates the surface. Gently crushing the magnesium with a dry stirring rod can expose a fresh surface.

  • Initiation: A small crystal of iodine can be added to activate the magnesium surface. The disappearance of the iodine color is an indication that the reaction has initiated. Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[7]

Q2: I am getting a significant amount of biphenyl as a byproduct. How can I avoid this?

A2: Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium bromide. It is formed from the coupling of the Grignard reagent with unreacted bromobenzene.[8]

  • Slow Addition: Add the bromobenzene solution slowly to the magnesium turnings to maintain a low concentration of the aryl halide in the reaction mixture.

  • Temperature Control: Elevated temperatures can favor the formation of biphenyl. Maintain a gentle reflux during the Grignard formation.

Q3: The reduction of the intermediate alcohol is not going to completion. What can I do?

A3: The reduction of the tertiary benzylic alcohol, (2-chlorophenyl)diphenylmethanol, is typically achieved through ionic hydrogenation.[9]

  • Acid Strength: A strong acid, such as trifluoroacetic acid (TFA), is required to protonate the alcohol and facilitate its departure as a water molecule, forming a stable carbocation.

  • Hydride Source: Triethylsilane is an effective hydride donor for this reaction.[10] Ensure you are using a sufficient excess of both the acid and the silane.

  • Reaction Time: The reaction may require several hours at room temperature. Monitor its progress by TLC.

Troubleshooting Guide: Grignard Reaction and Reduction
Issue Potential Cause(s) Recommended Solution(s)
Grignard Reaction Fails to Start Presence of moisture.Use oven-dried glassware and anhydrous solvents.
Passivated magnesium surface.Crush the magnesium turnings. Add a crystal of iodine or a few drops of 1,2-dibromoethane.
Low Yield of Grignard Reagent Formation of biphenyl byproduct.Add bromobenzene slowly. Avoid high temperatures.
Low Yield of Alcohol Intermediate Incomplete reaction of Grignard reagent.Ensure the Grignard reagent has fully formed before adding the benzophenone derivative.
Incomplete Reduction of Alcohol Insufficient acid or silane.Use at least 2-3 equivalents of triethylsilane and a strong acid like TFA.
Low reaction temperature.The reaction is typically run at room temperature. Gentle warming may be necessary if the reaction is sluggish.
Difficulty in Purifying Final Product Presence of unreacted alcohol.Ensure the reduction has gone to completion. The alcohol can be removed by column chromatography.
Residual silane byproducts.These can usually be removed during aqueous work-up and by concentration under vacuum.
Experimental Protocols: Grignard Route

Step 1: Synthesis of 2-Chlorobenzophenone (Precursor)

  • Setup: In a dry, inert atmosphere-flushed flask, combine anhydrous aluminum chloride (1.1 eq.) and dry dichloromethane.

  • Acylation: Cool the mixture to 0°C and add 2-chlorobenzoyl chloride (1.0 eq.). Then, add benzene (1.0 eq.) dropwise, keeping the temperature below 5°C.

  • Reaction & Work-up: Stir at room temperature for 2-3 hours. Quench with ice/HCl, extract with dichloromethane, wash, dry, and concentrate. Purify by crystallization or chromatography.

Step 2: Synthesis of (2-Chlorophenyl)diphenylmethanol

  • Grignard Formation: In a dry, inert atmosphere-flushed flask, add magnesium turnings (1.2 eq.) and a crystal of iodine. Add a small portion of a solution of bromobenzene (1.2 eq.) in anhydrous THF. Once the reaction initiates (as evidenced by heat and color change), add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition, reflux for another 30 minutes.

  • Addition of Ketone: Cool the Grignard reagent to 0°C. Add a solution of 2-chlorobenzophenone (1.0 eq.) in anhydrous THF dropwise.

  • Reaction & Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. Quench by slow addition of saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. The crude alcohol is often used in the next step without further purification.

Step 3: Reduction to this compound

  • Setup: Dissolve the crude (2-chlorophenyl)diphenylmethanol (1.0 eq.) in dichloromethane.

  • Reduction: Add triethylsilane (2-3 eq.) followed by the slow addition of trifluoroacetic acid (TFA) (3-5 eq.) at 0°C.

  • Reaction & Work-up: Allow the mixture to stir at room temperature for 2-4 hours. Quench with a saturated sodium bicarbonate solution. Extract with dichloromethane, wash, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Troubleshooting Decision Tree: Grignard Route

G start Low Yield of this compound check_step1 Check Yield of Alcohol Intermediate start->check_step1 low_alcohol Low Alcohol Yield check_step1->low_alcohol Low good_alcohol Good Alcohol Yield check_step1->good_alcohol Good check_step2 Check Grignard Formation no_grignard Grignard Not Formed check_step2->no_grignard No Reaction biphenyl Biphenyl Byproduct check_step2->biphenyl Side Product check_reduction Check Reduction Step incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction Incomplete low_alcohol->check_step2 good_alcohol->check_reduction solution_moisture Action: Ensure Anhydrous Conditions no_grignard->solution_moisture solution_initiate Action: Use Initiator (Iodine) no_grignard->solution_initiate solution_slow_add Action: Slow Addition of Aryl Halide biphenyl->solution_slow_add solution_reagents Action: Increase Equivalents of Silane/Acid incomplete_reduction->solution_reagents

Caption: Decision tree for troubleshooting the Grignard synthesis route.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chlorobenzophenone Ethylene Ketal. BenchChem.
  • Wikipedia. (2024). 2-Amino-5-chlorobenzophenone. Retrieved from [Link]

  • Patsnap. (2018). Preparation method of 2-amino-5-chlorobenzophenone. Eureka. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Retrieved from [Link]

  • Gelest. (n.d.). Silane Reduction of.... Technical Library. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397156A - Preparation method of 2-chloro-benzophenone.
  • Google Patents. (n.d.). US4678613A - Process for the purification of triphenylmethane compounds.
  • University of Wisconsin-Madison. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Methylene - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Ortho vs para alkylation of chlorobenzene. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric effects in the ionic hydrogenation of aryldi(1-adamantyl)methanols to the corresponding methanes by trifluoroacetic acid and hydrosilanes or sodium borohydride. RSC Publishing.
  • Google Patents. (n.d.). US4864070A - Process for the separation of ortho chlorinated aromatic isomers by selective adsorption.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. BenchChem.
  • ResearchGate. (n.d.). Deoxygenation of Tertiary and Secondary Benzylic Alcohols into Alkanes with Triethylsilane Catalyzed by Solid Acid Tin(IV) Ion-Exchanged Montmorillonite. Retrieved from [Link]

  • Reddit. (2014). Help with Grignard reaction experimental observations. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2013). How are the ortho and para positions of benzene separated?. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (1999). NEW REDUCTION REACTION OF BENZYLIC ALCOHOLS WITH ACID AND PROOF OF THE INTERMOLECULAR HYDRIDE SHIFT MECHANISM.
  • Organic Chemistry Portal. (n.d.). Triethylsilane (TES). Retrieved from [Link]

  • Wikipedia. (2024). Ionic hydrogenation. Retrieved from [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. Chemistry at Winthrop University. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • NIH. (n.d.). Triarylmethanes, a New Class of Cx50 Inhibitors. PMC. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III.
  • NIH. (n.d.). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US3897321A - Process for preparing m-chlorobenzene sulphonyl chloride and m-dichlorobenzene.
  • ResearchGate. (n.d.). Separation of o- and p-chloronitrobenzene by solvent extraction. I. Retrieved from [Link]

  • Quora. (2021). What happens when chlorobenzene undergoes Friedel Craft's alkylation?. Retrieved from [Link]

  • ResearchGate. (2012). Crystallization and Purification. Retrieved from [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction. Retrieved from [Link]

  • Bartleby.com. (n.d.). Synthesis Of Grignard Reagent And Benzaldehyde. Retrieved from [Link]

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Technical Support Center: Recrystallization of (2-Chlorophenyl)diphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on the purification of (2-Chlorophenyl)diphenylmethane via recrystallization. This document offers a comprehensive resource, moving from frequently encountered issues to in-depth troubleshooting, ensuring a higher rate of success in obtaining a high-purity crystalline product.

I. Understanding the Compound: Physicochemical Properties

A foundational understanding of this compound's properties is critical for developing a successful recrystallization protocol.

PropertyValueSource(s)
Molecular Formula C₁₉H₁₅Cl
Molecular Weight 278.78 g/mol
Appearance White to Off-White Solid
Melting Point ~77 °C
Solubility (Qualitative) Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol.

The moderate melting point and its slight solubility in polar organic solvents suggest that a single-solvent recrystallization with an alcohol or a mixed-solvent system with a nonpolar solvent and a polar anti-solvent are promising approaches.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and immediate concerns that researchers may have during the recrystallization of this compound.

Q1: What is the best starting solvent for the recrystallization of this compound?

Based on protocols for structurally similar triarylmethanes, ethanol is an excellent starting point for a single-solvent recrystallization. Ligroine, a nonpolar solvent, has also been noted as a potential solvent. A mixed-solvent system, such as ethanol/water or toluene/hexane, could also be effective.

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common when the boiling point of the solvent is higher than the melting point of the solute. Given that the melting point of this compound is approximately 77°C, using a high-boiling point solvent should be approached with caution. To remedy this, try using a lower-boiling point solvent or a mixed-solvent system where the compound has lower solubility at the solution's boiling point.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What went wrong?

This is a common issue and can be attributed to several factors:

  • Too much solvent: The solution may not be supersaturated. Try boiling off some of the solvent to increase the concentration of your compound.

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Q4: The purity of my recrystallized product has not significantly improved. Why?

This could be due to several reasons:

  • Rapid crystallization: If the solution cools too quickly, impurities can become trapped in the crystal lattice. Ensure a slow cooling process.

  • Inappropriate solvent: The chosen solvent may not effectively differentiate between your compound and the impurities, meaning both crystallize out of solution. A different solvent or solvent system may be necessary.

III. In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting common and complex issues encountered during the recrystallization of this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting your recrystallization experiment.

G start Start Recrystallization dissolution Dissolve in Hot Solvent start->dissolution insoluble_impurities Insoluble Impurities Present? dissolution->insoluble_impurities hot_filtration Perform Hot Filtration insoluble_impurities->hot_filtration Yes cool_solution Cool Solution Slowly insoluble_impurities->cool_solution No hot_filtration->cool_solution crystals_form Crystals Form? cool_solution->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oils Out collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Too much solvent? - Supersaturation? no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Solvent BP too high? - Solution too concentrated? oiling_out->troubleshoot_oiling check_purity Check Purity (e.g., MP, TLC) collect_crystals->check_purity purity_ok Purity Acceptable? check_purity->purity_ok end_success End (Pure Product) purity_ok->end_success Yes troubleshoot_purity Troubleshoot: - Cooling too fast? - Inappropriate solvent? purity_ok->troubleshoot_purity No end_failure Re-evaluate Protocol troubleshoot_no_crystals->end_failure troubleshoot_oiling->end_failure troubleshoot_purity->end_failure

Caption: Troubleshooting workflow for the recrystallization of this compound.

Detailed Troubleshooting Scenarios and Solutions
Problem Potential Cause(s) Recommended Solution(s)
No Crystal Formation 1. Excess Solvent: The concentration of the compound is below its saturation point at the cooled temperature. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.1. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again. 2. Induce Nucleation:     a. Scratching: Scratch the inner surface of the flask at the meniscus with a glass rod to create nucleation sites.     b. Seeding: Add a single, small crystal of the pure compound to the cooled solution.
"Oiling Out" 1. High Solvent Boiling Point: The boiling point of the solvent is above the melting point of the compound (77 °C). 2. High Solute Concentration: The solution is too concentrated, causing the solute to separate as a liquid.1. Use a Lower Boiling Point Solvent: Select a solvent with a boiling point below 77 °C. 2. Adjust Solvent System: Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. For a mixed-solvent system, add more of the "good" solvent.
Poor Recovery/Low Yield 1. Incomplete Crystallization: Not all of the dissolved compound has crystallized upon cooling. 2. Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of the product. 3. Premature Crystallization: Crystals formed during hot filtration were lost.1. Further Cooling: After initial cooling to room temperature, place the flask in an ice bath to maximize crystal formation. 2. Minimize Washing: Wash the crystals with a minimal amount of ice-cold solvent. 3. Re-dissolve and Re-filter: If significant crystallization occurs in the funnel during hot filtration, redissolve the material in hot solvent and filter again quickly.
Colored Impurities in Crystals 1. Colored Impurities Co-crystallize: The impurities have similar solubility properties to the target compound.1. Use of Activated Carbon: Add a small amount of activated carbon to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the carbon before cooling.

IV. Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step methodology for the purification of this compound using ethanol as the primary recrystallization solvent.

Materials:
  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Stir bar

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after the compound has dissolved, perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.

    • Place a stemless funnel with fluted filter paper into the neck of the pre-heated flask.

    • Quickly pour the hot solution through the filter paper. The boiling ethanol in the receiving flask will help prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 15-20 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (77 °C) is indicative of high purity.

    • Thin-layer chromatography (TLC) can also be used to assess the purity of the final product.

V. References

  • General method C. To a solution of the respective triaryl chloride (5 mmol) in anhydrous acetonitrile (100 mL) an excess of the respective amine (10–20 mmol) as hydrogen acceptor was added and the resulting mixture was refluxed for several hours. The progress of the reaction was monitored by TLC. Work up I: The mixture was poured into cold water (400 mL) and kept at 4°C for a few hours. The precipitate was filtered off, thoroughly washed with water to remove any remaining amine, and recrystallized from

Technical Support Center: Isolating (2-Chlorophenyl)diphenylmethane with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of (2-Chlorophenyl)diphenylmethane. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently isolate this non-polar compound. Here, we move beyond a simple set of instructions to provide a deeper understanding of the principles at play, empowering you to troubleshoot and adapt the protocol to your specific needs.

Understanding the Challenge: The Nature of this compound

This compound is a triarylmethane, a derivative of diphenylmethane where a chlorine atom is substituted on one of the phenyl rings.[1] This substitution, along with the three aromatic rings, renders the molecule significantly non-polar. The purification of such lipophilic compounds via normal-phase column chromatography presents a unique set of challenges. The core principle of this technique relies on the differential adsorption of components in a mixture onto a polar stationary phase, with elution facilitated by a mobile phase.[2] For non-polar compounds that have a weak affinity for the polar silica gel, achieving good separation from other non-polar impurities requires careful optimization of the mobile phase.

The Strategic Approach: A Detailed Protocol

This protocol outlines a robust method for the purification of this compound using silica gel column chromatography. The causality behind each step is explained to provide a comprehensive understanding of the process.

Materials and Equipment
Item Specification Purpose
Stationary Phase Silica Gel, 60 Å, 40-63 µm particle sizeHigh-purity silica gel with a narrow particle size distribution ensures uniform flow and reproducible separation.[3][4]
Mobile Phase Hexane (or other aliphatic hydrocarbon) and Ethyl Acetate (HPLC Grade)A non-polar/polar solvent system to modulate the elution strength.[5]
Column Glass column with a stopcockAllows for gravity or flash chromatography.
Sample Crude this compound mixtureThe mixture to be purified.
Other Sand, Cotton or Glass Wool, Beakers, Erlenmeyer flasks, TLC plates, UV lampStandard laboratory equipment for column preparation and fraction analysis.
Experimental Workflow

The entire process, from slurry preparation to fraction analysis, is a sequential operation where the success of each step is contingent on the proper execution of the preceding one.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Select Mobile Phase (TLC) B Prepare Silica Slurry A->B informs C Pack Column B->C leads to D Load Sample C->D enables E Elute with Mobile Phase D->E initiates F Collect Fractions E->F results in G Analyze Fractions (TLC) F->G requires H Combine Pure Fractions G->H guides I Evaporate Solvent H->I precedes

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Methodology
  • Mobile Phase Selection (Eluent System Optimization):

    • Rationale: The choice of eluent is critical for achieving separation. For non-polar compounds like this compound, a very non-polar mobile phase is required to ensure the compound has some interaction with the silica gel.[5]

    • Procedure: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system.

      • Spot your crude mixture on a TLC plate.

      • Develop the plate in various ratios of a non-polar solvent (e.g., hexane, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, diethyl ether).[5]

      • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.[6][7] This ensures that the compound will move down the column at a reasonable rate, allowing for separation from impurities.

  • Column Packing:

    • Rationale: A well-packed column is essential for achieving sharp, well-defined bands and preventing issues like channeling.

    • Procedure (Slurry Method):

      • Place a small plug of cotton or glass wool at the bottom of the column.[2]

      • Add a thin layer of sand.

      • In a separate beaker, create a slurry of silica gel in your chosen mobile phase.[2]

      • Pour the slurry into the column, ensuring no air bubbles are trapped.

      • Gently tap the column to encourage even packing.

      • Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.

      • Add another thin layer of sand on top of the silica to prevent disturbance when adding more solvent.[8]

  • Sample Loading:

    • Rationale: The sample should be loaded in a concentrated band to ensure a good separation.

    • Procedure:

      • Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.[8]

      • Carefully apply the sample solution to the top of the silica gel using a pipette.[8]

      • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the sand.

  • Elution and Fraction Collection:

    • Rationale: The mobile phase is continuously passed through the column to move the components of the mixture down at different rates.

    • Procedure:

      • Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer.

      • Maintain a constant head of solvent above the silica gel.

      • Begin collecting fractions in separate test tubes or flasks as the solvent elutes from the bottom of the column.

  • Fraction Analysis:

    • Rationale: To determine which fractions contain the purified product.

    • Procedure:

      • Spot each collected fraction on a TLC plate.

      • Develop the TLC plate using the same mobile phase as the column.

      • Visualize the spots under a UV lamp.

      • Combine the fractions that contain only the pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of non-polar compounds in a question-and-answer format.

Q1: My compound is eluting too quickly, even with 100% hexane. What can I do?

  • Answer: This indicates that your compound has very little affinity for the silica gel.

    • Cause: The mobile phase is too "strong" (in this context, too non-polar) relative to your compound's polarity.

    • Solution 1: Change the Non-Polar Solvent. While hexane is a standard choice, you can sometimes achieve better separation by using a slightly more "polar" non-polar solvent. Consider trying a mobile phase containing toluene. Toluene can engage in π-π stacking interactions with aromatic compounds, potentially increasing retention on the silica surface.[9]

    • Solution 2: Consider an Alternative Stationary Phase. If modifying the mobile phase is ineffective, using a different stationary phase like alumina (neutral or basic) may provide different selectivity.[7]

Q2: The separation between my desired compound and an impurity is very poor, and the bands are overlapping.

  • Answer: Poor resolution is a common problem that can often be rectified by adjusting the elution conditions.

    • Cause 1: Inappropriate Mobile Phase Polarity. The eluting power of your solvent system may not be optimal for separating the specific compounds in your mixture.

    • Solution 1: Use a Gradient Elution. Start with a very non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). This can help to resolve compounds that are close in polarity.[2]

    • Cause 2: Column Overloading. Too much sample has been loaded onto the column, exceeding its separation capacity.

    • Solution 2: Reduce the Sample Load. Use a larger column or decrease the amount of crude material being purified. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the sample.[2]

Q3: The bands on my column are streaking or "tailing".

  • Answer: Tailing can lead to cross-contamination of fractions and reduced purity.

    • Cause 1: Sample Insolubility. The sample may not be fully soluble in the mobile phase, causing it to streak down the column.

    • Solution 1: Ensure Complete Dissolution. When loading the sample, ensure it is fully dissolved in the minimal amount of solvent. If necessary, use a slightly more polar solvent for dissolution, but keep the volume to an absolute minimum.[8]

    • Cause 2: Acidic Silica. Standard silica gel is slightly acidic, which can cause tailing with certain compounds.

    • Solution 2: Neutralize the Silica. If your compound is sensitive to acid, you can add a small amount of a basic modifier like triethylamine (1-3%) to your mobile phase to neutralize the silica.[5][10]

Q4: I'm not recovering all of my compound from the column.

  • Answer: Low recovery can be due to several factors.

    • Cause 1: Compound Decomposition. The compound may be degrading on the acidic silica gel.

    • Solution 1: Test for Stability. Before running the column, spot your compound on a TLC plate and let it sit for a few hours. If a new spot appears, your compound may be decomposing. Consider using a deactivated silica gel or a different stationary phase.[6]

    • Cause 2: Irreversible Adsorption. The compound may be too strongly adsorbed to the stationary phase.

    • Solution 2: Increase Mobile Phase Polarity. At the end of the run, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or even methanol) to elute any remaining compounds.

Frequently Asked Questions (FAQs)

What is the expected appearance of this compound? this compound is typically a white to off-white solid.[1]

What is the molecular weight of this compound? The molecular weight is 278.78 g/mol .[1]

Can I use flash chromatography for this purification? Yes, flash chromatography is a highly effective technique for this type of separation. By applying pressure (typically 1-4 psi), the elution process is significantly faster than gravity chromatography.[8]

How do I know if my collected fractions are pure? The most common method is to analyze the fractions by TLC. Pure fractions will show a single spot corresponding to the Rf of your target compound. For more rigorous analysis, techniques like GC-MS or HPLC can be used.

My compound is very non-polar and has a high Rf even in pure hexane. What are my options? If normal-phase chromatography is not providing adequate retention, you may need to consider reversed-phase chromatography. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase.[7][11] Non-polar compounds will be more strongly retained on a C18 column.[12]

References

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
  • Column chromatography.
  • Column chromatography. Columbia University.
  • How can I separate and isolate non polar compound of natural product on column chromatography? (2013, October 19). ResearchGate.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • This compound. Benchchem.
  • How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? (2023, January 23). Biotage.
  • Technical Support Center: HPLC Purification of Non-Polar Compounds. (2025, December 3). Benchchem.
  • Chromatography Sorbents | Silica Gel for Separation & Purification.
  • This compound. PubChem.
  • CAS 66774-02-5: (2-chlorophenyl)(diphenyl)methanol. CymitQuimica.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
  • (2-Chlorophenyl)diphenyl chloromethane. PharmaCompass.com.
  • Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. (2025, June 12). Reddit.
  • Diphenylmethane. Wikipedia.
  • Silica Gel Column Chromatography. Teledyne Labs.
  • Advances in greener separation processes – case study: recovery of chlorinated aromatic compounds. (2003, April 14). Green Chemistry (RSC Publishing).
  • SOLUTIONS FOR CHROMATOGRAPHY AND PURIFICATION. SiliCycle.
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Silica Gel Chromatography. (2018, August 23). EPRUI Biotech.
  • Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. ResearchGate.
  • Simultaneous removal of chlorinated aromatic hydrocarbons, nitrate, and chromate using micellar-enhanced ultrafiltration. PubMed.
  • Confinement and Separation of Benzene from an Azeotropic Mixture Using a Chlorinated B←N Adduct. (2022). Angewandte Chemie International Edition, 61(23), e202202613. Retrieved from [Link]

Sources

Technical Support Center: Stability of (2-Chlorophenyl)diphenylmethane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Chlorophenyl)diphenylmethane. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions encountered during experimental workflows. Our goal is to equip you with the knowledge to anticipate, identify, and resolve stability-related challenges.

Introduction: Understanding the Core Instability

This compound, a triarylmethane compound, is often encountered as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Clotrimazole.[1] While generally stable under neutral conditions, its structural integrity can be compromised in acidic environments, a common stress condition in forced degradation studies.[2] The central methine carbon, flanked by three phenyl rings (one of which is chlorinated), is the primary site of reactivity. Under acidic catalysis, this position is susceptible to reactions that can lead to the formation of degradation products, potentially impacting the accuracy of analytical methods and the safety profile of the drug substance.

This guide will delve into the mechanistic underpinnings of this instability and provide practical, field-proven strategies for its management.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic media?

A1: The principal degradation pathway for this compound under acidic conditions is believed to proceed through an SN1-type mechanism involving the formation of a stabilized benzhydryl carbocation .[3][4][5][6] The reaction is initiated by protonation, likely of one of the phenyl rings, which facilitates the cleavage of a C-H or C-C bond at the central carbon, although the former is more likely. The stability of the resulting tertiary carbocation is enhanced by resonance delocalization across the two unsubstituted phenyl rings and the 2-chlorophenyl ring.

Once formed, this highly reactive carbocation intermediate can undergo several subsequent reactions, depending on the nucleophiles present in the reaction medium.

Q2: What are the expected degradation products of this compound in a typical forced degradation study using aqueous acid (e.g., HCl in water/acetonitrile)?

A2: In an aqueous acidic medium, the primary nucleophile is water. Therefore, the most probable degradation product is (2-Chlorophenyl)diphenylmethanol . The benzhydryl cation will readily react with water to form the corresponding alcohol.

  • Primary Degradation Product: (2-Chlorophenyl)diphenylmethanol

  • Potential Secondary Products: In the presence of other nucleophiles (e.g., alcohols used as co-solvents), the corresponding ethers could also be formed. If the acidic conditions are harsh enough, further degradation or rearrangement of the primary product might occur, though this is less common under standard forced degradation conditions.

Q3: I am observing a new peak in my HPLC chromatogram after stressing my sample of this compound with acid. How can I confirm if it is a degradation product?

A3: The appearance of a new peak that is absent in the unstressed sample is a strong indication of degradation. To confirm this, a systematic approach is recommended:

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the main analyte peak. A decrease in peak purity suggests the presence of a co-eluting impurity, which could be a degradant.[2]

  • Mass Balance Calculation: A crucial aspect of forced degradation studies is the mass balance, which is the sum of the assay of the main peak and the percentage of all degradation products.[7] A significant drop in the assay of this compound should be accompanied by a corresponding increase in the area of the new peak(s). A good mass balance (typically 95-105%) indicates that all major degradation products are being detected.

  • LC-MS Analysis: The most definitive way to identify the new peak is through Liquid Chromatography-Mass Spectrometry (LC-MS). By determining the mass-to-charge ratio (m/z) of the new peak, you can deduce its molecular weight and propose a structure. For instance, the expected (2-Chlorophenyl)diphenylmethanol would have a molecular weight of 294.77 g/mol , corresponding to an [M+H]+ ion at m/z 295.78 in the mass spectrum.[8][9][10][11]

Troubleshooting Guide

Problem 1: Significant degradation of this compound is observed even under mild acidic conditions.

Causality: The stability of the benzhydryl cation intermediate makes the compound particularly susceptible to acid-catalyzed degradation. The energy barrier for the formation of this carbocation is relatively low, meaning that even mild acidic conditions (e.g., pH 3-5) at elevated temperatures can initiate degradation.

Troubleshooting Steps:

  • Control the Extent of Degradation: The goal of a forced degradation study is to achieve a target degradation of 5-20%.[2] If you are observing excessive degradation, consider the following adjustments:

    • Reduce Acid Concentration: Start with a lower concentration of acid (e.g., 0.01 M HCl instead of 0.1 M HCl).

    • Lower the Temperature: Perform the stress testing at a lower temperature (e.g., 40°C instead of 80°C).

    • Shorten the Exposure Time: Collect time points at earlier intervals to capture the desired level of degradation.

  • Solvent Selection: The choice of co-solvent can influence the reaction rate. Protic solvents can stabilize the carbocation intermediate, potentially accelerating the degradation.[3]

    • Consider using a higher proportion of aprotic solvent like acetonitrile if compatible with your sample.

Table 1: Recommended Starting Conditions for Acidic Forced Degradation
Stress ConditionAcid ConcentrationTemperatureDurationExpected Degradation
Mild0.01 M HCl40°C2, 4, 8, 24 hours5-10%
Moderate0.1 M HCl60°C1, 2, 4, 8 hours10-20%
Harsh1 M HCl80°C0.5, 1, 2, 4 hours>20% (for pathway elucidation)
Problem 2: Poor resolution between this compound and its degradation product(s) in HPLC.

Causality: this compound and its primary degradation product, (2-Chlorophenyl)diphenylmethanol, are structurally very similar. The main difference is the substitution of a hydrogen atom with a hydroxyl group, which may not significantly alter the polarity to achieve baseline separation with a generic HPLC method.

Troubleshooting Steps:

  • Optimize HPLC Method: A stability-indicating method must be able to resolve the main peak from all potential degradation products.

    • Column Selection: A high-resolution C18 column with a smaller particle size (e.g., ≤ 3.5 µm) can improve separation efficiency.

    • Mobile Phase Composition: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or an isocratic elution with a lower percentage of the organic phase may improve the resolution of closely eluting peaks.

    • pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can influence the retention of both the parent compound and its degradation products. Experiment with a pH range of 3-7.

    • Temperature: Column temperature affects viscosity and analyte interaction with the stationary phase. Varying the column temperature (e.g., between 25°C and 40°C) can sometimes improve resolution.

Experimental Protocol: Development of a Stability-Indicating HPLC Method
  • Initial Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Column Temperature: 30°C

  • Optimization:

    • Prepare a partially degraded sample by refluxing this compound in 0.1 M HCl for a short period.

    • Inject the degraded sample and observe the chromatogram.

    • If co-elution is observed, systematically adjust the mobile phase gradient, pH, and column temperature to achieve a resolution (Rs) of >1.5 between the parent peak and the degradation product peak.

Problem 3: Mass balance is not within the acceptable range (95-105%).

Causality: A poor mass balance can indicate several issues:

  • Co-elution: A degradation product may be co-eluting with the parent peak, leading to an inaccurate assay value.

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector.

  • Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

  • Precipitation: Degradation products may be insoluble in the analytical diluent and precipitate out of the solution.

Troubleshooting Steps:

  • Re-evaluate Peak Purity: Use a PDA detector to scrutinize the parent peak at different wavelengths.

  • Employ a Universal Detector: If non-UV active degradants are suspected, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.

  • Headspace GC-MS: For suspected volatile degradants, analyze the headspace of the stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solubility Check: Visually inspect the stressed samples for any precipitation. If observed, try a different diluent for analysis.

Visualizing the Degradation Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed degradation mechanism and a typical experimental workflow for stability testing.

degradation_pathway cluster_0 Acid-Catalyzed Degradation of this compound A This compound B Protonation A->B + H+ C Benzhydryl Carbocation Intermediate B->C - H2 D (2-Chlorophenyl)diphenylmethanol (Primary Degradation Product) C->D + H2O - H+ F Ether Degradation Products C->F + ROH - H+ E Other Nucleophiles (e.g., Alcohols) E->F

Caption: Proposed SN1 degradation pathway.

experimental_workflow cluster_1 Forced Degradation Experimental Workflow start Prepare Solution of This compound stress Stress with Acidic Solution (e.g., 0.1 M HCl at 60°C) start->stress sample Withdraw Samples at Time Intervals stress->sample quench Quench Reaction (Neutralize) sample->quench analyze Analyze by Stability-Indicating HPLC-UV/MS quench->analyze identify Identify Degradation Products (LC-MS) analyze->identify quantify Quantify Degradation & Calculate Mass Balance identify->quantify end Report Findings quantify->end

Caption: Workflow for stability testing.

Conclusion

The stability of this compound under acidic conditions is a critical parameter to evaluate, especially in the context of pharmaceutical development. By understanding the potential for degradation via a benzhydryl carbocation intermediate, researchers can proactively design robust experiments, develop suitable stability-indicating analytical methods, and accurately interpret their results. This guide provides a framework for troubleshooting common issues, but it is essential to adapt these strategies to the specific experimental context.

References

  • Hoogerheide, J. G., Strusiak, S. H., Taddei, C. R., Townley, E. R., & Wyka, B. E. (1981). High performance liquid chromatographic determination of clotrimazole in pharmaceutical formulations. Journal of AOAC INTERNATIONAL, 64(4), 864-869. Available at: [Link]

  • Das, P., et al. (2021). A Rapid RP-HPLC Methodology for the Determination of Clotrimazole Impurities in Topical Dosage Forms. Acta Scientific Pharmaceutical Sciences, 5(1), 97-106. Available at: [Link]

  • de Oliveira, A. C., et al. (2022). Development of a Method for the Quantification of Clotrimazole and Itraconazole and Study of Their Stability in a New Microemulsion for the Treatment of Sporotrichosis. Pharmaceuticals, 15(11), 1369. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 8(1), 1-5. Available at: [Link]

  • Costa, P., Fernandez-Oliva, M., Sanchez-Garcia, E., & Sander, W. (2014). The Highly Reactive Benzhydryl Cation Isolated and Stabilized in Water Ice. Journal of the American Chemical Society, 136(44), 15625-15630. Available at: [Link]

  • OpenStax. (2023). 11.5 Characteristics of the SN1 Reaction. In Organic Chemistry. OpenStax. Available at: [Link]

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  • Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction. Available at: [Link]

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Technical Support Center: Scale-Up Synthesis of (2-Chlorophenyl)diphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chlorophenyl)diphenylmethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis from the laboratory to industrial production. As an important intermediate in the manufacturing of active pharmaceutical ingredients (APIs) like Clotrimazole, robust and scalable synthesis of this compound is critical.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address the specific challenges you may encounter.

Introduction to Synthetic Strategies

The two primary routes for the synthesis of this compound are the Friedel-Crafts reaction and the Grignard reaction. Each method presents a unique set of challenges, particularly during scale-up. This guide will delve into the intricacies of both, offering practical solutions to common problems.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues that arise during the scale-up synthesis of this compound.

Friedel-Crafts Reaction Route

The Friedel-Crafts alkylation of chlorobenzene with a diphenylmethylating agent (e.g., diphenylmethyl chloride or diphenylmethanol) is a common synthetic approach. However, scaling this reaction can be fraught with difficulties.

Question 1: We are observing a significant drop in yield as we increase the batch size of our Friedel-Crafts reaction. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield upon scale-up is a frequent challenge in Friedel-Crafts acylations and alkylations.[2] The primary culprits are often related to mass and heat transfer limitations, as well as an increased propensity for side reactions.

  • Polymerization: At larger scales, localized "hot spots" can occur due to inadequate heat dissipation, leading to the polymerization of starting materials or the product. This not only reduces the yield of the desired product but also complicates purification.[2]

    • Mitigation:

      • Improved Heat Transfer: Ensure your reactor has sufficient cooling capacity. The use of reaction calorimetry is recommended to understand the thermal profile of the reaction and to design an appropriate cooling strategy.[3]

      • Controlled Addition: A slow, controlled addition of the electrophile (e.g., diphenylmethyl chloride) to the reaction mixture can help to manage the exotherm and minimize localized high concentrations that can lead to polymerization.

      • Solvent Selection: The choice of solvent can influence heat transfer and solubility of intermediates. A solvent that facilitates heat dissipation and keeps all components in solution is crucial.

  • Catalyst Deactivation: Inefficient mixing on a larger scale can lead to localized high concentrations of reactants or byproducts that can deactivate the Lewis acid catalyst (e.g., AlCl₃).

    • Mitigation:

      • Agitation: Ensure your reactor is equipped with an appropriate agitator that provides efficient mixing for the given reaction volume and viscosity.

      • Catalyst Loading: While it may seem counterintuitive, simply increasing the catalyst loading is often not the solution and can lead to more side reactions. A systematic study to optimize the catalyst loading for the specific scale of operation is recommended.

Question 2: Our final product is contaminated with isomeric impurities. How can we improve the regioselectivity of the Friedel-Crafts reaction?

Answer: The chloro group on the benzene ring is an ortho-, para-director. Therefore, the formation of the para-isomer is a common side reaction. While the ortho-isomer is the desired product, controlling the regioselectivity can be challenging.

  • Temperature Control: The ortho/para ratio can be temperature-dependent. Running the reaction at a lower temperature may favor the formation of one isomer over the other.

  • Catalyst Choice: The nature of the Lewis acid catalyst can influence the regioselectivity. Experimenting with different catalysts (e.g., FeCl₃, BF₃·OEt₂) may provide a more favorable isomeric ratio.

  • Solvent Effects: The polarity of the solvent can also play a role in directing the substitution. A solvent study is advisable to optimize for the desired ortho-isomer.

Grignard Reaction Route

The reaction of a 2-chlorophenyl Grignard reagent with benzophenone or a related electrophile is another viable synthetic pathway. However, the scale-up of Grignard reactions presents significant safety and operational challenges.

Question 3: We are struggling with initiating the Grignard reaction at a larger scale. What are the best practices for consistent initiation?

Answer: Grignard reaction initiation can be notoriously difficult, especially at scale where the surface area-to-volume ratio of the magnesium is lower.

  • Magnesium Activation: The passivating oxide layer on the surface of the magnesium must be disrupted.

    • Mechanical Activation: In the lab, crushing the magnesium turnings can be effective. At scale, using a high-torque agitator can help to abrade the surface of the magnesium.

    • Chemical Activation: The addition of a small amount of an activating agent like iodine or 1,2-dibromoethane is common. However, at scale, the use of these activators should be carefully controlled to avoid runaway reactions.

  • Strictly Anhydrous Conditions: Water is the enemy of Grignard reagents. Ensure all glassware, solvents, and reagents are scrupulously dried. At an industrial scale, this means using dedicated, dried reactors and handling all materials under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation with a Small Amount of Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard solution can be added to initiate the reaction.

Question 4: We are observing a significant amount of Wurtz coupling byproduct (biphenyl) in our Grignard reaction. How can we minimize its formation?

Answer: The formation of biphenyl from the coupling of the Grignard reagent with unreacted aryl halide is a common side reaction that reduces yield and complicates purification.[4]

  • Controlled Addition: Add the 2-chlorobromobenzene slowly to the suspension of magnesium. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the opportunity for the Wurtz coupling reaction to occur.[4]

  • Temperature Management: The Wurtz coupling reaction is often favored at higher temperatures. Maintaining a controlled, lower reaction temperature can help to suppress this side reaction.

  • Solvent Choice: The choice of ether solvent can influence the rate of Grignard formation versus the Wurtz coupling. 2-Methyltetrahydrofuran (2-MeTHF) is often a good alternative to THF and can sometimes lead to cleaner reactions.[4]

Question 5: What are the primary safety concerns when scaling up a Grignard reaction, and how should they be addressed?

Answer: Grignard reactions are highly exothermic and can pose a significant fire and explosion hazard if not properly controlled.[5]

  • Runaway Reaction: The initiation of a Grignard reaction can be sluggish, followed by a sudden, rapid exotherm.

    • Mitigation:

      • Calorimetric Studies: Perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing a safe process.[3]

      • Controlled Addition and Cooling: Use a controlled addition of the halide and have a robust cooling system in place to manage the exotherm.

      • Emergency Quenching: Have a plan for emergency quenching of the reaction in case of a thermal runaway.

  • Handling of Magnesium: Magnesium powder or turnings can be pyrophoric.

    • Mitigation: Handle magnesium in an inert atmosphere and avoid creating dust clouds.

  • Flammable Solvents: Ether solvents are highly flammable.

    • Mitigation: Use intrinsically safe equipment and ensure proper grounding to prevent static discharge.

Part 2: Experimental Protocols

Protocol 1: Scale-Up of Friedel-Crafts Synthesis of this compound

Reactants:

ReactantMolecular WeightQuantity (molar equivalent)
Chlorobenzene112.56 g/mol 5.0 eq
Diphenylmethanol184.23 g/mol 1.0 eq
Aluminum Chloride (AlCl₃)133.34 g/mol 1.2 eq

Procedure:

  • Charge a clean, dry, glass-lined reactor with chlorobenzene under a nitrogen atmosphere.

  • Cool the chlorobenzene to 0-5 °C with agitation.

  • Slowly add anhydrous aluminum chloride to the chlorobenzene, maintaining the temperature below 10 °C.

  • In a separate vessel, prepare a solution of diphenylmethanol in chlorobenzene.

  • Slowly add the diphenylmethanol solution to the AlCl₃/chlorobenzene slurry over 2-4 hours, maintaining the reaction temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until reaction completion is confirmed by in-process control (IPC) analysis (e.g., HPLC).

  • Carefully quench the reaction by slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid, ensuring the temperature of the quench mixture does not exceed 25 °C.

  • Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane).

Protocol 2: Scale-Up of Grignard Synthesis of this compound

Reactants:

ReactantMolecular WeightQuantity (molar equivalent)
Magnesium Turnings24.31 g/mol 1.2 eq
1-Bromo-2-chlorobenzene191.45 g/mol 1.0 eq
Benzophenone182.22 g/mol 1.0 eq
Anhydrous Tetrahydrofuran (THF)--

Procedure:

  • Charge a scrupulously dried, inerted reactor with magnesium turnings and a small crystal of iodine.

  • Add a small portion (approx. 5-10%) of a solution of 1-bromo-2-chlorobenzene in anhydrous THF to the reactor.

  • Gently heat the mixture to initiate the reaction (observe for bubbling and a color change). If the reaction does not start, add a few drops of 1,2-dibromoethane.

  • Once the reaction has initiated, add the remaining 1-bromo-2-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture for 1-2 hours at reflux to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0-5 °C.

  • In a separate vessel, dissolve benzophenone in anhydrous THF.

  • Slowly add the benzophenone solution to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until IPC analysis indicates completion.

  • Cool the reaction mixture to 0-5 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (2-Chlorophenyl)diphenylmethanol by chromatography or recrystallization.

  • The alcohol can then be converted to this compound via a subsequent reduction step (e.g., using triethylsilane and trifluoroacetic acid).

Part 3: Visualizations

Logical Workflow for Troubleshooting Friedel-Crafts Scale-Up

friedel_crafts_troubleshooting start Low Yield on Scale-Up check_purity Analyze Impurity Profile start->check_purity polymerization Polymerization Suspected check_purity->polymerization isomers Isomeric Impurities Present check_purity->isomers unreacted_sm High Levels of Starting Material check_purity->unreacted_sm improve_cooling Improve Reactor Cooling polymerization->improve_cooling Yes controlled_addition Implement Slow Addition polymerization->controlled_addition Yes solvent_study_poly Solvent Optimization for Heat Transfer polymerization->solvent_study_poly Yes temp_study Optimize Reaction Temperature isomers->temp_study Yes catalyst_screen Screen Alternative Lewis Acids isomers->catalyst_screen Yes solvent_study_iso Solvent Optimization for Regioselectivity isomers->solvent_study_iso Yes check_mixing Evaluate Agitation Efficiency unreacted_sm->check_mixing catalyst_loading Optimize Catalyst Loading unreacted_sm->catalyst_loading end Improved Yield and Purity improve_cooling->end controlled_addition->end solvent_study_poly->end temp_study->end catalyst_screen->end solvent_study_iso->end check_mixing->end catalyst_loading->end

Caption: Troubleshooting workflow for Friedel-Crafts scale-up.

Decision Tree for Grignard Reaction Scale-Up Safety

grignard_safety start Grignard Reaction Scale-Up thermal_risk Assess Thermal Risk start->thermal_risk calorimetry Perform Reaction Calorimetry thermal_risk->calorimetry Yes mtssr Determine MTSR calorimetry->mtssr cooling_capacity Reactor Cooling Capacity Sufficient? mtssr->cooling_capacity proceed Proceed with Controlled Addition cooling_capacity->proceed Yes redesign Redesign Process (e.g., Semi-batch, Flow Chemistry) cooling_capacity->redesign No material_handling Assess Material Handling Risks proceed->material_handling redesign->material_handling mg_handling Magnesium Handling Protocol material_handling->mg_handling solvent_handling Flammable Solvent Protocol material_handling->solvent_handling safe_operation Safe Operation mg_handling->safe_operation solvent_handling->safe_operation

Caption: Safety decision tree for Grignard reaction scale-up.

References

  • AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Proceedings. [Link]

  • Chemium. (2022). Solving batch-mode specific challenges while producing best quality Grignard reagents. [Link]

  • Google Patents. (2020). Preparation method of clotrimazole. CN111423380A.
  • Kappe, C. O., & Dallinger, D. (2022). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research. [Link]

  • Kappe, C. O., & Dallinger, D. (2019). Pharmaceutical syntheses featuring the Grignard reaction. RSC Advances. [Link]

  • Cardillo, P., & Maschio, G. (2002). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development. [Link]

  • Reddy, K. L. (2022). Recent Advances in Continuous Flow Grignard Reaction Chemistry. CRIPS. [Link]

  • Veeprho. This compound | CAS 56153-60-7. [Link]

  • ResearchGate. (2014). Development of a Scalable Friedel-Crafts Acylation: A Mechanistic Approach. [Link]

  • PubChem. This compound. [Link]

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Validation & Comparative

Comparative analysis of catalysts for (2-Chlorophenyl)diphenylmethane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for the Synthesis of (2-Chlorophenyl)diphenylmethane

For professionals engaged in pharmaceutical research and fine chemical synthesis, the structural motif of diarylmethanes is of paramount importance. Among these, this compound serves as a critical intermediate. Its synthesis, predominantly achieved via the Friedel-Crafts benzylation of chlorobenzene, is a classic example of electrophilic aromatic substitution where the choice of catalyst dictates not only the reaction's efficiency but also its economic and environmental viability.

This guide provides a comprehensive comparative analysis of various catalytic systems for this synthesis. We move beyond a mere listing of options to explore the underlying causality of catalyst performance, offering field-proven insights to guide your selection process, whether for lab-scale discovery or process development.

The Core Reaction: Friedel-Crafts Benzylation of Chlorobenzene

The fundamental transformation involves the reaction of chlorobenzene with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a catalyst. The primary challenge lies in managing the regioselectivity of the reaction. The chlorine atom on the benzene ring is a deactivating but ortho, para-directing group. Therefore, the reaction yields a mixture of this compound and (4-Chlorophenyl)diphenylmethane. The catalyst's nature can influence this isomeric ratio and the overall yield.

Homogeneous Lewis Acid Catalysts: The Classical Powerhouses

Traditional Friedel-Crafts chemistry has long relied on homogeneous Lewis acids.[1] These catalysts are highly effective at activating the benzylating agent to generate the electrophilic species required for the reaction.

Catalytic Mechanism: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates with the leaving group of the benzylating agent (e.g., the chlorine atom of benzyl chloride). This polarization, or outright formation of a benzyl carbocation, generates a potent electrophile that is then attacked by the electron-rich π-system of the chlorobenzene ring.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration BnCl Benzyl Chloride Complex [Bn]⁺[FeCl₄]⁻ Activated Complex / Carbocation BnCl->Complex Coordination FeCl3 FeCl₃ (Lewis Acid) FeCl3->Complex SigmaComplex σ-Complex (Wheland Intermediate) Complex->SigmaComplex Chlorobenzene Chlorobenzene Chlorobenzene->SigmaComplex π-attack SigmaComplex->FeCl3 Regeneration Product (Chlorophenyl)diphenylmethane SigmaComplex->Product Loss of H⁺ HCl HCl SigmaComplex->HCl

Caption: Generalized mechanism for FeCl₃-catalyzed Friedel-Crafts benzylation.

Performance & Causality: Strong Lewis acids like Aluminum Chloride (AlCl₃) are exceptionally active, often driving reactions to completion under mild conditions.[2][3] However, their high reactivity is a double-edged sword. It can promote undesirable side reactions such as polyalkylation (where the product reacts further) and isomerization.[4] Milder Lewis acids like Iron(III) Chloride (FeCl₃) or Zinc Chloride (ZnCl₂) offer a more controlled reaction, often with improved selectivity, though they may require slightly more forcing conditions.[5][6][7]

The primary drawback of this class is operational. These catalysts are typically required in stoichiometric or high catalytic loadings, are sensitive to moisture, and their removal during workup often involves aqueous quenching. This generates corrosive acidic waste streams and complicates product purification, making the process less environmentally friendly and the catalyst non-reusable.[1][8]

Heterogeneous Solid Acid Catalysts: The Sustainable Alternative

To address the significant drawbacks of homogeneous systems, a wide array of solid acid catalysts have been developed. These materials combine the advantages of high activity with the operational simplicity of a heterogeneous setup.[9][10]

Types and Mechanisms: This broad category includes zeolites, clays, supported metal salts, and mixed metal oxides. The catalytic action occurs at Lewis or Brønsted acid sites on the surface of the material.[11]

  • Zeolites (e.g., H-Beta, ZSM-5): Their crystalline microporous structure can impart shape selectivity, potentially favoring the formation of one isomer over another based on the transition state's steric fit within the pores.

  • Clays (e.g., Montmorillonite): These layered aluminosilicates can be acid-activated or used as supports for Lewis acids like ZnCl₂ or GaCl₃, creating highly dispersed active sites.[12][13]

  • Supported Metal Oxides (e.g., Cu-γ-Al₂O₃): Recent studies have shown that catalysts like copper-modified γ-alumina are highly effective for the benzylation of benzene with benzyl alcohol, achieving excellent conversion and selectivity with water as the only byproduct.[11][14] The Lewis acid sites on the alumina surface are crucial for activating the benzyl alcohol.[11]

  • Metal Phosphates: Systems like copper phosphate have been developed as robust catalysts for producing diphenylmethane, demonstrating high selectivity and the potential for resource recycling.[8]

G start Reaction Mixture (Reactants + Heterogeneous Catalyst) reaction Reaction Vessel (Stirring, Heating) start->reaction filtration Filtration / Centrifugation reaction->filtration product_stream Liquid Phase: Product + Solvent + Unreacted Substrates filtration->product_stream Filtrate catalyst_stream Solid Phase: Spent Catalyst filtration->catalyst_stream Solid purification Product Purification (Distillation, Crystallization) product_stream->purification washing Catalyst Washing (with solvent) catalyst_stream->washing final_product Final Product purification->final_product drying Catalyst Drying / Activation washing->drying reuse Catalyst Reuse drying->reuse reuse->reaction Recycle

Caption: Experimental workflow for heterogeneous catalysis demonstrating catalyst recovery and reuse.

Performance & Causality: The key advantage of heterogeneous catalysts is their facile separation from the reaction mixture by simple filtration, which enables their reuse over multiple cycles.[15] This dramatically reduces waste and improves process economics. While some solid acids may require higher temperatures or longer reaction times compared to AlCl₃, the operational and environmental benefits are substantial.[9] For example, Fe(III)-based Deep Eutectic Solvents (DES) have been shown to be reusable for at least 20 consecutive cycles in benzylation reactions, acting as both the solvent and catalyst.[5][16]

Comparative Performance Data

The following table summarizes experimental data for the synthesis of diphenylmethane and its derivatives using various catalysts. While data specifically for this compound is limited, these analogous reactions provide a strong benchmark for catalyst performance.

Catalyst SystemBenzylating AgentAreneTemp. (°C)Time (h)Conversion (%)Yield (%)SelectivityReusabilityReference
Homogeneous
AlCl₃Benzyl ChlorideBenzene358 K0.5100~58Low (Polyalkylation)No[2]
FeCl₃-based DESStyrenes, AlcoholsVarious120--GoodHighYes (20 cycles)[5][16]
Re₂O₇Benzyl AlcoholBenzene---HighHigh-[17]
Heterogeneous
Cu-γ-Al₂O₃Benzyl AlcoholBenzene600 (prep)599.294.094.0% to DPMYes[14]
ZnCl₂/AttapulgiteBenzyl ChlorideBenzene250-350 (prep)4-83.5HighYes[13]
GaCl₃/Mont-K10Benzyl ChlorideBenzene800.5>95HighHighYes[12]
Metal PhosphatesBenzyl ChlorideBenzene503-HighHighYes[8]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the protocols below are described as self-validating systems, where the outcome confirms the efficacy of the chosen method.

Protocol 1: Homogeneous Catalysis with Iron(III) Chloride (FeCl₃)

This protocol describes a benchmark procedure for the synthesis using a mild and cost-effective homogeneous Lewis acid.

  • Materials: Anhydrous Iron(III) Chloride (FeCl₃), Chlorobenzene (anhydrous), Benzyl Chloride (freshly distilled), Dichloromethane (anhydrous), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous FeCl₃ (e.g., 10 mol%).

    • Add anhydrous dichloromethane followed by anhydrous chlorobenzene (e.g., 3-5 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzyl chloride (1 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

    • Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing ice and 1M HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to separate the ortho and para isomers.

Protocol 2: Heterogeneous Catalysis with Cu-γ-Al₂O₃

This protocol outlines the preparation of a robust heterogeneous catalyst and its application, focusing on environmental benignity by using benzyl alcohol.

  • Part A: Catalyst Preparation (Impregnation Method)

    • Prepare γ-Al₂O₃ support (commercially available or synthesized via methods like hydrothermal synthesis).[11]

    • Dissolve Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in deionized water to form a solution of desired concentration (e.g., to achieve a 5% Cu loading on the support).

    • Add the γ-Al₂O₃ support to the copper nitrate solution (incipient wetness impregnation).

    • Age the mixture for 12-24 hours at room temperature.

    • Dry the solid material in an oven at 110-120 °C for 12 hours.

    • Calcine the dried powder in a furnace. Ramp the temperature to 600 °C and hold for 5 hours to decompose the nitrate and form the copper oxide species on the alumina support.[14]

    • Cool the catalyst to room temperature and store it in a desiccator.

  • Part B: Catalytic Reaction

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the prepared Cu-γ-Al₂O₃ catalyst (e.g., 5-10 wt% relative to reactants).

    • Add chlorobenzene (used in excess, also acts as solvent) and benzyl alcohol (1 equivalent).

    • Heat the reaction mixture to reflux (approx. 132 °C) and stir vigorously for 6-12 hours. Monitor progress by GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst by simple filtration. Wash the recovered catalyst with a solvent like toluene or ethyl acetate and dry it for reuse.

    • Take the filtrate and remove the excess chlorobenzene by distillation.

    • The remaining crude oil can be purified by vacuum distillation to yield the (Chlorophenyl)diphenylmethane isomers.

Conclusion and Authoritative Recommendation

The synthesis of this compound offers a clear choice between classical efficiency and modern sustainability.

  • For rapid, small-scale synthesis where waste and catalyst recovery are not primary concerns , traditional homogeneous Lewis acids like FeCl₃ provide a reliable and highly active option. They are cost-effective and the procedures are well-established.

  • For developing green, scalable, and economically viable processes , heterogeneous solid acid catalysts are unequivocally the superior choice. Catalysts like Cu-γ-Al₂O₃ or supported Lewis acids on clays offer high yields, excellent selectivity, and, most importantly, the potential for multiple reuses, which drastically reduces both cost and environmental impact.[9][14][15] The use of benzyl alcohol as the benzylating agent with these catalysts further enhances the green credentials of the process by producing only water as a byproduct.

Ultimately, the optimal catalyst is defined by the specific goals of the researcher or organization. By understanding the causal relationships between catalyst structure and performance, scientists can make informed decisions that balance chemical efficiency with the principles of sustainable chemistry.

References

  • Diarylmethane synthesis through Re2O7-catalyzed bimolecular dehydrative Friedel–Crafts reactions. Chemical Science (RSC Publishing).
  • Strategies for the synthesis of diarylmethane derivatives and representative bioactive molecules containing diarylmethane moiety. ResearchGate.
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals.
  • Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents. NIH.
  • Friedel-Crafts Benzylations Mediated by FeCl- -based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles. ChemRxiv.
  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI.
  • Friedel Crafts Alkylation of Benzene Reaction Mechanism. YouTube. Available from: [Link]

  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. NIH. Available from: [Link]

  • Homogeneous and Heterogeneous Catalysis. ResearchGate. Available from: [Link]

  • Comparison of Homogeneous and Heterogeneous catalysts. ResearchGate. Available from: [Link]

  • Preparation of Cu-γ-AlO Catalyst and Its Performance in Diphenylmethane Synthesis. Journal of the Serbian Chemical Society. Available from: [Link]

  • Catalytic reaction mechanism for the synthesis of diphenylmethane from benzene and benzyl alcohol. ResearchGate. Available from: [Link]

  • CN102029171B - Catalyst for synthesizing diphenylmethane and preparation method thereof. Google Patents.
  • Catalytic activity of attapulgite and synthesis of diphenylmethane. ResearchGate. Available from: [Link]

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Introduction: The Analytical Imperative for (2-Chlorophenyl)diphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Quantifying (2-Chlorophenyl)diphenylmethane

This compound is a key chemical intermediate and a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Clotrimazole.[1][2] Its presence, even in trace amounts, must be accurately monitored and controlled to ensure the final drug product's quality, safety, and efficacy. Consequently, a robust, reliable, and validated analytical method for its quantification is not merely a procedural step but a cornerstone of regulatory compliance and quality assurance.

This guide provides an in-depth, experience-driven comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for this compound. We will delve into the rationale behind methodological choices, present a comprehensive validation strategy grounded in global regulatory standards, and compare the performance of HPLC with alternative analytical techniques.

Method Selection: Why Reversed-Phase HPLC is the Workhorse

The selection of an analytical method is predicated on the physicochemical properties of the analyte. This compound is a non-polar, aromatic molecule, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Rationale: RP-HPLC separates compounds based on their hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase.[3][4] For a non-polar molecule like this compound, this setup provides excellent retention and resolution, allowing for precise separation from polar impurities and other matrix components.

While other techniques exist, RP-HPLC offers a superior balance of specificity, cost-effectiveness, and robustness for routine quality control (QC) applications.

FeatureRP-HPLC with UV Detection Gas Chromatography (GC-MS) Ultra-Performance Liquid Chromatography (UPLC)
Principle Partitioning between a polar mobile phase and a non-polar stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Similar to HPLC but uses smaller particles (<2 µm) for higher efficiency.
Suitability for Analyte Excellent. Ideal for non-volatile, non-polar compounds.Good. Suitable for volatile or semi-volatile compounds. The analyte may require derivatization.[5]Excellent. Offers faster run times and better resolution than HPLC.
Sample Preparation Simple dissolution in a suitable solvent.Can be more complex; may require derivatization to improve volatility.Similar to HPLC, but requires cleaner samples to prevent column clogging.
Run Time Moderate (typically 5-15 minutes).Can be longer, especially with complex temperature programs.Very fast (typically 1-5 minutes).
Cost (Instrument/Consumables) Moderate.High (especially with Mass Spec detector).High.
Regulatory Acceptance Universally accepted and well-established.Widely accepted, especially for volatile impurities.Widely accepted; seen as a modern evolution of HPLC.

The Validation Framework: Adherence to Global Standards

Analytical method validation demonstrates through objective evidence that a method is fit for its intended purpose.[6][7] Our approach is built upon the harmonized principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[8][9][10][11] The core guidelines, particularly ICH Q2(R1) and the recently updated Q2(R2), provide the blueprint for the validation parameters we will assess.[9][12][13][14]

Visualizing the Path to a Validated Method

The journey from a developed method to a fully validated, compliant procedure follows a structured, logical pathway. Each step builds upon the last to create a comprehensive data package that proves the method's suitability.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution of Validation Parameters cluster_3 Phase 4: Finalization dev Method Development (Column, Mobile Phase, Detector) opt Method Optimization (System Suitability Testing) dev->opt protocol Draft & Approve Validation Protocol (ICH Q2(R1) Guidelines) opt->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD / LOQ prec->lod rob Robustness lod->rob report Validation Report Generation rob->report approval Final Method Approval & SOP report->approval

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Core Validation Parameters: Protocols and Experimental Data

Here, we detail the experimental execution for each critical validation parameter for quantifying this compound.

Optimized HPLC Chromatographic Conditions

The initial method development phase aims to achieve a symmetric peak for the analyte, well-resolved from any potential interfering peaks, within a reasonable run time.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with UV detection.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)C18 provides the necessary hydrophobicity for retaining the non-polar analyte.
Mobile Phase Acetonitrile : Water (75:25 v/v)A high percentage of organic solvent (acetonitrile) is needed to elute the highly non-polar analyte from the C18 column in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing run time and pressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 225 nmThe analyte exhibits significant absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA standard volume to ensure reproducibility without overloading the column.
Run Time 10 minutesSufficient to elute the analyte and any potential late-eluting impurities.
Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][15]

Experimental Protocol:

  • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a solution of the this compound reference standard.

  • Inject a sample of a placebo or matrix to demonstrate the absence of interference.

  • If available, inject samples of known related substances or impurities to ensure they are resolved from the main analyte peak.

  • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples. The method should be able to separate the analyte peak from any degradation product peaks.

Acceptance Criteria:

  • The analyte peak should be free from any co-elution from blank, placebo, or degradation products.

  • Peak purity analysis (using a Diode Array Detector) should pass, indicating spectral homogeneity.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[16] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Create a series of at least five calibration standards by serial dilution, spanning 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Summary:

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75741200
100998700
1251251000
1501495600

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Accuracy is the closeness of the test results to the true value.[12] It is typically assessed using recovery studies on a spiked matrix.

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Data Summary:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
80% (n=3)80.079.8, 80.5, 79.599.8, 100.6, 99.499.9%
100% (n=3)100.0101.1, 99.5, 100.3101.1, 99.5, 100.3100.3%
120% (n=3)120.0119.0, 120.9, 119.899.2, 100.8, 99.899.9%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.[17]

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[18]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the study on a different day, with a different analyst, and on a different instrument if possible.

Data Summary:

Precision LevelReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean% RSD
Repeatability 99.8%100.5%100.1%99.5%100.9%99.7%100.1%0.55%
Intermediate 101.0%99.9%100.8%101.5%100.3%101.1%100.8%0.58%

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be not more than 2.0%.[17]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

Data Summary:

ParameterS/N RatioResulting Concentration
LOD ~ 3:10.1 µg/mL
LOQ ~ 10:10.3 µg/mL

Acceptance Criteria:

  • The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary key parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

Data Summary:

Parameter VariedRetention Time (min)Tailing Factor% Change in Area
Nominal 5.421.05-
Flow Rate (0.9 mL/min) 6.011.06+0.8%
Flow Rate (1.1 mL/min) 4.931.04-1.1%
Temp (32 °C) 5.351.05-0.5%
ACN (73%) 5.951.07+0.6%

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits.

  • The results should not be significantly impacted by the variations.

Conclusion

The Reversed-Phase HPLC method detailed herein is specific, linear, accurate, precise, and robust for the quantification of this compound. The comprehensive validation data, generated in accordance with ICH, FDA, and USP guidelines, confirms that the method is fit for its intended purpose in a regulated quality control environment. While alternative techniques like GC-MS and UPLC have their merits, the validated HPLC method provides the optimal combination of performance, reliability, and cost-effectiveness for routine analysis, ensuring the quality and safety of pharmaceutical products.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]

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A Comparative Guide to the Antiproliferative Activity of (2-Chlorophenyl)diphenylmethane Analogs and Related Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the diphenylmethane scaffold has emerged as a privileged structure, serving as the foundation for numerous compounds with potent antiproliferative activities. The introduction of a chlorophenyl group to this scaffold can significantly modulate its biological properties, influencing factors such as metabolic stability, binding affinity to target proteins, and overall cytotoxicity against cancer cells. This guide provides a comparative analysis of the antiproliferative activity of (2-Chlorophenyl)diphenylmethane analogs and structurally related compounds, drawing upon available experimental data to elucidate key structure-activity relationships (SAR) and potential mechanisms of action.

Introduction: The Therapeutic Potential of Chlorinated Diphenylmethane Scaffolds

The diphenylmethane framework, characterized by two phenyl rings attached to a central methylene carbon, offers a versatile platform for medicinal chemists. Its lipophilic nature facilitates cell membrane permeability, a crucial attribute for intracellular drug action. The strategic placement of substituents, such as a chlorine atom on one of the phenyl rings, can enhance the molecule's pharmacological profile. The 2-chloro substitution, in particular, is of interest due to its potential to induce conformational constraints and alter electronic properties, which can lead to improved target engagement and enhanced antiproliferative effects. This guide will delve into the nuances of how modifications to this core structure impact its anticancer activity.

Comparative Antiproliferative Activity

Compound Class/NameCancer Cell LineIC50 (µM)Reference
Di(het)arylmethane Derivatives
Compound 5aHuTu-80 (duodenal adenocarcinoma)1.9[1]
Compound 6aHuTu-80 (duodenal adenocarcinoma)1.7[1]
Diphenylmethane Derivatives (PPARα/γ Agonists)
(S)-1HT-29 (colorectal carcinoma)Potent (qualitative)[2]
Hydroxylated Biphenyl Compounds
Compound 11Malignant Melanoma Cell Lines1.7 ± 0.5[3]
Compound 12Malignant Melanoma Cell Lines2.0 ± 0.7[3]

Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The analysis of various studies on diphenylmethane and related structures highlights several key SAR trends:

  • Role of the Chloro Substituent: The presence and position of the chlorine atom on the phenyl ring are critical for antiproliferative activity. While the initial focus is on the 2-chloro position, other substitutions also demonstrate significant effects. A review of various anticancer compounds indicates that chloro, among other functional groups, is effective in enhancing antimigration and antiproliferation activities.[4] The specific position of the chloro group can influence the molecule's conformation and its interaction with biological targets.[4]

  • Modifications of the Diphenylmethane Core: The core diphenylmethane scaffold can be modified to include heteroatoms or additional ring systems, leading to di(het)arylmethane derivatives with potent anticancer effects. For instance, compounds incorporating 4-hydroxy-6-methyl-2H-pyran-2-one moieties have demonstrated excellent in vitro antitumor efficacy with IC50 values in the low micromolar range.[1][5]

  • Influence of Additional Functional Groups: The introduction of other functional groups, such as hydroxyl or carboxamide moieties, can further modulate the antiproliferative activity. For example, hydroxylated biphenyl compounds have shown significant antitumor potential against melanoma cells.[3]

Experimental Protocols: A Foundation for Comparative Evaluation

To ensure the reliability and reproducibility of antiproliferative activity data, standardized experimental protocols are essential. The following sections detail the methodologies commonly employed in the evaluation of these compounds.

Cell Viability and Cytotoxicity Assays

The cornerstone of assessing antiproliferative activity is the in vitro cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified duration (typically 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound Analogs A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate to allow Formazan Crystal Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for determining cell viability.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by these compounds, apoptosis and cell cycle analyses are performed.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a defined period.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis:

This assay determines the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the compounds and then harvested and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a DNA-intercalating dye such as Propidium Iodide.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanistic Insights: Potential Signaling Pathways

The antiproliferative effects of diphenylmethane derivatives can be attributed to their interaction with various cellular targets and signaling pathways.

Modulation of PPARα/γ Activity

Some diphenylmethane derivatives have been identified as dual peroxisome proliferator-activated receptor (PPAR) α and γ agonists.[2] PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation, and their modulation can impact cancer cell proliferation.

PPAR_Signaling cluster_pathway Potential PPAR Signaling Pathway Ligand This compound Analog PPAR PPARα/γ Ligand->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Proliferation Inhibition of Cell Proliferation Gene_Expression->Proliferation

Caption: Simplified PPAR signaling pathway.

Induction of Apoptosis

Many anticancer agents, including di(het)arylmethane derivatives, exert their effects by inducing apoptosis, or programmed cell death.[1][5] This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases, a family of proteases that execute the apoptotic process.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the development of novel anticancer agents. The available data, though not from a single comparative study, strongly suggests that the antiproliferative activity of these compounds is significantly influenced by the nature and position of substituents on the diphenylmethane core. The 2-chloro substitution appears to be a key feature for enhancing cytotoxic effects.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs against a standardized panel of cancer cell lines. Such studies would provide a more definitive understanding of the structure-activity relationships and enable the rational design of more potent and selective anticancer drug candidates. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be crucial for their clinical development.

References

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Spectroscopic comparison of (2-Chlorophenyl)diphenylmethane with other isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Isomers of Chlorophenyl-Diphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Positional Isomerism

(2-Chlorophenyl)diphenylmethane and its isomers, (3-Chlorophenyl)diphenylmethane and (4-Chlorophenyl)diphenylmethane, share the same molecular formula (C₁₉H₁₅Cl) and molecular weight (278.78 g/mol ).[1] This identity makes them challenging to differentiate without the aid of structural elucidation techniques. Spectroscopic methods provide a powerful, non-destructive means to probe the unique electronic and vibrational environments within each molecule, revealing distinct fingerprints based on the position of the chlorine atom on the phenyl ring. This guide will compare the isomers using four cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to the electronic effects of the substituent, and the overall symmetry of the molecule dictates the number of unique signals observed.

Causality: How Chlorine Position Influences NMR Spectra

The chlorine atom is an electronegative, electron-withdrawing group. Its influence on the surrounding nuclei is a combination of two effects:

  • Inductive Effect: Withdrawal of electron density through the sigma bonds. This effect is strongest on the carbon directly attached to the chlorine (the ipso-carbon) and diminishes with distance.

  • Resonance Effect: Donation of lone pair electron density into the π-system of the aromatic ring. This effect primarily influences the ortho and para positions.

The interplay of these effects and the overall molecular symmetry creates a unique NMR spectrum for each isomer.

¹H NMR Comparison

The most significant differences appear in the aromatic region (typically 7.0-7.8 ppm) and in the chemical shift of the lone methine proton of the diphenylmethyl group.[2][3]

IsomerKey ¹H NMR Features
This compound Lowest Symmetry: The protons on the chlorinated ring are all chemically distinct, leading to a complex multiplet. The steric hindrance from the ortho-chlorine may also make the two unsubstituted phenyl rings magnetically non-equivalent, further complicating the spectrum.[2] The methine proton is expected to be significantly deshielded due to proximity to the chlorine.
(3-Chlorophenyl)diphenylmethane Intermediate Symmetry: The protons on the chlorinated ring remain chemically distinct but will exhibit a different splitting pattern compared to the ortho isomer. The two unsubstituted phenyl rings are expected to be equivalent.
(4-Chlorophenyl)diphenylmethane Highest Symmetry: The chlorinated ring will display a characteristic AA'BB' pattern, which often simplifies to two distinct doublets. The two unsubstituted phenyl rings are equivalent. This spectrum is the most easily interpretable.
Diphenylmethane (Reference) The ten protons of the two equivalent phenyl rings produce a complex multiplet, and the two methine protons (CH₂) appear as a singlet around 3.9 ppm.[4]
¹³C NMR Comparison

The number of distinct signals in the ¹³C NMR spectrum is a direct readout of the molecule's symmetry.

IsomerExpected Number of Aromatic SignalsExpected Number of Aliphatic SignalsTotal Unique Signals
This compound 12 (Lowest Symmetry)113
(3-Chlorophenyl)diphenylmethane 10111
(4-Chlorophenyl)diphenylmethane 8 (Highest Symmetry)19
Diphenylmethane (Reference) 415[5][6]

Note: The number of signals for the 2-chloro isomer assumes that the ortho-substituent sufficiently hinders rotation to make the two unsubstituted phenyl rings non-equivalent. If rotation is rapid on the NMR timescale, the number of signals may be reduced.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides a rapid method for distinguishing isomers by identifying characteristic vibrations, particularly the out-of-plane C-H bending modes of the substituted aromatic ring.

Causality: Substitution Patterns and Vibrational Frequencies

The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region are highly characteristic of the substitution pattern on a benzene ring. The C-Cl stretching frequency also provides a clue, typically appearing in the 780-700 cm⁻¹ range.[2]

IsomerKey IR Absorption Bands (cm⁻¹)
This compound ~750 (strong): Characteristic of ortho-disubstitution.
(3-Chlorophenyl)diphenylmethane ~780 (strong) and ~690 (strong): Characteristic of meta-disubstitution.
(4-Chlorophenyl)diphenylmethane ~830 (strong): Characteristic of para-disubstitution.

This region of the IR spectrum offers a straightforward and often definitive confirmation of the chlorine's position.

Mass Spectrometry (MS): Confirmation of Composition

While mass spectrometry is less effective at distinguishing these positional isomers from one another, it is essential for confirming the molecular weight and the presence of a single chlorine atom.

Key MS Features

For all three isomers, the electron ionization (EI) mass spectrum is expected to be nearly identical:

  • Molecular Ion (M⁺): A characteristic doublet of peaks will be observed due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This results in peaks at m/z 278 (for C₁₉H₁₅³⁵Cl) and m/z 280 (for C₁₉H₁₅³⁷Cl), with the peak at m/z 278 being approximately three times more intense.[2][7]

  • Base Peak / Major Fragment: The most prominent fragmentation pathway involves the loss of the chlorine atom to form the highly stable triphenylmethyl (trityl) type cation. This results in a very intense base peak at m/z 243 .[2]

While minor variations in the intensities of other smaller fragments may exist, they are generally not reliable for primary isomer identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic rings.

Expected UV-Vis Data

The parent diphenylmethane molecule exhibits UV absorption that extends beyond 290 nm, with a peak around 263 nm.[2][8] The introduction of a chlorine atom, which acts as an auxochrome, is expected to cause a slight bathochromic (red) shift in the absorption maximum (λmax).

While the electronic environment is subtly different for each isomer, the resulting differences in their UV-Vis spectra are typically minimal and not sufficiently resolved to be a primary means of differentiation. This technique is more useful for confirming the presence of the aromatic system as a whole rather than for distinguishing positional isomers.

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, the following standard protocols should be employed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Set spectral width to cover a range of -1 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Set spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set relaxation delay to 2-5 seconds.

    • Acquire 1024 or more scans, as ¹³C has low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm.

Caption: Workflow for NMR spectroscopic analysis.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

  • Background Scan: Place no sample in the beam path and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software.

Caption: Workflow for FTIR spectroscopic analysis.

Protocol 3: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Analysis: Inject 1 µL of the sample. Identify the peak corresponding to the analyte and analyze its mass spectrum, paying attention to the molecular ion and fragmentation pattern.

Sources

A Comparative Guide to the Synthetic Routes of (2-Chlorophenyl)diphenylmethane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(2-Chlorophenyl)diphenylmethane is a key intermediate in the synthesis of various organic compounds, including the antifungal agent Clotrimazole. Its efficient synthesis is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of the primary synthetic routes to this triarylmethane, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.

Introduction to Synthetic Strategies

The synthesis of triarylmethanes, such as this compound, has traditionally been dominated by Friedel-Crafts chemistry. However, modern cross-coupling reactions and Grignard-based approaches offer viable and often superior alternatives. This guide will focus on three principal synthetic pathways:

  • Direct Friedel-Crafts Alkylation: A classic approach involving the electrophilic substitution of a benzene ring with a substituted benzyl halide.

  • Grignard Reaction followed by Reduction: A two-step sequence involving the synthesis of a tertiary alcohol intermediate, which is subsequently deoxygenated.

  • Suzuki-Miyaura Cross-Coupling: A modern, palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl boronic acid and an organohalide.

Each of these routes will be evaluated based on factors such as yield, purity, reaction conditions, substrate scope, and scalability.

Route 1: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a long-established method for forming carbon-carbon bonds to an aromatic ring. In the context of synthesizing this compound, this would involve the reaction of 2-chlorobenzyl chloride with benzene in the presence of a Lewis acid catalyst.

Mechanistic Insight

The reaction proceeds via the formation of a benzyl carbocation, a potent electrophile, which is generated by the interaction of the alkyl halide with the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). This carbocation is then attacked by the nucleophilic π-electron system of the benzene ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the desired product.[1][2]

Friedel-Crafts Alkylation cluster_0 Electrophile Formation cluster_1 Electrophilic Aromatic Substitution 2-chlorobenzyl_chloride 2-Chlorobenzyl Chloride Carbocation Benzyl Carbocation (Electrophile) 2-chlorobenzyl_chloride->Carbocation + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Carbocation Benzene Benzene Arenium_ion Arenium Ion Intermediate Benzene->Arenium_ion + Benzyl Carbocation Product This compound Arenium_ion->Product - H⁺

Caption: Mechanism of Friedel-Crafts Alkylation.

Experimental Protocol (Adapted from general procedures[1][3])
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and dry benzene (solvent and reactant).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of 2-chlorobenzyl chloride (1.0 eq) in dry benzene from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours, or until the evolution of HCl gas ceases.

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Performance and Limitations
MetricPerformance
Yield Moderate (typically 40-60%)
Purity Often requires extensive purification to remove polyalkylated byproducts and isomers.
Reaction Time 3-6 hours
Reagents Benzene (carcinogenic), AlCl₃ (hygroscopic and corrosive)

Causality Behind Choices: The use of a strong Lewis acid like AlCl₃ is necessary to generate the carbocation from the relatively unreactive benzyl chloride.[3] However, this can also lead to side reactions. The reaction is typically performed with an excess of benzene to minimize polyalkylation, where the product, being more nucleophilic than the starting material, undergoes further alkylation.

Route 2: Grignard Reaction and Subsequent Reduction

This two-step approach offers a more controlled synthesis. The first step involves the formation of a tertiary alcohol, (2-chlorophenyl)diphenylmethanol, via a Grignard reaction. The second step is the reduction of this alcohol to the target alkane.

Step 1: Grignard Synthesis of (2-chlorophenyl)diphenylmethanol

This step involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 2-chlorobenzophenone.

The highly nucleophilic carbon of the phenylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-chlorobenzophenone. The resulting magnesium alkoxide is then protonated during the aqueous work-up to yield the tertiary alcohol.[4]

Grignard Reaction cluster_0 Nucleophilic Addition cluster_1 Protonation PhMgBr Phenylmagnesium Bromide Alkoxide Magnesium Alkoxide Intermediate PhMgBr->Alkoxide 2-chlorobenzophenone 2-Chlorobenzophenone 2-chlorobenzophenone->Alkoxide Alcohol (2-chlorophenyl)diphenylmethanol Alkoxide->Alcohol + H₃O⁺ H3O+ H₃O⁺ (Work-up) H3O+->Alcohol

Caption: Mechanism of Grignard Reaction.

  • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, react magnesium turnings (1.2 eq) with bromobenzene (1.2 eq) in anhydrous diethyl ether to prepare phenylmagnesium bromide.

  • Reaction: To the freshly prepared Grignard reagent, add a solution of 2-chlorobenzophenone (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be purified by recrystallization.

Step 2: Reduction of (2-chlorophenyl)diphenylmethanol

The tertiary benzylic alcohol can be reduced to the corresponding alkane using a variety of methods. A particularly effective method is ionic hydrogenation using a silane in the presence of a strong acid.

The acid protonates the hydroxyl group, which then leaves as a water molecule to form a stable tertiary carbocation. A hydride ion is then delivered from the silane to the carbocation, yielding the alkane product.[5][6]

Silane Reduction cluster_0 Carbocation Formation cluster_1 Hydride Transfer Alcohol (2-chlorophenyl)diphenylmethanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O Product This compound Carbocation->Product + Et₃SiH Silane Triethylsilane (Et₃SiH) Silane->Product

Caption: Mechanism of Silane Reduction.

  • Reaction Setup: In a round-bottom flask, dissolve (2-chlorophenyl)diphenylmethanol (1.0 eq) in dichloromethane.

  • Reagent Addition: Add triethylsilane (1.5-2.0 eq) to the solution. Cool the mixture in an ice bath and slowly add trifluoroacetic acid (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

  • Work-up: Quench the reaction by the addition of a saturated sodium bicarbonate solution.

  • Extraction and Purification: Separate the organic layer, extract the aqueous layer with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.

Performance and Limitations
MetricStep 1: GrignardStep 2: ReductionOverall
Yield High (typically >90%)High (typically >90%)High (typically >80%)
Purity Generally high after recrystallization.High, with minimal byproducts.High
Reaction Time 2-4 hours1-3 hours3-7 hours
Reagents Requires anhydrous conditions; Grignard reagents are highly reactive.Silanes and strong acids require careful handling.

Causality Behind Choices: The two-step Grignard approach provides excellent control over the final product structure, avoiding the isomer and polyalkylation issues of the Friedel-Crafts route. The choice of a silane reduction is due to its high chemoselectivity for deoxygenating benzylic alcohols under mild conditions.[7]

Route 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for C-C bond formation. For the synthesis of this compound, this would involve the palladium-catalyzed reaction of 2-chlorobenzyl bromide with phenylboronic acid.

Mechanistic Insight

The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-chlorobenzyl bromide to form a palladium(II) complex.

  • Transmetalation: The organic group from the organoboron compound (phenylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.[8][9]

Suzuki Coupling Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition + 2-Cl-C₆H₄CH₂Br Pd(II)_Complex [Ar-Pd(II)-X]L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation + PhB(OH)₂ / Base Pd(II)_Aryl_Complex [Ar-Pd(II)-Ar']L₂ Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product This compound Reductive_Elimination->Product

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Experimental Protocol (Adapted from[12][14])
  • Reaction Setup: To a reaction vessel, add 2-chlorobenzyl bromide (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Degas the mixture and heat it under an inert atmosphere at 80-100 °C for 4-12 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Performance and Limitations
MetricPerformance
Yield Good to Excellent (typically 70-95%)
Purity Generally high, with the main impurity being homocoupled products.
Reaction Time 4-12 hours
Reagents Palladium catalysts can be expensive and require careful handling to avoid deactivation. Boronic acids are generally stable.

Causality Behind Choices: The palladium catalyst is crucial for facilitating the C-C bond formation under relatively mild conditions. The base is required to activate the boronic acid for the transmetalation step. The choice of ligand on the palladium catalyst can significantly influence the reaction's efficiency and substrate scope.[10]

Comparative Analysis

FeatureFriedel-Crafts AlkylationGrignard Reaction + ReductionSuzuki-Miyaura Coupling
Overall Yield ModerateHighGood to Excellent
Purity of Crude Product Low to ModerateHighHigh
Number of Steps 121
Reaction Conditions Harsh (strong Lewis acids)Mild to Moderate (requires anhydrous conditions)Mild to Moderate (heating often required)
Scalability Challenging due to catalyst handling and byproductsGoodGood, but catalyst cost can be a factor
Key Advantages Atom economical (in theory)High selectivity and yieldBroad functional group tolerance, high selectivity
Key Disadvantages Polyalkylation, isomer formation, harsh reagentsTwo-step process, requires strictly anhydrous conditionsCatalyst cost and sensitivity

Conclusion and Recommendation

For laboratory-scale synthesis where high purity and yield are paramount, the Grignard reaction followed by silane reduction is the recommended route. Although it involves two steps, the high yields and clean reactions often result in a more efficient overall process with easier purification.

For industrial applications or when exploring analogs with diverse functional groups, the Suzuki-Miyaura cross-coupling presents a highly attractive and modern alternative. Its tolerance for various functional groups and generally high yields make it a powerful tool in drug discovery and development.

The Friedel-Crafts alkylation , while historically significant, is generally the least favorable option for the synthesis of this compound due to its lack of selectivity and the challenges associated with purification and handling of harsh reagents.

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A Comparative Guide to the Biological Activity of Diphenylmethane Derivatives: Spotlight on (2-Chlorophenyl)diphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diphenylmethane Scaffold in Medicinal Chemistry

The diphenylmethane framework, characterized by two phenyl rings attached to a central methane carbon, is a privileged scaffold in organic and medicinal chemistry.[1] Its structural rigidity and lipophilicity make it a versatile building block for a wide array of biologically active compounds. Derivatives of diphenylmethane are integral to numerous pharmaceuticals, including antihistamines, and serve as valuable intermediates in the synthesis of complex molecules.[2][3] This guide provides a comparative analysis of the biological activity of (2-Chlorophenyl)diphenylmethane against other notable diphenylmethane derivatives, focusing on their antiproliferative and antimicrobial properties, supported by experimental data and detailed methodologies.

Biological Profile of this compound

This compound is a triarylmethane noted for its antiproliferative activity.[4] It is also recognized as an impurity in the synthesis of the widely used antifungal agent, Clotrimazole. This association suggests its potential bioactivity, as structurally similar compounds often exhibit related pharmacological profiles. The introduction of a chlorine atom to one of the phenyl rings is a key structural feature. Halogenation, particularly chlorination, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and electronic character, which can enhance its interaction with biological targets.[5][6]

While specific quantitative data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for this compound are not extensively documented in publicly available literature, its structural analog, (2-Chlorophenyl)diphenylmethanol, has been identified as a weak calcium channel blocker.[7] This finding provides a potential, albeit not fully explored, mechanistic avenue for its biological effects.

Comparative Analysis: Anticancer and Antiproliferative Activity

A significant area of investigation for diphenylmethane derivatives is their potential as anticancer agents.[8][9] The mechanism of action often involves the induction of apoptosis (programmed cell death) and inhibition of critical cellular processes like glycolysis in cancer cells.[9]

Structure-Activity Relationship Insights

The anticancer efficacy of diphenylmethane derivatives is highly dependent on the nature and position of substituents on the phenyl rings. For instance, the presence of heterocyclic rings or specific functional groups can dramatically enhance cytotoxicity against cancer cell lines.[8] Combining pharmacophores within a single molecule is a promising strategy to develop novel drugs with potentially reduced side effects.[8] Studies on di(het)arylmethanes have shown that these compounds can exhibit high selectivity, effectively killing cancer cells while having minimal impact on healthy cells.[9]

The following diagram illustrates a generalized workflow for assessing the in vitro cytotoxicity of these compounds.

G cluster_prep Preparation Phase cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plates incubate Incubate for 24h to allow cell adhesion start->incubate prep_compounds Prepare serial dilutions of test compounds incubate->prep_compounds add_compounds Add compounds to respective wells prep_compounds->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: A typical workflow for an MTT-based in vitro cytotoxicity assay.

Quantitative Comparison of Antiproliferative Activity

The following table summarizes the reported IC50 values for selected diphenylmethane derivatives against various human cancer cell lines, providing a benchmark for their cytotoxic potency.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
This compound --Data not available[4]
Bis(heteroaryl)methane (Compound 6a) HuTu-80Human Duodenal Adenocarcinoma1.7[8][9]
Bis(heteroaryl)methane (Compound 6a) M-HeLaHuman Cervical Carcinoma11[9]
Bis(heteroaryl)methane (Compound 5a) HuTu-80Human Duodenal Adenocarcinoma2.9[9]
Diphenylmethyl selenocyanate (DMSE) -Murine Tumor ModelSynergistic with Cisplatin[10][11]
Hydroxylated Biphenyl (Compound 11) Melanoma CellsMalignant Melanoma1.7 ± 0.5[12]
Hydroxylated Biphenyl (Compound 12) Melanoma CellsMalignant Melanoma2.0 ± 0.7[12]

Comparative Analysis: Antimicrobial Activity

The diphenylmethane scaffold is also a promising starting point for the development of new antimicrobial agents, driven by the urgent need to combat antibiotic resistance.[13]

Structure-Activity Relationship Insights

The antimicrobial efficacy of diphenylmethane derivatives can be significantly influenced by their structural modifications. For example, some derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with efficacy surpassing that of conventional antibiotics like Chloramphenicol.[13] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as the enoyl-acyl carrier protein reductase (FabI), which is crucial for fatty acid biosynthesis.[13] Chlorinated compounds, in general, have garnered attention for their antimicrobial potential, suggesting that the chloro-substituent in this compound could contribute to this type of activity.[10][14]

The following diagram illustrates the relationship between compound structure and its resulting biological activity, a central concept in drug discovery.

G cluster_sar Structure-Activity Relationship (SAR) cluster_activity Biological Activity A Diphenylmethane Scaffold B Structural Modification (e.g., Chlorination, Hydroxylation) A->B Chemical Synthesis C Anticancer B->C Influences Cytotoxicity D Antimicrobial B->D Impacts Target Binding E Antioxidant B->E Affects Redox Potential

Sources

A Senior Application Scientist’s Guide to Carbon-Carbon Bond Formation: A Comparative Study of Grignard Versus Other Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For over a century, the Grignard reaction has been a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds.[1][2] Its discovery by Victor Grignard in 1900 revolutionized the field, enabling the construction of complex molecular architectures from simple precursors.[2] However, the modern synthetic chemist's toolkit contains a diverse array of organometallic reagents, each with unique reactivity profiles, selectivities, and functional group tolerances.[3][4] This guide provides a comparative analysis of Grignard reagents against other principal classes of organometallic compounds—organolithiums, organocuprates (Gilman reagents), organozincs, and organostannanes—to equip researchers with the knowledge to make strategic decisions in synthesis design.

The Benchmark: Grignard Reagents (R-MgX)

Grignard reagents are quintessential organometallic compounds, celebrated for their utility in nucleophilic additions to carbonyls and other electrophiles.[5]

Preparation and Structure

Grignard reagents are prepared by the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[6] The solvent is not merely a medium but plays a critical role in stabilizing the reagent by coordinating to the magnesium center, which is essential for its formation and reactivity.[7]

In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, between the monomeric organomagnesium halide (RMgX) and the dimeric diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. The exact composition of this equilibrium influences the reagent's reactivity.

Reactivity Profile: The Workhorse Nucleophile

The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[5][8] This dual character defines both the strengths and weaknesses of Grignard reagents.

  • Strengths:

    • Carbonyl Additions: They readily attack the electrophilic carbon of aldehydes, ketones, and esters to produce primary, secondary, and tertiary alcohols, respectively.[5][8][9] This is a classic 1,2-addition reaction.

    • Other Electrophiles: They react with a variety of other electrophiles, including epoxides (via ring-opening), nitriles (to form ketones after hydrolysis), and carbon dioxide (to form carboxylic acids).[10][9]

  • Limitations:

    • High Basicity: Grignard reagents are powerful bases (pKa of alkanes ~50) and will react with any available acidic protons.[7] This precludes their use with substrates containing functional groups such as alcohols, amines, carboxylic acids, and even terminal alkynes, unless a protecting group strategy is employed.[7][8][11]

    • Lack of Selectivity: With α,β-unsaturated carbonyls, Grignard reagents typically favor 1,2-addition to the carbonyl carbon rather than the desired 1,4-conjugate addition.[12][13] They can also participate in undesirable side reactions like reduction and enolization.

Comparative Analysis with Other Organometallic Reagents

The choice of an organometallic reagent is dictated by the specific transformation required, balancing reactivity with selectivity and functional group compatibility.

Organolithium Reagents (R-Li): The More Reactive Cousin

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[14][15][16][17] This heightened reactivity stems from the greater polarity of the carbon-lithium bond, as lithium is less electronegative than magnesium.[14][18]

  • Advantages over Grignard Reagents:

    • Increased Reactivity: They can succeed in reactions where Grignard reagents are too sluggish.[15][19]

    • Reaction with Carboxylic Acids: A key synthetic advantage is their ability to react twice with carboxylic acids to yield ketones upon workup, a transformation not readily achieved with Grignards which tend to simply deprotonate the acid.[9][19][20]

  • Disadvantages:

    • Reduced Functional Group Tolerance: Their extreme basicity makes them even less tolerant of acidic protons than Grignards.[15]

    • Lower Selectivity: The high reactivity can lead to a decrease in selectivity and an increase in side reactions.[14]

    • Safety: Many organolithium reagents, particularly tert-butyllithium, are highly pyrophoric and demand rigorous handling techniques under a completely inert atmosphere.[16]

Organocopper Reagents (Gilman Reagents, R₂CuLi): The Soft Nucleophile

Organocuprates, commonly known as Gilman reagents, are prepared by reacting an organolithium or Grignard reagent with a copper(I) salt.[21][22][23] They are considered "soft" nucleophiles and are significantly less basic than Grignards or organolithiums.[9][12] This unique property allows for highly selective transformations that are otherwise challenging.

  • Key Differentiating Reactions:

    • Conjugate Addition (1,4-Addition): This is the hallmark of Gilman reagents. They selectively attack the β-carbon of α,β-unsaturated ketones and esters, providing the 1,4-addition product in high yield, whereas Grignards and organolithiums overwhelmingly favor 1,2-addition.[9][12][13]

    • SN2 Reactions: They are excellent nucleophiles for SN2 reactions with primary alkyl halides and tosylates, a reaction that is often inefficient with Grignard reagents due to competing elimination and reduction pathways.[12]

    • Acyl Chloride to Ketone Synthesis: Gilman reagents react with acid chlorides to furnish ketones.[9] Unlike Grignards, they add only once, preventing the over-addition that leads to tertiary alcohols.[12]

Organozinc Reagents (R-ZnX): The Tolerant Mediator

Organozinc compounds are notably less reactive than Grignard reagents, a characteristic that translates into a significant synthetic advantage: functional group tolerance.[24][25][26]

  • Advantages:

    • Exceptional Functional Group Tolerance: The more covalent and less polarized carbon-zinc bond allows these reagents to be prepared and used in the presence of sensitive functional groups like esters, amides, and nitriles without reacting.[24][25][27] This often obviates the need for complex protection-deprotection sequences.

    • Catalyzed Cross-Coupling: They are workhorses in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling, to form C-C bonds.[26][27]

    • Named Reactions: They are central to classic transformations such as the Reformatsky reaction (forming β-hydroxy esters) and the Simmons-Smith reaction (for cyclopropanation).[25][28]

  • Disadvantages:

    • Their lower intrinsic reactivity often necessitates the use of a transition metal catalyst to facilitate the desired reaction.[24]

Organotin Reagents (R-SnR'₃): The Stable but Toxic Partner

Organostannanes are renowned for their stability to air and moisture, a unique feature among potent organometallic reagents.[29][30]

  • Primary Application: Their primary use is in the palladium-catalyzed Stille cross-coupling reaction, a powerful method for creating carbon-carbon bonds between various sp²- and sp³-hybridized carbons.[29][30][31]

  • Advantages:

    • Superb Functional Group Tolerance: The Stille reaction is compatible with a vast array of functional groups, including aldehydes, ketones, esters, and even alcohols.[31][32]

    • Mild Conditions: The reaction often proceeds under mild, neutral conditions.[31]

  • Disadvantages:

    • Toxicity: The principal drawback is the high toxicity of organotin compounds. Furthermore, the removal of tin-containing byproducts from the reaction mixture can be challenging and is a significant consideration in process chemistry.[29][32]

Data Presentation and Visualization

Comparative Summary of Organometallic Reagents
Reagent ClassGeneral FormulaRelative Reactivity (Basicity)Functional Group TolerancePrimary ApplicationKey Limitation(s)
Grignard R-MgXHighLow1,2-Addition to carbonylsReacts with acidic protons
Organolithium R-LiVery HighVery LowNucleophilic addition/strong baseHighly pyrophoric, low selectivity
Organocopper R₂CuLiLowModerate1,4-Conjugate addition, SN2Less reactive with simple ketones
Organozinc R-ZnX / R₂ZnVery LowHighNegishi coupling, ReformatskyRequires catalyst for many reactions
Organotin R-SnR'₃Very LowVery HighStille cross-couplingHigh toxicity, byproduct removal
Decision-Making Workflow for Reagent Selection

The following diagram illustrates a simplified decision-making process for choosing an appropriate organometallic reagent based on the desired synthetic outcome.

Reagent_Selection start Synthetic Goal sub Substrate Type start->sub Define carbonyl carbonyl sub->carbonyl Simple Aldehyde/ Ketone/Ester enone enone sub->enone α,β-Unsaturated Carbonyl halide halide sub->halide Alkyl/Aryl Halide grignard Grignard (RMgX) or Organolithium (RLi) carbonyl->grignard 1,2-Addition (Alcohol Synthesis) path_choice path_choice enone->path_choice Desired Addition? coupling_choice coupling_choice halide->coupling_choice Coupling Type? grignard_1_2 Grignard (RMgX) or Organolithium (RLi) path_choice->grignard_1_2 1,2-Addition gilman_1_4 Gilman (R₂CuLi) path_choice->gilman_1_4 1,4-Addition sn2 sn2 coupling_choice->sn2 Sₙ2 Displacement (with Alkyl Halide) cross_coupling cross_coupling coupling_choice->cross_coupling Cross-Coupling (with Aryl/Vinyl Halide) gilman_sn2 gilman_sn2 sn2->gilman_sn2 Gilman (R₂CuLi) functional_groups functional_groups cross_coupling->functional_groups Functional Groups Present? tolerant tolerant functional_groups->tolerant Yes (Sensitive) non_tolerant non_tolerant functional_groups->non_tolerant No zinc_tin zinc_tin tolerant->zinc_tin Organozinc (Negishi) or Organotin (Stille) grignard_coupling grignard_coupling non_tolerant->grignard_coupling Grignard (Kumada)

Caption: A workflow for selecting an organometallic reagent based on substrate and desired transformation.
Competing Pathways: 1,2- vs. 1,4-Addition

The regioselectivity of addition to an α,β-unsaturated ketone is a classic illustration of the difference between "hard" and "soft" organometallic reagents.

Addition_Pathways reactant α,β-Unsaturated Ketone path1 Hard Nucleophile (Grignard, Organolithium) reactant->path1 Kinetically Controlled Attack at C=O path2 Soft Nucleophile (Gilman Reagent) reactant->path2 Thermodynamically Controlled Conjugate Addition product1 1,2-Addition Product (Allylic Alcohol) path1->product1 product2 1,4-Addition Product (Ketone) path2->product2

Caption: "Hard" (Grignard) vs. "Soft" (Gilman) nucleophiles dictate 1,2- vs. 1,4-addition pathways.

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences in selectivity, we present protocols for the reaction of methyl-organometallic reagents with 2-cyclohexen-1-one. The choice of reagent dictates whether the product is the result of 1,2-addition or 1,4-conjugate addition.[13]

Protocol 1: 1,2-Addition using a Grignard Reagent

Synthesis of 1-methylcyclohex-2-en-1-ol

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagent Preparation: In the flask, magnesium turnings (1.2 equiv.) are placed. Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction.

  • Grignard Formation: A solution of methyl iodide (1.1 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated (slight warming may be necessary) and then maintained at a gentle reflux until the magnesium is consumed. The resulting grey solution is the Grignard reagent.

  • Addition Reaction: The Grignard solution is cooled to 0 °C. A solution of 2-cyclohexen-1-one (1.0 equiv.) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

  • Workup: The reaction is carefully quenched by the slow, dropwise addition of a cold saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 1-methylcyclohex-2-en-1-ol, which can be further purified by distillation or column chromatography.

Protocol 2: 1,4-Conjugate Addition using a Gilman Reagent

Synthesis of 3-methylcyclohexanone

  • Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is assembled.

  • Reagent Preparation: Anhydrous THF and copper(I) iodide (0.5 equiv.) are added to the flask and cooled to -78 °C.

  • Gilman Formation: Methyllithium (1.0 equiv. of a standardized solution in diethyl ether) is added dropwise to the copper(I) iodide slurry at -78 °C. The mixture is stirred for 30 minutes to form the lithium dimethylcuprate (Gilman) reagent.

  • Addition Reaction: A solution of 2-cyclohexen-1-one (1.0 equiv.) in anhydrous THF is added dropwise to the Gilman reagent at -78 °C. The reaction is stirred at this temperature for 1-2 hours.

  • Workup: The reaction is quenched at -78 °C by the addition of a saturated aqueous solution of ammonium chloride containing a small amount of ammonium hydroxide (to complex the copper salts). The mixture is allowed to warm to room temperature.

  • Purification: The mixture is filtered through a pad of Celite to remove copper salts. The filtrate is extracted three times with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 3-methylcyclohexanone.

Conclusion and Future Outlook

While the Grignard reagent remains an indispensable tool for straightforward nucleophilic additions, it represents just one of many options available to the synthetic chemist. The evolution of organometallic chemistry has provided a nuanced and powerful set of reagents, each with a distinct role.

  • Grignard reagents are the reliable workhorses for robust C-C bond formation with simple carbonyls.

  • Organolithium reagents offer a more potent, if less discriminate, alternative when higher reactivity is required.

  • Organocuprates provide unmatched selectivity for 1,4-conjugate additions and SN2 reactions.

  • Organozinc and Organotin reagents have opened the door to constructing highly complex and functionalized molecules through mild, catalyzed cross-coupling reactions, though the toxicity of organotins must be carefully managed.

The judicious selection of an organometallic reagent based on its specific reactivity profile is a critical element of modern synthetic strategy. As research continues to advance, we can anticipate the development of even more selective, tolerant, and sustainable organometallic reagents, further expanding the frontiers of molecular construction.

References

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  • Quora. (2021). Why are organolithium compounds more reactive than Grignard reagents?. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

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  • Fisher Scientific. Organometallics: Vital and Versatile Compounds. [Link]

  • J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]

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  • Wikipedia. Organozinc chemistry. [Link]

  • Chemistry Stack Exchange. (2016). What are the specific dangers associated with Grignard reagents?. [Link]

  • ResearchGate. Advantages of using organozinc reagents. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Grignard Reagents in Modern Pharmaceutical Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]

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  • MSU chemistry. Main Group Organometallic Compounds. [Link]

  • ACS Publications. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. [Link]

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  • NIH. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

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  • NIH. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. [Link]

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A Senior Application Scientist's Guide to Purity Verification of Synthesized (2-Chlorophenyl)diphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

(2-Chlorophenyl)diphenylmethane is a key chemical intermediate and a known impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Clotrimazole.[1][2] In the landscape of drug development and manufacturing, the purity of such compounds is not a mere quality metric; it is a cornerstone of safety and efficacy. The presence of unwanted chemicals, even in trace amounts, can arise from various sources including starting materials, synthetic by-products, or degradation.[3] These impurities can have unintended pharmacological or toxicological effects, making their identification and quantification a regulatory imperative.[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the purity of newly synthesized batches of this compound against certified reference standards. We will delve into the rationale behind selecting orthogonal analytical techniques, provide detailed experimental protocols, and present a clear workflow for data comparison and interpretation, ensuring your analytical results are robust, reliable, and compliant with international standards.[6]

The Foundation: Certified Reference Material (CRM)

Before any analysis begins, the acquisition of a high-purity, certified reference material (CRM) of this compound is paramount. A CRM serves as the ultimate benchmark—the "true" value against which your synthesized material is compared.[7] It provides the basis for identity confirmation, purity calculation, and the validation of the analytical methods themselves. Reputable suppliers like LGC Standards or Simson Pharma provide such standards, often accompanied by a Certificate of Analysis (CoA) detailing their characterization and purity.[8][9]

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

Relying on a single analytical technique is insufficient for a complete purity profile. A multi-faceted, or orthogonal, approach using different analytical principles is essential for detecting a wide range of potential impurities.[3] For a compound like this compound, the gold-standard trio of techniques includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[10]

G

Figure 1: Overall workflow for the analytical characterization of synthesized product.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC coupled with UV detection is the premier technique for quantifying the purity of the main component and detecting non-volatile organic impurities.[3] Its high resolving power allows for the separation of closely related compounds, which is critical for identifying process-related impurities or degradants.

Causality Behind Method Choice: We select a reverse-phase C18 column as it is well-suited for separating non-polar to moderately polar organic molecules like this compound. The mobile phase, a mixture of acetonitrile and water, is chosen for its UV transparency and ability to elute the analyte with a good peak shape. The detection wavelength is set based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.[11]

Gas Chromatography-Mass Spectrometry (GC-MS): Identity and Volatile Impurity Screening

GC-MS is an indispensable tool for analyzing halogenated organic compounds.[12] It excels at separating and identifying volatile and semi-volatile impurities, such as residual solvents from the synthesis. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of the analyte to a reference library, adding a high degree of confidence to the identity confirmation.[13]

Causality Behind Method Choice: GC is the ideal separation technique for thermally stable and volatile compounds.[4] Coupling it with a mass spectrometer allows for both separation and structural identification. Electron Ionization (EI) is used as a standard, robust ionization technique that produces repeatable fragmentation patterns, perfect for library matching and confirming the molecular structure.

NMR Spectroscopy: The Definitive Structural Arbiter

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of the compound and its impurities. Techniques like ¹H and ¹³C NMR confirm the exact atomic connectivity, while 2D NMR experiments can elucidate the structures of unknown impurities if they are present in sufficient quantity.[14][15] Crucially, quantitative NMR (qNMR) can also be used as a primary method for purity determination without the need for a specific reference standard of the analyte, by comparing the analyte signal to that of a certified internal standard.

Causality Behind Method Choice: NMR is a non-destructive technique that provides definitive structural information.[16] The chemical shifts, coupling constants, and integration of the proton signals in a ¹H NMR spectrum create a unique fingerprint for the this compound structure, making it an excellent tool for unambiguous identity confirmation.

Comparative Data Analysis: Synthesized Batch vs. Certified Standard

The ultimate goal is to compare the analytical data from your synthesized batch directly against the certified reference material (CRM) analyzed under identical conditions. This direct comparison allows for the most accurate assessment.

Parameter Analytical Technique Certified Reference Material (CRM) Synthesized Batch (Example) Acceptance Criteria
Purity (Area %) HPLC-UV99.9%99.6%≥ 99.5%
Identity Confirmation GC-MSMatches Reference SpectrumMatches Reference SpectrumMatch Score > 95%
Structural Confirmation ¹H NMRConforms to StructureConforms to StructureAll signals assigned and consistent with the proposed structure
Individual Impurity HPLC-UV< 0.05%Impurity at RRT 1.2: 0.15%No single impurity > 0.2%
Total Impurities HPLC-UV< 0.1%0.4%Total impurities ≤ 0.5%
Residual Solvents GC-MSBelow detection limitsToluene: 150 ppmToluene < 890 ppm (ICH Q3C)

Table 1: Example comparative data summary for a synthesized batch of this compound against a CRM. Acceptance criteria are illustrative and should be defined based on the specific application and regulatory requirements.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. System suitability tests are incorporated to ensure the analytical system is performing correctly before sample analysis, a requirement under guidelines like those from the USP.[6][7]

Protocol 1: Purity Determination by HPLC-UV
  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Standard Preparation: Accurately weigh and dissolve the this compound CRM in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the synthesized batch in the same manner as the standard.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Procedure: Inject the standard and sample solutions. Calculate the purity of the synthesized batch based on the area percentage of the main peak. Identify and quantify any impurities relative to the main peak.

Protocol 2: Impurity Profile and Identity by GC-MS
  • Instrumentation: GC system with a Mass Spectrometer detector.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, split ratio 50:1.

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.

  • MS Detection: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample and CRM separately in dichloromethane to a concentration of approximately 1 mg/mL.

  • Procedure: Inject the samples. Confirm the identity of the main peak by comparing its mass spectrum and retention time to the CRM. Screen for any co-eluting or baseline-separated impurities.

Protocol 3: Structural Confirmation by ¹H NMR
  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended).

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of CDCl₃.

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Procedure: Process the spectrum (Fourier transform, phase correction, and baseline correction). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

  • Analysis: Compare the obtained spectrum with a reference spectrum or with theoretical chemical shifts. The spectrum of this compound should show a characteristic singlet for the methine proton and complex multiplets in the aromatic region, integrating to the correct proton count (1H for the methine, 14H for the aromatic protons).

G

Figure 2: Decision tree for selecting the appropriate analytical technique.

Conclusion

Benchmarking the purity of synthesized this compound is a systematic process that relies on a robust, multi-technique analytical strategy. By employing an orthogonal approach that combines the quantitative power of HPLC, the identification certainty of GC-MS, and the definitive structural confirmation of NMR, researchers can build a comprehensive and reliable purity profile. The cornerstone of this entire process is the direct comparison against a certified reference material, which ensures accuracy and traceability. Adherence to validated methods and system suitability checks provides the necessary confidence that the analytical data is fit for purpose, meeting the stringent quality demands of the pharmaceutical industry.

References

  • International Journal of Research in Pharmaceutical Sciences. (2020-11-11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]

  • Biotech Spain. (2025-09-22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • Cognitive Publishing. (2024-12-27). Analytical Methods for Profiling Impurities in Pharmaceuticals. Available from: [Link]

  • Veeprho. (n.d.). This compound | CAS 56153-60-7. Retrieved January 14, 2026, from [Link]

  • Journal of Chemical Education. (2012-02-28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Available from: [Link]

  • PubMed. (2016-05-25). Analytical advances in pharmaceutical impurity profiling. Available from: [Link]

  • PubMed. (2010-02-01). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved January 14, 2026, from [Link]

  • USGS Publications Warehouse. (n.d.). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2015-08-06). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Available from: [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved January 14, 2026, from [Link]

  • UNT Digital Library. (1982-08). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After.... Retrieved January 14, 2026, from [Link]

  • Pharmaerudition.org. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved January 14, 2026, from [Link]

  • Pharmaceutical Sciences. (2018-03). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Available from: [Link]

  • USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters. Retrieved January 14, 2026, from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved January 14, 2026, from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved January 14, 2026, from [Link]

  • European Journal of Organic Chemistry. (2008-06-01). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]

Sources

A Comparative Guide to the Antiproliferative Efficacy of Diphenylmethane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The diphenylmethane scaffold represents a privileged structure in medicinal chemistry, with a diverse range of biological activities. A significant body of research has highlighted the potential of diphenylmethane derivatives as potent antiproliferative agents, making them an area of intense investigation in the quest for novel cancer therapeutics. This guide provides a comparative analysis of the efficacy of various classes of diphenylmethane derivatives, supported by experimental data. It further details the methodologies employed in these validation studies and visualizes the key signaling pathways implicated in their mechanism of action.

Comparative Anticancer Activity of Diphenylmethane Derivatives

The antiproliferative potential of diphenylmethane derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a more potent compound. The data presented in the following table summarizes the in vitro cytotoxic activity of selected diphenylmethane derivatives.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Dibenzoylmethane Derivatives 1,3-diphenyl-2-benzyl-1,3-propanedione (DPBP)B16F10 (Murine Melanoma)6.25 µg/mL[1]
Di(het)arylmethane Derivatives Compound 6a (bis(heteroaryl)methane)HuTu-80 (Duodenal Adenocarcinoma)1.7[2]
M-HeLa (Cervical Carcinoma)11[2]
Compound 5a (bis(heteroaryl)methane)HuTu-80 (Duodenal Adenocarcinoma)1.9[2]
Diindolylmethane Derivatives 2,2′-Diphenyl-3,3′-diindolylmethane (DPDIM)MCF7 (Breast Cancer)Not explicitly stated in µM, but demonstrated potent activity[3]
MDA-MB-231 (Breast Cancer)Not explicitly stated in µM, but demonstrated potent activity[3]
MDA-MB-468 (Breast Cancer)Not explicitly stated in µM, but demonstrated potent activity[3]

Note: Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions, such as cell line passage number, incubation time, and assay methodology.

Mechanistic Insights into Antiproliferative Action

The anticancer activity of diphenylmethane derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.

Induction of Apoptosis: Many diphenylmethane derivatives exert their cytotoxic effects by triggering apoptosis in cancer cells. For instance, the dibenzoylmethane derivative, 1,3-diphenyl-2-benzyl-1,3-propanedione (DPBP), has been shown to induce tumor cell death by activating both the intrinsic and extrinsic apoptotic pathways.[1][4] Similarly, di(het)arylmethane derivatives have demonstrated the ability to induce apoptosis, a critical feature for their potential therapeutic use.[2] The synthetic indole derivative, 2,2′-diphenyl-3,3′-diindolylmethane (DPDIM), also induces apoptosis in breast cancer cells.[3]

Cell Cycle Arrest: In addition to apoptosis, some diphenylmethane derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This prevents the cells from progressing through the division cycle, ultimately leading to a halt in tumor growth.

Spotlight on a Key Signaling Pathway: EGFR Inhibition by DPDIM

A crucial mechanism through which some diphenylmethane derivatives exert their anticancer effects is the modulation of key signaling pathways that are frequently dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) pathway is a prime example, playing a pivotal role in cell proliferation, survival, and metastasis. The diindolylmethane derivative, 2,2′-Diphenyl-3,3′-diindolylmethane (DPDIM), has been identified as a potent inhibitor of the EGFR signaling cascade in breast cancer cells.[3]

EGFR_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effectors EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates STAT3 STAT3 EGFR->STAT3 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Apoptosis Apoptosis DPDIM DPDIM DPDIM->EGFR Inhibits experimental_workflow cluster_invitro In Vitro Evaluation cluster_assays Functional Assays start Cancer Cell Lines treatment Treatment with Diphenylmethane Derivative start->treatment mtt MTT Assay (Cytotoxicity & IC50) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle data_analysis Data Analysis & Interpretation mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Sources

Safety Operating Guide

Proper Disposal of (2-Chlorophenyl)diphenylmethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. (2-Chlorophenyl)diphenylmethane, a triarylmethane, requires meticulous disposal procedures to safeguard both personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety and environmental stewardship.

Understanding the Hazard: Why Proper Disposal is Critical

This compound belongs to the category of halogenated organic compounds.[1] The presence of a chlorine atom in its structure significantly influences its chemical properties and environmental fate. Halogenated organic wastes are of particular concern because they can be persistent in the environment and may form toxic byproducts if not disposed of correctly. Improper disposal, such as discharge into sanitary sewer systems, is strictly prohibited and can lead to environmental contamination.[2][3]

High-temperature incineration in a licensed chemical destruction plant is a common and effective method for the disposal of chlorinated organic residues.[2] This process breaks down the compound into less harmful components, often with flue gas scrubbing to neutralize acidic byproducts like hydrogen chloride.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any procedure, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). A comprehensive risk assessment should always be conducted, but the minimum required PPE includes:

  • Eye and Face Protection: Chemical splash goggles are essential. For tasks with a higher risk of splashing, a face shield worn over safety glasses is required.[4][5]

  • Hand Protection: Nitrile rubber gloves are a standard for many laboratory chemicals and offer good protection against a range of organic solvents.[5] For prolonged contact or when handling larger quantities, consulting the glove manufacturer's compatibility chart is recommended.[6]

  • Body Protection: A lab coat, preferably one made of a flame-resistant material like Nomex®, should be worn and fully buttoned.[5][7] For larger-scale operations, a chemical-resistant apron may be necessary.[6]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[5]

Table 1: Recommended Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection
Handling small quantitiesChemical splash gogglesNitrile glovesLab coat
Transferring or mixingFace shield over safety glassesDouble-gloved nitrile or chemical-resistant glovesChemical-resistant apron over lab coat
Spill cleanupFace shield over safety glassesHeavy-duty, chemical-resistant glovesChemical-resistant suit or coveralls

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe disposal of this compound waste from a laboratory setting.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and cost-effective chemical waste management.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container. High-density polyethylene (HDPE) carboys are a suitable choice for liquid halogenated organic waste.[6][8]

  • Avoid Mixing: Crucially, do not mix halogenated organic waste with non-halogenated organic waste.[1][8] The disposal methods for these two categories differ, and mixing them can significantly increase disposal costs.[8] Also, avoid mixing with other waste streams such as acids, bases, or heavy metals.[1]

Step 2: Container Labeling

Accurate and thorough labeling is a regulatory requirement and a critical safety communication tool.[9][10]

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[1]

  • Content Identification: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration or percentage of the compound in the waste stream.

    • The primary hazard(s) (e.g., Toxic, Environmental Hazard).[11]

    • The name and contact information of the generating researcher or lab.[11]

    • The accumulation start date.

Step 3: Secure Storage

Proper storage of the waste container pending disposal is essential to prevent accidents and environmental release.

  • Secondary Containment: Store the waste container in a designated satellite accumulation area within the laboratory, inside a secondary containment bin to prevent the spread of potential leaks.[1]

  • Ventilation: The storage area should be cool, dry, and well-ventilated.[1] A dedicated fume hood for waste collection is a good practice if space allows.[12]

  • Incompatible Materials: Ensure the waste container is stored away from incompatible materials.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department will have established procedures for the collection and disposal of hazardous chemical waste.[8]

  • Waste Pickup Request: Follow your institution's protocol for requesting a waste pickup. This typically involves submitting an online form or contacting the EHS office directly.

Emergency Procedures: Spill Management

In the event of a spill of this compound, a swift and informed response is crucial.

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[13][14]

  • Assess the Spill: Determine the extent of the spill. For minor spills that can be cleaned up quickly by trained personnel, proceed with caution. For major spills, or if you are unsure, evacuate the area and call emergency services.[13]

  • Consult the SDS: If available, refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.

  • Personal Protective Equipment: Don the appropriate PPE for spill cleanup, which may be more extensive than for routine handling.[6]

  • Containment and Cleanup:

    • If the material is flammable, eliminate all ignition sources.[13]

    • Contain the spill using absorbent materials such as chemical absorbent pads or vermiculite.[1] Work from the outside of the spill inwards to prevent spreading.[15]

    • Collect the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.[1][15]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials as hazardous waste.

  • Labeling and Disposal: Properly label the spill cleanup waste container and arrange for its disposal through your EHS department.[15]

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection & Storage cluster_Disposal Disposal & Emergency A Identify this compound Waste B Select Appropriate PPE A->B Always Don PPE I Emergency Spill? A->I C Segregate as Halogenated Organic Waste B->C D Use Designated, Compatible Container C->D E Label Container with 'Hazardous Waste' & Contents D->E F Store in Secondary Containment in a Ventilated Area E->F G Arrange for Pickup by EHS/Licensed Vendor F->G When container is 3/4 full H Final Disposal via High-Temperature Incineration G->H I->C J Follow Spill Cleanup Protocol I->J Yes J->E Collect & Label Spill Debris

Caption: Disposal workflow for this compound.

References

  • Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Chlorodiphenylmethane, 98%. Retrieved from [Link]

  • Environmental Health & Safety, Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Environmental Health and Safety Office, Oakland University. (2025-2026). EHSO Manual. Retrieved from [Link]

  • Environmental Health and Safety, University of Iowa. (n.d.). Chemical Spill Response. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • HSE. (2025, February 12). Labelling and packaging. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Rubo Hazardous Waste Management. (2025, March 18). Best Practices for Hazardous Waste Packaging and Labelling. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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A Researcher's Guide to Personal Protective Equipment for Handling (2-Chlorophenyl)diphenylmethane

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling in a research and development environment demands a proactive and informed approach to safety. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE) when working with (2-Chlorophenyl)diphenylmethane (CAS No: 56153-60-7). While specific toxicological data for this compound is limited, its structural classification as a chlorinated hydrocarbon necessitates a cautious and thorough safety protocol. This document is structured to empower you, the researcher, with the knowledge to implement self-validating safety procedures, ensuring that every experimental choice is grounded in a comprehensive understanding of risk mitigation.

Hazard Profile and the Imperative for Caution

This compound is identified as an irritant.[1] An analogous compound, 2-Chlorodiphenylmethane, is classified as causing skin and eye irritation, and may cause respiratory irritation.[2] Furthermore, as a member of the chlorinated hydrocarbon family, it belongs to a class of compounds known for a range of potential health effects, including damage to the central nervous system, liver, and kidneys.[3][4] Some chlorinated hydrocarbons are also classified as potential carcinogens.[3][4] Given the absence of comprehensive toxicological studies for this specific molecule, a conservative approach to handling is paramount. The core principle of "As Low As Reasonably Achievable" (ALARA) must be applied to all forms of exposure.

Before any handling of this compound, a thorough risk assessment must be conducted. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for aerosol generation or spills.

The Hierarchy of Controls: PPE as the Final Safeguard

Effective safety is not solely reliant on PPE. It is the final and crucial barrier in a multi-layered safety strategy known as the Hierarchy of Controls.

  • Elimination/Substitution: The most effective control is to eliminate the hazard or substitute it with a less hazardous alternative.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. The single most important engineering control for handling this compound is a properly functioning and certified chemical fume hood .[5][6]

  • Administrative Controls: These are procedural changes, such as developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to areas where the chemical is handled.

  • Personal Protective Equipment (PPE): PPE is to be used in conjunction with the above controls to protect the user from any residual risk.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all work involving this compound. The specific level of protection may need to be enhanced based on the procedural risk assessment.

Eye and Face Protection

Due to its irritant nature and the potential for severe eye damage, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[7] Standard safety glasses with side shields do not offer adequate protection from splashes.[8]

  • High-Risk Operations: For procedures with a significant risk of splashing (e.g., transferring large volumes, heating solutions), a face shield must be worn in addition to chemical splash goggles .[8][9][10]

Skin and Body Protection

Preventing skin contact is critical. Chlorinated hydrocarbons can be absorbed through the skin, and direct contact can cause irritation or more severe chemical burns.[3][5][11]

  • Gloves: The selection of appropriate gloves is crucial. No single glove material is impervious to all chemicals.

    • Recommended Material: Nitrile gloves are a common choice for their resistance to a range of chemicals and are suitable for incidental contact.[6] For prolonged handling or immersion, heavier-duty gloves such as neoprene or Viton® should be considered.

    • Double Gloving: For tasks involving larger quantities or a higher risk of contamination, wearing two pairs of nitrile gloves is recommended. The outer glove should extend over the cuff of the lab coat.[8]

    • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique, wash your hands, and don a new pair. Do not reuse disposable gloves.

  • Lab Coat/Gown: A chemical-resistant lab coat should be worn, fully buttoned, with the sleeves rolled down. For large-scale work, a chemically resistant apron or a disposable gown made of polyethylene-coated polypropylene should be worn over the lab coat.[8][12]

Respiratory Protection

Inhalation is a primary route of exposure for chemical vapors.[3]

  • Primary Engineering Control: All procedures involving this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.[5][6]

  • Supplemental Respiratory Protection: In the rare event that work cannot be conducted in a fume hood, or in an emergency situation such as a large spill, respiratory protection is required. This must be part of a comprehensive respiratory protection program that complies with OSHA 29 CFR 1910.134 and includes medical evaluation, fit testing, and training.[10][13]

    • Required Respirator: A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is the minimum requirement.[10] For higher concentrations or emergencies, a full-facepiece respirator or a supplied-air respirator (SAR) may be necessary.[8][10] N95 dust masks offer no protection against chemical vapors.[8]

PPE Selection Summary
Protection Type Minimum Requirement Recommended for High-Risk/Large-Scale Operations
Eye/Face Chemical Splash GogglesFace Shield over Chemical Splash Goggles
Hand Nitrile GlovesDouble-gloving with Nitrile; Neoprene or Viton® for extended contact
Body Chemical-Resistant Lab CoatChemical-Resistant Apron or disposable gown over Lab Coat
Respiratory Work conducted in a Chemical Fume HoodNIOSH-approved Air-Purifying Respirator with Organic Vapor Cartridges (only if fume hood is not feasible and within a formal program)

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is directly tied to its correct use. Cross-contamination during the removal of PPE is a common cause of exposure.

Step-by-Step PPE Donning Procedure
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Don the lab coat or gown, ensuring complete coverage.

  • Respiratory Protection (if required): Perform a seal check on the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don the inner pair of gloves, tucking them under the cuff of the lab coat. Don the outer pair of gloves, pulling them over the cuff of the lab coat.

Step-by-Step PPE Doffing Procedure

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out without touching the exterior surface. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unbutton the lab coat. Roll it down from the shoulders, turning it inside out as you remove it. Avoid shaking it. Place it in the designated receptacle for laundering or disposal.

  • Face Shield/Goggles: Remove eye and face protection from the back of the head.

  • Respirator (if used): Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Diagram: PPE Doffing Workflow

Doffing_Workflow start Exit Work Area step1 Remove Outer Gloves start->step1 step2 Remove Lab Coat/Gown step1->step2 step3 Remove Face Shield/Goggles step2->step3 step4 Remove Inner Gloves step3->step4 step5 Wash Hands Thoroughly step4->step5 end_node Procedure Complete step5->end_node

Caption: A step-by-step workflow for the safe removal of PPE.

Emergency and Disposal Plans

Spill Response
  • Minor Spill (<10g): Alert personnel in the immediate area. Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area.

  • Major Spill (>10g): Evacuate the area immediately. Alert the institution's emergency response team. Restrict access and provide the Safety Data Sheet to responders.

Exposure Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Waste Disposal

All contaminated PPE (gloves, disposable gowns) and spill cleanup materials must be collected in a designated, sealed, and clearly labeled hazardous waste container. Unused or waste chemicals must also be disposed of as hazardous waste according to institutional and local regulations.[6][11] Do not pour down the drain.

References

  • PubChem. . National Center for Biotechnology Information.

  • Centers for Disease Control and Prevention. . National Institute for Occupational Safety and Health.

  • Clinician.com. .

  • PubMed Central. . National Library of Medicine.

  • CHEMM. . U.S. Department of Health & Human Services.

  • Taylor & Francis. .

  • Sigma-Aldrich. .

  • Fisher Scientific. .

  • EPA Victoria. .

  • Centers for Disease Control and Prevention. . National Institute for Occupational Safety and Health.

  • Fisher Scientific. .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.